2-Bromo-6-isopropylpyrazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1086382-94-6 |
|---|---|
Molecular Formula |
C7H9BrN2 |
Molecular Weight |
201.06 g/mol |
IUPAC Name |
2-bromo-6-propan-2-ylpyrazine |
InChI |
InChI=1S/C7H9BrN2/c1-5(2)6-3-9-4-7(8)10-6/h3-5H,1-2H3 |
InChI Key |
ZVRPFWMAFFULEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=CC(=N1)Br |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 2-Bromo-6-isopropylpyrazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a feasible synthetic pathway for 2-Bromo-6-isopropylpyrazine, a heterocyclic compound with potential applications in pharmaceutical and agrochemical research. The synthesis is presented as a multi-step process, drawing upon established chemical transformations for pyrazine derivatives. This document offers detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthesis pathway.
Proposed Synthesis Pathway
The synthesis of this compound can be strategically approached through a four-step sequence, commencing with the construction of the pyrazine core, followed by a series of functional group interconversions. This pathway is designed to utilize readily available starting materials and well-established reaction methodologies.
The proposed pathway is as follows:
-
Synthesis of 2-Hydroxy-6-isopropylpyrazine: Condensation of valinamide with glyoxal to form the pyrazine ring.
-
Chlorination of 2-Hydroxy-6-isopropylpyrazine: Conversion of the hydroxyl group to a chloro group using phosphorus oxychloride to yield 2-Chloro-6-isopropylpyrazine.
-
Amination of 2-Chloro-6-isopropylpyrazine: Nucleophilic aromatic substitution of the chloro group with an amino group to produce 2-Amino-6-isopropylpyrazine.
-
Bromination of 2-Amino-6-isopropylpyrazine: Diazotization of the amino group followed by a Sandmeyer reaction to install the bromo group, yielding the final product, this compound.
Below is a graphical representation of the proposed synthesis pathway.
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-isopropylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available physicochemical properties of 2-Bromo-6-isopropylpyrazine (CAS No. 1086382-94-6). Due to the limited availability of experimentally determined data for this specific compound, this document also includes predicted data for a structurally similar analog, 2-Bromo-6-(n-propyl)pyrazine, and experimental data for the parent compound, pyrazine, to offer a comparative context.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of this compound and its related compounds. It is crucial to note that the data for the target compound is largely unavailable in the public domain, and therefore, predicted values for a close structural analog are provided for estimation purposes.
| Property | This compound (Predicted/Unavailable) | 2-Bromo-6-(n-propyl)pyrazine (Predicted) | Pyrazine (Experimental) |
| Molecular Formula | C₇H₉BrN₂ | C₇H₉BrN₂ | C₄H₄N₂ |
| Molecular Weight | 201.07 g/mol | 201.07 g/mol | 80.09 g/mol |
| Melting Point | Data not available | Data not available | 52 °C[1] |
| Boiling Point | Data not available | 234.4 ± 35.0 °C at 760 mmHg | 115.5 °C[1] |
| Density | Data not available | 1.422 ± 0.06 g/cm³ | 1.031 g/cm³[1] |
| Solubility | Data not available | Data not available | Moderately soluble in water; soluble in organic solvents like alcohols and ether.[1] |
| pKa (of conjugate acid) | Data not available | -0.92 ± 0.10 | 0.37[2] |
Experimental Protocols
Extensive searches for detailed experimental protocols for the determination of the physicochemical properties of this compound did not yield any specific methodologies for this compound. However, general methods for determining these properties for pyrazine derivatives and other nitrogen-containing heterocyclic compounds are well-established in the scientific literature. These typically include:
-
Melting Point Determination: Differential Scanning Calorimetry (DSC) or the use of a standard melting point apparatus.
-
Boiling Point Determination: Ebulliometry or distillation-based methods under controlled pressure.
-
Density Measurement: Use of a pycnometer or a digital density meter.
-
Solubility Assessment: Shake-flask method followed by quantification of the dissolved compound using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
pKa Determination: Potentiometric titration, UV-Vis spectrophotometry, or Nuclear Magnetic Resonance (NMR) spectroscopy are common methods for determining the acid dissociation constant of nitrogen-containing heterocycles.[3][4]
Signaling Pathways and Biological Activity
Currently, there is no publicly available information detailing the involvement of this compound in any specific signaling pathways or its broader biological activity. As such, the creation of diagrams representing these aspects is not possible at this time. Further research would be required to elucidate the potential biological roles of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Pyrazine - Wikipedia [en.wikipedia.org]
- 3. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromo-6-isopropylpyrazine CAS number and properties
CAS Number: 1086382-94-6
Introduction
This technical guide provides a comprehensive overview of 2-Bromo-6-isopropylpyrazine, a halogenated aromatic heterocyclic compound. Pyrazine derivatives are of significant interest to researchers, particularly in the fields of medicinal chemistry and drug discovery, due to their presence in numerous biologically active molecules and their utility as versatile synthetic intermediates.[1][2][3] This document summarizes the available data on the properties, synthesis, and safety of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
Table 1: Estimated Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₉BrN₂ | - |
| Molecular Weight | 201.07 g/mol | - |
| Boiling Point | 234.4 ± 35.0 °C | Predicted for 2-Bromo-6-(n-propyl)pyrazine |
| Density | 1.422 ± 0.06 g/cm³ | Predicted for 2-Bromo-6-(n-propyl)pyrazine |
| pKa | -0.92 ± 0.10 | Predicted for 2-Bromo-6-(n-propyl)pyrazine |
Note: The data presented in Table 1 are predicted values for a closely related isomer and should be used as an estimation only.
Synthesis and Reactivity
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, general synthetic strategies for 2-bromo-6-substituted pyrazines can be inferred from established methods for pyrazine chemistry.
A plausible synthetic approach could involve the bromination of a 2-isopropylpyrazine precursor. The reactivity of the pyrazine ring is influenced by the electron-withdrawing nature of the nitrogen atoms, making it less susceptible to electrophilic substitution than benzene. However, halogenation can be achieved under specific conditions.
Alternatively, the synthesis could proceed via the construction of the pyrazine ring from acyclic precursors already bearing the isopropyl and bromo functionalities.
The reactivity of this compound is expected to be characteristic of 2-halopyrazines. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, providing a versatile handle for the introduction of a wide range of substituents and the construction of more complex molecules.
Safety and Handling
Specific safety and handling data for this compound are not available. The following information is based on the safety data sheets (SDS) of structurally related brominated pyrazine and pyridine compounds. It is imperative to handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood, and to use appropriate personal protective equipment (PPE).
Table 2: General Safety and Handling Precautions
| Hazard Category | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves, lab coat. |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a dry and well-ventilated place. |
Applications in Research and Drug Discovery
While there is no specific information detailing the biological activity or direct applications of this compound in the reviewed literature, the pyrazine scaffold is a well-established pharmacophore in medicinal chemistry. Pyrazine derivatives have been investigated for a wide range of therapeutic applications, including as kinase inhibitors for the treatment of cancer and inflammatory disorders.[1][2]
The presence of a bromine atom and an isopropyl group on the pyrazine ring of this particular molecule offers opportunities for further chemical modification and exploration of its structure-activity relationship (SAR) in various biological assays. The bromo substituent can serve as a key reactive handle for the synthesis of libraries of novel compounds to be screened for potential therapeutic properties.
Experimental Protocols and Logical Relationships
As no specific experimental protocols involving this compound have been identified, a logical workflow for its potential synthesis and subsequent utilization in a drug discovery context is presented below.
Caption: A logical workflow for the synthesis and potential drug discovery application of this compound.
Signaling Pathways
Currently, there is no published research linking this compound to any specific signaling pathway. However, given that numerous pyrazine derivatives have been identified as kinase inhibitors, a hypothetical involvement in a generic kinase signaling pathway is depicted below as an example of the type of pathway that could be investigated.[1]
Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of this compound on a kinase cascade.
References
An In-depth Technical Guide to 2-Bromo-6-isopropylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 2-Bromo-6-isopropylpyrazine (CAS No. 1086382-94-6). While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and presents data from closely related analogs to offer a predictive profile. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, drug discovery, and materials science, highlighting the potential of this substituted pyrazine core in the development of novel therapeutics.
Molecular Structure and Properties
This compound is a heterocyclic aromatic compound featuring a pyrazine ring substituted with a bromine atom and an isopropyl group. The pyrazine core is a key pharmacophore found in numerous FDA-approved drugs.[1][2] The presence of a bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, making it a versatile building block in medicinal chemistry.
Chemical and Physical Data
Quantitative data for this compound is not widely available. The following table summarizes its basic identifiers and includes predicted data for the closely related analog, 2-Bromo-6-(n-propyl)pyrazine, to provide an estimation of its physical properties.
| Property | Value | Source |
| IUPAC Name | 2-Bromo-6-(propan-2-yl)pyrazine | - |
| CAS Number | 1086382-94-6 | Kuujia.com[3] |
| Molecular Formula | C₇H₉BrN₂ | Kuujia.com[3] |
| Molecular Weight | 201.07 g/mol | Calculated |
| Predicted Boiling Point | 234.4 ± 35.0 °C | ChemicalBook (for 2-Bromo-6-(n-propyl)pyrazine)[4] |
| Predicted Density | 1.422 ± 0.06 g/cm³ | ChemicalBook (for 2-Bromo-6-(n-propyl)pyrazine)[4] |
| Predicted pKa | -0.92 ± 0.10 | ChemicalBook (for 2-Bromo-6-(n-propyl)pyrazine)[4] |
Spectroscopic Data (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the isopropyl group (a doublet and a septet) and two singlets for the aromatic protons on the pyrazine ring. The chemical shifts would be influenced by the electronegativity of the bromine and nitrogen atoms.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the two methyl carbons of the isopropyl group, the methine carbon of the isopropyl group, and the four carbons of the pyrazine ring. The carbon attached to the bromine atom would exhibit a characteristic chemical shift.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Fragmentation would likely involve the loss of the isopropyl group and subsequent ring fragmentation.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible synthetic route can be devised based on established methods for the preparation of substituted pyrazines.
Proposed Experimental Protocol: Synthesis of this compound
This proposed synthesis involves the condensation of an amino acid precursor followed by halogenation.
Step 1: Synthesis of 3,6-diisopropyl-2,5-piperazinedione
-
To a solution of L-valine methyl ester hydrochloride (2 equivalents) in a suitable solvent such as ethylene glycol, add a base (e.g., sodium methoxide, 2 equivalents) at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 3,6-diisopropyl-2,5-piperazinedione.
Step 2: Synthesis of this compound
-
To a flask containing phosphorus oxybromide (POBr₃, 3-5 equivalents), add the 3,6-diisopropyl-2,5-piperazinedione (1 equivalent) portion-wise at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 12-18 hours.
-
Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Reactivity
The bromine atom on the pyrazine ring is expected to be susceptible to nucleophilic aromatic substitution and to participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This reactivity makes this compound a valuable intermediate for the synthesis of more complex molecules with potential biological activity.
Relevance in Drug Discovery and Development
Pyrazine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1] Several FDA-approved drugs, such as the diuretic Amiloride and the anticancer agent Bortezomib, contain a pyrazine core.
Potential Signaling Pathways and Targets
Given the prevalence of the pyrazine scaffold in kinase inhibitors, it is plausible that this compound derivatives could be developed to target various protein kinases. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.
The following diagram illustrates a generalized workflow for screening a library of compounds, such as derivatives of this compound, for kinase inhibitory activity.
Logical Relationship in Target-Based Drug Discovery
The development of targeted therapies often follows a logical progression from target identification to clinical application. Substituted pyrazines can be designed to interact with specific molecular targets.
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel chemical entities. Its predicted properties and the known biological significance of the pyrazine core suggest its potential as a valuable building block in drug discovery and materials science. Further experimental investigation into its synthesis, reactivity, and biological activity is warranted to fully elucidate its potential. This guide serves as a starting point for researchers interested in exploring the chemistry and applications of this and related compounds.
References
Spectroscopic Characterization of 2-Bromo-6-isopropylpyrazine: A Technical Guide
Introduction
This technical guide provides a theoretical framework for the spectroscopic characterization of 2-Bromo-6-isopropylpyrazine. As a niche chemical compound, publicly available, experimentally derived spectroscopic data is scarce. Therefore, this document serves as a predictive guide for researchers, scientists, and drug development professionals. It outlines the expected spectroscopic data based on the compound's structure and provides generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and typical values for similar chemical structures.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | Singlet | 1H | Pyrazine H |
| ~8.4 | Singlet | 1H | Pyrazine H |
| ~3.2 | Septet | 1H | -CH(CH₃)₂ |
| ~1.3 | Doublet | 6H | -CH(CH ₃)₂ |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-isopropyl |
| ~145 | C-Br |
| ~142 | Pyrazine CH |
| ~138 | Pyrazine CH |
| ~34 | -C H(CH₃)₂ |
| ~22 | -CH(C H₃)₂ |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Bond Vibration |
| ~3100-3000 | C-H (aromatic) |
| ~2970-2870 | C-H (aliphatic) |
| ~1550-1450 | C=N and C=C (pyrazine ring) |
| ~1200-1000 | C-N |
| ~700-500 | C-Br |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 214/216 | [M]⁺ and [M+2]⁺ molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 199/201 | [M-CH₃]⁺ |
| 171/173 | [M-C₃H₇]⁺ |
| 135 | [M-Br]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a novel compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.
Solubility of 2-Bromo-6-isopropylpyrazine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-6-isopropylpyrazine in various organic solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines a robust experimental protocol for its determination and offers predicted solubility trends based on its chemical structure and the known solubility of analogous compounds.
Introduction to this compound
This compound is a substituted pyrazine derivative. The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The presence of a bromine atom and an isopropyl group influences its polarity and, consequently, its solubility in different organic solvents. Understanding its solubility is crucial for applications in medicinal chemistry, materials science, and organic synthesis, particularly for reaction condition optimization, purification, and formulation development.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₉BrN₂
-
Molecular Weight: 201.07 g/mol
-
CAS Number: 1086382-94-6
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound can be predicted in a range of common organic solvents. The molecule possesses both a polar pyrazine ring with two nitrogen atoms capable of hydrogen bonding and a nonpolar isopropyl group and a bromine atom. This amphiphilic nature suggests it will exhibit solubility in a variety of solvents.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Dielectric Constant (Approx.) | Predicted Solubility | Rationale |
| Nonpolar | Hexane | 1.9 | Low | The nonpolar aliphatic nature of hexane will have weak interactions with the polar pyrazine ring. |
| Toluene | 2.4 | Moderate to High | The aromatic nature of toluene can engage in π-stacking interactions with the pyrazine ring, and its overall low polarity is compatible with the isopropyl and bromo substituents. | |
| Polar Aprotic | Dichloromethane (DCM) | 9.1 | High | DCM is a good solvent for many organic compounds and should effectively solvate both the polar and nonpolar regions of the molecule. |
| Tetrahydrofuran (THF) | 7.6 | High | The ether oxygen in THF can act as a hydrogen bond acceptor, interacting with any potential hydrogen bond donor sites, and its overall character is suitable for dissolving a wide range of organic molecules. | |
| Acetone | 21 | Moderate to High | The polar carbonyl group of acetone will interact with the pyrazine ring, while the methyl groups are compatible with the nonpolar substituents. | |
| Acetonitrile | 37.5 | Moderate | While polar, acetonitrile is a good solvent for many organic molecules and is expected to dissolve this compound to a reasonable extent. | |
| Dimethylformamide (DMF) | 38.3 | High | DMF is a highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. | |
| Dimethyl Sulfoxide (DMSO) | 46.7 | High | Similar to DMF, DMSO is a strong, polar aprotic solvent capable of dissolving many organic compounds. | |
| Polar Protic | Ethanol | 24.6 | Moderate | The hydroxyl group of ethanol can hydrogen bond with the nitrogen atoms of the pyrazine ring, and the ethyl chain provides some nonpolar character. |
| Methanol | 32.7 | Moderate | Similar to ethanol, but its higher polarity might slightly decrease its effectiveness compared to ethanol for this specific molecule. | |
| Water | 80.1 | Very Low | The significant nonpolar character contributed by the isopropyl and bromo groups will likely result in poor solubility in the highly polar, hydrogen-bonding network of water. |
Experimental Determination of Solubility: Gravimetric Method
As no quantitative data is readily available, experimental determination is necessary. The gravimetric method is a reliable and straightforward technique to accurately measure the solubility of a solid compound in a solvent.
Principle
The gravimetric method involves preparing a saturated solution of the solute in the solvent of interest at a specific temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From these measurements, the solubility can be calculated and expressed in various units, such as g/100 mL or mol/L.
Materials and Apparatus
-
This compound (solute)
-
Organic solvents of interest
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Pre-weighed evaporation dishes (e.g., glass or aluminum)
-
Oven or vacuum oven
-
Desiccator
Experimental Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.
-
-
Evaporation and Drying:
-
Record the exact mass of the evaporation dish containing the filtered saturated solution.
-
Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be well below the boiling point of this compound and its decomposition temperature.
-
Continue heating until all the solvent has evaporated and the mass of the dish with the residue is constant.
-
Cool the evaporation dish in a desiccator to room temperature before weighing.
-
-
Calculation of Solubility:
-
Let:
-
M₁ = Mass of the empty evaporation dish (g)
-
M₂ = Mass of the evaporation dish + filtered saturated solution (g)
-
M₃ = Mass of the evaporation dish + dried solute (g)
-
-
Calculate:
-
Mass of the solute = M₃ - M₁
-
Mass of the solvent = M₂ - M₃
-
-
Solubility can be expressed as:
-
g/100 g solvent: ( (M₃ - M₁) / (M₂ - M₃) ) * 100
-
g/100 mL solvent: ( (M₃ - M₁) / Volume of solvent (mL) ) * 100 (if the density of the solvent is known)
-
-
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of this compound using the gravimetric method.
Conclusion
While specific quantitative solubility data for this compound is not currently published, this guide provides a strong predictive framework and a detailed experimental protocol for its determination. The amphiphilic nature of the molecule suggests it will be soluble in a range of common organic solvents, with higher solubility expected in polar aprotic and aromatic solvents. The provided gravimetric method offers a reliable means for researchers to obtain the precise solubility data required for their specific applications in drug development, synthesis, and materials science.
Stability and Storage of 2-Bromo-6-isopropylpyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 2-Bromo-6-isopropylpyrazine. The information presented herein is crucial for ensuring the integrity, purity, and shelf-life of this compound in research and development settings. The guidance is based on general principles for halogenated heterocyclic compounds and available data for structurally related molecules.
Chemical Stability and Potential Degradation Pathways
This compound, as a substituted bromopyrazine, is generally stable under recommended storage conditions. However, its stability can be compromised by exposure to certain environmental factors. The primary degradation pathways for similar halogenated aromatic compounds include hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The carbon-bromine bond in the pyrazine ring can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions and at elevated temperatures. This can lead to the formation of 2-hydroxy-6-isopropylpyrazine.
-
Oxidation: Exposure to strong oxidizing agents or atmospheric oxygen over prolonged periods can lead to the formation of N-oxides or other oxidative degradation products. The isopropyl group may also be susceptible to oxidation.
-
Photodegradation: Aromatic bromine compounds can be sensitive to light, particularly UV radiation.[1] Photolytic cleavage of the C-Br bond can occur, potentially leading to the formation of radical species and subsequent secondary degradation products.
-
Thermal Decomposition: At elevated temperatures, thermal decomposition can occur, leading to the release of hazardous gases such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.
While the precise degradation kinetics and product profiles for this compound are not extensively documented in publicly available literature, the general degradation pathways for pyrazines are an area of ongoing research.[2]
Recommended Storage and Handling Conditions
To maintain the quality and integrity of this compound, the following storage and handling conditions are recommended based on safety data for this and similar compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (2-8 °C) or in a cool place. | To minimize thermal degradation and slow down potential hydrolytic or oxidative reactions. |
| Light | Protect from light. Store in an amber vial or in a dark place. | To prevent photodegradation. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and hydrolysis from atmospheric moisture. |
| Moisture | Store in a dry, well-ventilated place. | To minimize the risk of hydrolysis. |
| Incompatible Materials | Strong oxidizing agents, strong acids. | To prevent chemical reactions that could degrade the compound. |
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for establishing the intrinsic stability of a compound and for developing stability-indicating analytical methods. The following is a generalized protocol for conducting a forced degradation study on this compound.
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify the resulting degradation products.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks, pipettes, and vials
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).
-
Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Maintain the mixture at room temperature or a slightly elevated temperature (e.g., 40 °C) for a specified period.
-
Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the mixture at room temperature for a specified period.
-
Withdraw samples and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound in a quartz cuvette to a light source in a photostability chamber that provides both UV and visible light.
-
Simultaneously, keep a control sample in the dark.
-
Withdraw samples at various time points for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in an oven at a high temperature (e.g., 80 °C) for a specified period.
-
At various time points, dissolve a portion of the solid in a suitable solvent and analyze.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
-
Use a mass spectrometer (LC-MS) to help identify the mass of the degradation products, which can aid in structure elucidation.
-
Visualizations
The following diagrams illustrate key workflows related to the stability and handling of this compound.
Caption: Potential degradation pathways for this compound.
References
The Diverse Biological Activities of Pyrazine Derivatives: A Technical Guide for Researchers
Introduction
Pyrazine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4, is a structural motif of significant interest in medicinal chemistry.[1][2] Its derivatives have garnered substantial attention due to their wide spectrum of biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and antiviral properties.[1][2] This technical guide provides an in-depth overview of the core biological activities of pyrazine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers, scientists, and drug development professionals.
Anticancer Activity
Pyrazine derivatives have demonstrated notable potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[3][4] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[5]
Inhibition of Kinase Signaling Pathways
Several pyrazine-based compounds act as potent inhibitors of protein kinases, which are critical regulators of cellular processes such as cell growth, proliferation, and differentiation.[5][6] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.
A significant number of pyrazine derivatives have been developed as inhibitors of c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , two receptor tyrosine kinases that play crucial roles in tumor angiogenesis and metastasis.[7] The binding of Hepatocyte Growth Factor (HGF) to c-Met triggers a signaling cascade that promotes cell proliferation, motility, and invasion.[8] Similarly, the activation of VEGFR-2 by VEGF is a key step in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[7]
Below is a simplified representation of the c-Met/VEGFR-2 signaling pathway, which is often targeted by pyrazine derivatives.
Other kinases targeted by pyrazine derivatives include CHK1 , with inhibitors like Prexasertib showing an IC50 of 1 nM.[5]
Induction of Apoptosis
Many pyrazine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[1][9] This can be achieved through various mechanisms, including the activation of mitochondrial-dependent pathways and the modulation of apoptosis-related proteins.[1] For instance, some chalcone-pyrazine derivatives have been shown to induce apoptosis in BEL-7402 cells, as confirmed by fluorescence staining and flow cytometry analysis.[1]
The following diagram illustrates a general workflow for assessing apoptosis induction by a pyrazine derivative.
Quantitative Data on Anticancer Activity
The anticancer efficacy of pyrazine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone-Pyrazine Derivative | A549 (Lung) | 0.13 | [1] |
| Chalcone-Pyrazine Derivative | Colo-205 (Colon) | 0.19 | [1] |
| Chalcone-Pyrazine Derivative | MCF-7 (Breast) | 0.18 | [1] |
| Chalcone-Pyrazine Derivative | DU-145 (Prostate) | 0.33 | [1] |
| Chalcone-Pyrazine Derivative | BEL-7402 (Liver) | 10.74 | [1] |
| Piperlongumine Analog | HCT116 (Colon) | 3.19 - 8.90 | [1] |
| Resveratrol Analog | MCF-7 (Breast) | 70.9 | [2] |
| Pyrazolo[3,4-b]pyrazines | MCF-7 (Breast) | Significant inhibition (p < 0.001) for compounds 25i and 25j | [10] |
Antimicrobial Activity
Pyrazine derivatives have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[11][12][13]
Mechanism of Action
The precise mechanisms of antimicrobial action for many pyrazine derivatives are still under investigation. However, some studies suggest that they may interfere with essential cellular processes in microorganisms. For example, molecular docking studies have indicated that certain pyrazine-2-carboxylic acid derivatives may inhibit GlcN-6-P synthase , an enzyme involved in the biosynthesis of the bacterial cell wall.[13] Another potential target is enoyl-acyl carrier protein (ACP) reductase (ENR) , a key enzyme in the fatty acid synthesis pathway of bacteria.[12]
Quantitative Data on Antimicrobial Activity
The antimicrobial potency of pyrazine derivatives is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Triazolo[4,3-a]pyrazine Derivative (2e) | Staphylococcus aureus | 32 | [11] |
| Triazolo[4,3-a]pyrazine Derivative (2e) | Escherichia coli | 16 | [11] |
| Pyrazine-2-carboxylic acid Derivative (P10) | Candida albicans | 3.125 | [13] |
| Pyrazine-2-carboxylic acid Derivative (P4) | Candida albicans | 3.125 | [13] |
| Pyrazine-2-carboxylic acid Derivatives (P3, P4, P7, P9) | Escherichia coli | 50 | [13] |
| Pyrazine-2-carboxylic acid Derivatives (P6, P7, P9, P10) | Pseudomonas aeruginosa | 25 | [13] |
Antitubercular Activity
A significant area of research for pyrazine derivatives has been in the development of new antitubercular agents, driven by the emergence of multidrug-resistant strains of Mycobacterium tuberculosis.
Mechanism of Action: DprE1 Inhibition
A key target for antitubercular pyrazine derivatives is Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) .[9] This enzyme is essential for the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan and lipoarabinomannan.[9] Inhibition of DprE1 disrupts the integrity of the cell wall, leading to bacterial cell death.[9] Some inhibitors, such as benzothiazinones (BTZs), form a covalent bond with a cysteine residue (Cys387) in the active site of DprE1.[12]
The following diagram illustrates the role of DprE1 in the mycobacterial cell wall synthesis and its inhibition by pyrazine derivatives.
Quantitative Data on Antitubercular Activity
| Compound Class | Strain | MIC (µg/mL) | Reference |
| Pyrazolo[3,4-b]pyridine Derivatives | M. tuberculosis H37Rv | Not specified, but showed activity | |
| Pyrazine-1,3,4-oxadiazole Analogs | M. tuberculosis H37Rv | 3.12 - 12.5 |
Antiviral Activity
Pyrazine derivatives have also been investigated for their antiviral properties against a range of viruses, including herpes simplex virus (HSV) and human cytomegalovirus (HCMV).[14][15][16]
Mechanism of Action
The antiviral mechanisms of pyrazine derivatives can vary. Some compounds inhibit viral DNA polymerase, a crucial enzyme for viral replication.[14][15] For example, certain pyrido[2,3-b]pyrazine derivatives have been identified as non-nucleoside inhibitors of HCMV DNA polymerase.[14][15]
Quantitative Data on Antiviral Activity
The antiviral activity is often expressed as the 50% effective concentration (EC50), the concentration of a drug that gives half-maximal response.
| Compound Class | Virus | EC50 (µM) | Reference |
| Pyrido[2,3-b]pyrazine Derivative (27) | HCMV | 0.33 | [14][15] |
| Pyrazolopyridine Derivative (AM-57) | HSV-1 | 0.70 | [17] |
| Pyrazolopyridine Derivatives (ARA-04, ARA-05) | HSV-1 | 1.00 | [17] |
Anti-inflammatory Activity
Several pyrazine derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory diseases.[10][14][18]
Mechanism of Action
The anti-inflammatory effects of pyrazine derivatives can be attributed to their ability to modulate key inflammatory pathways. Some derivatives have been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator.[2] Others may target mitogen-activated protein kinases (MAPKs) like JNK, which are involved in the inflammatory response. For instance, certain pyrazolo[1,5-a]quinazolines have been shown to bind to JNK1, JNK2, and JNK3.
The following diagram illustrates a simplified inflammatory signaling pathway and potential points of intervention for pyrazine derivatives.
Quantitative Data on Anti-inflammatory Activity
| Compound Class | Assay | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]quinazoline (13b) | NF-κB inhibition | 4.8 | |
| Pyrazolo[1,5-a]quinazolines | NF-κB inhibition | 4.8 - 30.1 | |
| Paeonol Derivative (37) | NO inhibition | 56.32% inhibition at 20 µM | [2] |
| Pyrazoline (2g) | Lipoxygenase inhibition | 80 | [18] |
Other Biological Activities
Beyond the major activities discussed, pyrazine derivatives have also been explored for other therapeutic applications.
-
Anticonvulsant Activity: Certain triazolo[4,3-a]pyrazine derivatives have shown anticonvulsant effects in animal models.
-
Herbicidal Activity: Some pyrazine derivatives have been investigated for their potential as herbicides.[18]
Quantitative Data on Other Activities
| Activity | Compound Class | Animal Model | ED50 (mg/kg) | Reference |
| Anticonvulsant | Triazolopyrimidine (6d) | MES-induced seizure | 15.8 | |
| Anticonvulsant | Triazolopyrimidine (6d) | PTZ-induced seizure | 14.1 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan, which can be solubilized and quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[6]
-
Compound Treatment: Add various concentrations of the pyrazine derivative to the wells and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[6]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[6]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[1][2]
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[1][6]
Microbroth Dilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial Dilution of Compound: Perform a two-fold serial dilution of the pyrazine derivative in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16 to 20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Microplate Alamar Blue Assay (MABA) for Antitubercular Screening
The MABA is a colorimetric assay used to determine the susceptibility of Mycobacterium tuberculosis to antitubercular agents.[11] The redox indicator Alamar blue changes from blue to pink in the presence of metabolically active mycobacteria.
Protocol:
-
Preparation of Drug Plate: Serially dilute the pyrazine derivatives in a 96-well plate containing Middlebrook 7H9 broth.
-
Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days.
-
Alamar Blue Addition: Add a mixture of Alamar Blue reagent and 20% Tween 80 to each well.
-
Second Incubation: Re-incubate the plate for 24 hours.
-
MIC Determination: The MIC is the lowest drug concentration that prevents the color change from blue to pink.
Conclusion and Future Perspectives
Pyrazine derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their efficacy against cancer, microbial infections, and inflammation highlights their potential for the development of novel therapeutic agents. The structure-activity relationship studies are crucial to optimize the potency and selectivity of these compounds.[3] Future research should focus on elucidating the detailed molecular mechanisms of action, exploring novel pyrazine scaffolds, and conducting in vivo studies to validate the preclinical findings. The continued investigation of pyrazine derivatives holds great promise for addressing unmet medical needs in various disease areas.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. rjpbcs.com [rjpbcs.com]
- 12. mdpi.com [mdpi.com]
- 13. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrazine Functionalized Ag(I) and Au(I)-NHC Complexes are Potential Antibacterial Agents | Bentham Science [benthamscience.com]
- 18. researchgate.net [researchgate.net]
The Discovery and Evolution of Substituted Pyrazines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine, a six-membered heterocyclic aromatic organic compound with two nitrogen atoms at positions 1 and 4, forms the core of a vast and versatile class of molecules known as substituted pyrazines.[1] These compounds are not only ubiquitous in nature, contributing to the characteristic aromas of many roasted and baked goods, but they also represent a privileged scaffold in medicinal chemistry and materials science.[1] The exploration of substituted pyrazines, from their initial discovery to the development of sophisticated synthetic methodologies, has paved the way for their application in diverse fields, including flavor and fragrance, pharmaceuticals, and agrochemicals. This technical guide provides an in-depth exploration of the historical milestones, key synthetic protocols, and biological significance of substituted pyrazines.
Historical Perspective: From "Amarone" to Modern Synthesis
The journey of pyrazine chemistry began in 1844 when Laurent first reported the synthesis of a compound he named "amarone," which was later confirmed to be 2,3,5,6-tetraphenylpyrazine. This marked the genesis of a field that would witness the development of numerous named reactions, many of which are still in use today.
The late 19th century saw the emergence of foundational synthetic methods that are now considered classical routes to the pyrazine core. These include:
-
Staedel-Rugheimer Pyrazine Synthesis (1876): This was one of the earliest methods developed for pyrazine synthesis. In this reaction, a 2-chloroacetophenone is reacted with ammonia to form an amino ketone, which then undergoes condensation and subsequent oxidation to yield a pyrazine.[1]
-
Gutknecht Pyrazine Synthesis (1879): A variation of the Staedel-Rugheimer synthesis, the Gutknecht method is also based on the self-condensation of an α-amino ketone. The primary difference lies in the method used to synthesize the α-ketoamine intermediate.[1]
-
Gastaldi Synthesis (1921): This method provides another variation for the synthesis of pyrazine derivatives.
These early methods laid the groundwork for the synthesis of a wide array of substituted pyrazines and continue to be relevant in contemporary organic chemistry.
Synthetic Methodologies: A Detailed Overview
The synthesis of substituted pyrazines has evolved significantly from the classical methods. Modern approaches offer greater efficiency, milder reaction conditions, and the ability to introduce a diverse range of substituents onto the pyrazine ring. This section details the experimental protocols for both classical and modern synthetic routes.
Classical Synthesis Protocols
The Gutknecht synthesis remains a valuable method for the preparation of symmetrically substituted pyrazines. The general protocol involves the cyclization of α-amino ketones.
Experimental Protocol: General Procedure for Gutknecht Pyrazine Synthesis
-
Preparation of the α-Isonitroso Ketone: The starting ketone is treated with an equimolar amount of nitrous acid (generated in situ from sodium nitrite and a mineral acid, e.g., HCl) in a suitable solvent like ethanol or acetic acid at 0-5 °C. The reaction mixture is stirred for 1-2 hours, and the resulting α-isonitroso ketone is typically isolated by filtration or extraction.
-
Reduction to the α-Amino Ketone: The α-isonitroso ketone is reduced to the corresponding α-amino ketone. Common reducing agents include catalytic hydrogenation (e.g., H₂/Pd-C), tin(II) chloride in hydrochloric acid, or zinc dust in acetic acid. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cyclization and Dehydrogenation: The crude α-amino ketone is dissolved in a suitable solvent (e.g., ethanol, methanol) and allowed to self-condense. This cyclization can be promoted by gentle heating or by adjusting the pH to be slightly basic. The resulting dihydropyrazine is then dehydrogenated to the pyrazine. Dehydrogenation can often be achieved by air oxidation, or by using oxidizing agents such as mercury(I) oxide or copper(II) sulfate.
-
Purification: The final substituted pyrazine is purified by standard techniques such as recrystallization, distillation, or column chromatography.
Modern Synthetic Protocols
Modern synthetic chemistry has introduced a variety of powerful techniques for the synthesis of substituted pyrazines, including metal-catalyzed cross-coupling reactions and C-H functionalization.
This method allows for the direct introduction of aryl groups onto the pyrazine ring, avoiding the need for pre-functionalized starting materials.
Experimental Protocol: Iron-Catalyzed Arylation of 2,3-Dimethylpyrazine [2]
-
Reaction Setup: To a solution of 2,3-dimethylpyrazine (1.0 mmol) in a 1:1 mixture of dichloromethane and water (10 mL) are added the arylboronic acid (1.2 mmol), iron(II) acetylacetonate (20 mol %), trifluoroacetic acid (1.0 equiv), tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, and potassium persulfate (K₂S₂O₈) as an oxidant.
-
Reaction Conditions: The reaction mixture is stirred vigorously at room temperature under an open flask for 12-24 hours. The progress of the reaction is monitored by TLC or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired arylated pyrazine.
This biomimetic approach provides a concise route to 2,5-disubstituted pyrazines from readily available amino acids.[3]
Experimental Protocol: One-Pot Synthesis of 2,5-Diisopropylpyrazine [3]
-
Generation of the α-Amino Aldehyde: The Cbz-protected α-amino aldehyde precursor (derived from the corresponding amino acid) is dissolved in a suitable solvent such as a 1:2:2 mixture of ethyl acetate, dioxane, and ethanol.
-
Hydrogenolysis, Dimerization, and Oxidation: To this solution, Pearlman's catalyst (Pd(OH)₂ on carbon, 20 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) for 1 hour at room temperature. The hydrogen source is then removed, and the reaction is opened to the air and stirred for an additional 12-24 hours to facilitate dimerization and oxidation.
-
Purification: The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the 2,5-disubstituted pyrazine.
Quantitative Data on Substituted Pyrazine Synthesis
The following tables summarize representative yields and spectral data for a selection of substituted pyrazines prepared by various methods.
Table 1: Synthesis and Yields of Selected Substituted Pyrazines
| Entry | Pyrazine Derivative | Starting Materials | Synthetic Method | Yield (%) | Reference |
| 1 | 2,5-Diphenylpyrazine | 2-Aminoacetophenone | Gutknecht Synthesis | ~70-80% | [4] |
| 2 | 2-(p-Tolyl)pyrazine | Pyrazine, 4-Methylphenylboronic acid | Iron-Catalyzed C-H Arylation | 86% | [2] |
| 3 | 2,5-Diisopropylpyrazine | Cbz-Valinal | Dimerization of α-Amino Aldehyde | 51% | [3] |
| 4 | 2,3,5,6-Tetramethylpyrazine | Biacetyl monoxime, Ammonium formate | Reductive Cyclization | 83.7% | [2] |
| 5 | 2,5-Dimethylpyrazine | (±)-1-Amino-2-propanol | Dehydrogenative Cyclization | 87% | [5] |
| 6 | 2-Acetylpyrazine | 2-Cyanopyrazine, Methylmagnesium chloride | Grignard Reaction & Hydrolysis | ~70-80% | [6] |
Table 2: Spectroscopic Data for Selected Substituted Pyrazines
| Pyrazine Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) | IR (cm⁻¹) | Reference |
| Pyrazine | 8.61 (s, 4H) | 145.2 | 80 (M⁺) | 3050, 1580, 1480, 1015 | [7][8] |
| 2-Methylpyrazine | 8.50-8.42 (m, 2H), 8.38 (s, 1H), 2.57 (s, 3H) | 152.0, 144.5, 143.2, 142.8, 21.5 | 94 (M⁺) | 2920, 1580, 1480, 1150 | ChemicalBook |
| 2,5-Dimethylpyrazine | 8.33 (s, 2H), 2.51 (s, 6H) | 150.8, 142.2, 21.2 | 108 (M⁺) | 2920, 1490, 1370, 1160 | [5] |
| Tetramethylpyrazine | 2.49 (s, 12H) | 147.5, 21.1 | 136 (M⁺) | 2920, 1440, 1370 | [2] |
| 2-Acetylpyrazine | 9.20 (s, 1H), 8.80 (d, 1H), 8.75 (d, 1H), 2.75 (s, 3H) | 198.5, 152.1, 146.2, 144.8, 143.5, 26.8 | 122 (M⁺) | 1700 (C=O), 1580, 1470 | [6] |
Biological Activity and Signaling Pathways
Substituted pyrazines exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. Their mechanisms of action often involve the modulation of key cellular signaling pathways.
Tetramethylpyrazine (Ligustrazine)
Tetramethylpyrazine, a naturally occurring alkylpyrazine, has been shown to possess neuroprotective, anti-inflammatory, and anti-platelet aggregation properties. Its effects are mediated through various signaling pathways.
-
MAPK Pathway: Tetramethylpyrazine has been shown to inhibit the phosphorylation of JNK, p38MAPK, and ERK in vascular smooth muscle cells, protecting them from high glucose-induced injury.[9] It also suppresses the ERK1/2 and p38 MAPK pathways in cultured hippocampal neurons, reducing apoptosis after oxygen-glucose deprivation.[10]
-
PKA/CREB Pathway: In the context of apoptosis, tetramethylpyrazine can activate the PKA/CREB signaling pathway, leading to the upregulation of the anti-apoptotic protein Bcl-2.[11]
-
RhoA/ROCK Pathway: Recent studies indicate that tetramethylpyrazine exerts neuroprotective effects in cerebral ischemia-reperfusion injury by inhibiting the RhoA/ROCK signaling pathway.[12]
Luteolin (A Flavonoid with Structural Similarities to some Bioactive Heterocycles)
While not a pyrazine itself, the flavonoid luteolin's well-documented interactions with numerous signaling pathways provide a valuable framework for understanding how small heterocyclic molecules can exert potent biological effects. Luteolin is known to modulate pathways critical in cancer and inflammation.
-
JAK/STAT Pathway: Luteolin can suppress the JAK/STAT pathway, which is pivotal in inflammatory responses, particularly in intestinal inflammation.[13][14]
-
PI3K/Akt/mTOR Pathway: This crucial cell survival pathway is a target of luteolin. It has been shown to inhibit the phosphorylation of Akt and mTOR, leading to decreased cancer cell migration and invasion.[15]
-
Apoptosis Pathways: Luteolin induces apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[4][16][17]
Visualizing a Synthetic Workflow and a Signaling Pathway
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a general experimental workflow for pyrazine synthesis and a simplified signaling pathway modulated by a bioactive compound.
General Experimental Workflow for Substituted Pyrazine Synthesis
Simplified MAPK Signaling Pathway Inhibition
Conclusion
The field of substituted pyrazines has a rich history and a vibrant present. From the early pioneering syntheses to the sophisticated modern methodologies, the ability to construct and modify the pyrazine core has expanded dramatically. The diverse biological activities of these compounds, particularly their ability to modulate key signaling pathways, ensure their continued importance in drug discovery and development. This guide has provided a comprehensive overview of the key aspects of substituted pyrazine chemistry, offering valuable information for researchers and scientists working in this exciting area. The detailed protocols and data presented herein serve as a practical resource for the synthesis and characterization of these versatile molecules, while the exploration of their biological mechanisms offers insights into their therapeutic potential.
References
- 1. Frontiers | A Green Route for High-Yield Production of Tetramethylpyrazine From Non-Food Raw Materials [frontiersin.org]
- 2. CN104341359A - Preparation method of tetramethyl-pyrazine - Google Patents [patents.google.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,5-Dimethyl pyrazine synthesis - chemicalbook [chemicalbook.com]
- 6. Method for synthesizing 2-acetyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]
- 7. Pyrazine [webbook.nist.gov]
- 8. Pyrazine [webbook.nist.gov]
- 9. Tetramethylpyrazine protects against high glucose-induced vascular smooth muscle cell injury through inhibiting the phosphorylation of JNK, p38MAPK, and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetramethylpyrazine Suppresses Transient Oxygen-Glucose Deprivation-Induced Connexin32 Expression and Cell Apoptosis via the ERK1/2 and p38 MAPK Pathway in Cultured Hippocampal Neurons | PLOS One [journals.plos.org]
- 11. Regulatory mechanisms of tetramethylpyrazine on central nervous system diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Tetramethylpyrazine enhances neuroprotection and plasticity in cerebral ischemia-reperfusion injury via RhoA/ROCK2 pathway inhibition [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Luteolin suppresses the JAK/STAT pathway in a cellular model of intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. spandidos-publications.com [spandidos-publications.com]
Navigating the Unseen: A Technical Guide to the Hazards and Safety Precautions of 2-Bromo-6-isopropylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the potential hazards and recommended safety precautions for 2-Bromo-6-isopropylpyrazine (CAS No. 1086382-94-6). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the information presented herein is extrapolated from data on structurally similar compounds. All procedures involving this chemical should be conducted with the utmost caution in a controlled laboratory setting by trained professionals.
Introduction
This compound is a substituted pyrazine derivative with potential applications in medicinal chemistry and materials science. As with any novel or sparsely documented chemical, a thorough understanding of its potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research. This guide synthesizes available data from analogous compounds to provide a robust framework for the safe handling, storage, and disposal of this compound.
Hazard Identification and Classification
Based on the hazard classifications of structurally related brominated pyrazines and pyridines, this compound is anticipated to exhibit the following hazards.
GHS Hazard Classification (Inferred)
| Hazard Class | Hazard Category | GHS Hazard Statement (Inferred) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms (Inferred):
Physical and Chemical Properties (Inferred)
| Property | Value (for 2-Bromopyrazine) |
| Molecular Formula | C₄H₃BrN₂ |
| Molecular Weight | 158.99 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 59-63 °C |
| Boiling Point | 185.5 °C at 760 mmHg |
| Flash Point | 66 °C |
Exposure Controls and Personal Protection
Given the inferred hazards, stringent adherence to the following exposure control measures is mandatory.
Engineering Controls:
-
Work with this compound should be exclusively conducted in a well-ventilated chemical fume hood.
-
Ensure that safety showers and eyewash stations are readily accessible and in good working order.
Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield (EN 166 compliant). |
| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron must be worn. |
| Respiratory Protection | For operations with a potential for aerosol generation, a NIOSH-approved respirator with an appropriate organic vapor cartridge is recommended. |
Handling and Storage
-
Handling: Avoid direct contact with skin and eyes. Do not breathe dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
First-Aid Measures
In the event of exposure, the following first-aid measures should be taken immediately:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Accidental Release Measures
A spill of this compound should be treated as a hazardous event. The following workflow outlines the appropriate response.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Toxicological Information
No specific toxicological studies for this compound are available. The inferred GHS classifications are based on the toxicological profiles of similar brominated heterocyclic compounds which are known to be harmful if ingested, inhaled, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory tract.
Disposal Considerations
All waste materials containing this compound should be disposed of as hazardous waste. Follow all federal, state, and local regulations for chemical waste disposal. Do not allow this material to enter the environment.
This technical guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a formal risk assessment, which should be conducted by qualified personnel before any work with this compound commences. Always consult the most current safety data for any chemical before use.
Navigating the Procurement and Synthesis of 2-Bromo-6-isopropylpyrazine: A Technical Guide
Supplier Landscape and Purchasing Data
Direct searches for commercial suppliers of 2-Bromo-6-isopropylpyrazine (CAS No. 1086382-94-6) yield limited to no immediate results, indicating its status as a rare or custom-synthesis chemical. However, the closely related isomer, 2-Bromo-5-isopropylpyrazine (CAS No. 1086382-76-4), is commercially available and can serve as a reference for procurement and potentially as a starting point for synthetic design. Below is a summary of supplier data for this related compound.
| Supplier | Catalog Number | Purity | Quantity | Price (USD) |
| CymitQuimica | 1086382-76-4 | Not Specified | 100mg | €314.00 |
| 250mg | €492.00 | |||
| 1g | €970.00 | |||
| Abovchem | AT289296 | 95% | 100mg | Inquire |
| 250mg | Inquire | |||
| 1g | Inquire | |||
| 5g | Inquire |
Experimental Protocols: A Hypothesized Synthesis
Given the absence of a specific, published experimental protocol for the synthesis of this compound, a plausible synthetic route can be conceptualized based on established pyrazine chemistry. A common method for constructing substituted pyrazines involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. For the target molecule, a potential retrosynthetic analysis suggests starting from commercially available materials.
Hypothetical Synthesis of this compound:
A plausible approach would involve the synthesis of the key intermediate, 2-amino-3-isopropylpyrazine, followed by a Sandmeyer-type reaction to introduce the bromine atom.
Step 1: Synthesis of 2-Amino-3-isopropylpyrazine
-
Reaction: Condensation of isobutyrylglyoxal (a 1,2-dicarbonyl) with aminomalononitrile.
-
Procedure:
-
Dissolve aminomalononitrile (1.0 eq) in a suitable solvent such as ethanol.
-
Add isobutyrylglyoxal (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-amino-3-isopropylpyrazine.
-
Step 2: Bromination of 2-Amino-3-isopropylpyrazine
-
Reaction: Diazotization of the amino group followed by displacement with bromide (Sandmeyer reaction).
-
Procedure:
-
Suspend 2-amino-3-isopropylpyrazine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.
-
Slowly add the diazonium salt solution to the CuBr solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
-
Mandatory Visualizations
To aid in the understanding of the procurement and synthesis processes, the following diagrams have been generated.
Caption: A logical workflow for procuring a rare chemical like this compound.
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-6-isopropylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction couples an organoboron compound with an organohalide, and it is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Pyrazine derivatives are of significant interest in medicinal chemistry, as the pyrazine scaffold is a key component in numerous biologically active molecules. The synthesis of 2-aryl-6-isopropylpyrazines via the Suzuki-Miyaura coupling of 2-bromo-6-isopropylpyrazine provides a convergent and modular route to a class of compounds with potential applications in drug discovery, notably as kinase inhibitors.
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of this compound with various (hetero)arylboronic acids.
Application in Drug Discovery: Targeting c-Met and VEGFR-2 Signaling
Substituted pyrazines are recognized as privileged scaffolds in the development of kinase inhibitors. Specifically, 2-aryl-6-substituted pyrazine derivatives have been identified as potent dual inhibitors of the c-Met and VEGFR-2 receptor tyrosine kinases.[3][4][5] Both c-Met and VEGFR-2 are key regulators of oncogenic signaling pathways, playing crucial roles in tumor growth, proliferation, angiogenesis, and metastasis.[5][6] The dual inhibition of these pathways is a promising strategy in cancer therapy to overcome resistance mechanisms associated with single-target agents.[3][5] The synthesis of a library of 2-aryl-6-isopropylpyrazines using the described Suzuki-Miyaura coupling protocol can facilitate structure-activity relationship (SAR) studies for the optimization of dual c-Met/VEGFR-2 inhibitors.
Below is a diagram illustrating the targeted signaling pathway.
Caption: Dual inhibition of c-Met and VEGFR-2 pathways.
Suzuki-Miyaura Coupling of this compound: Reaction Parameters
The successful Suzuki-Miyaura coupling of this compound is dependent on the judicious selection of the catalyst, base, and solvent. The steric hindrance imparted by the isopropyl group may necessitate the use of bulky and electron-rich phosphine ligands to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
Table 1: Summary of Reaction Conditions for Suzuki-Miyaura Coupling of 2-Bromo-6-alkyl(hetero)arenes.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 18 | 75-90 |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | n-Butanol | 100 | 12 | 80-95 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (5:1) | 100 | 16 | 82-93 |
| Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DMF/H₂O (10:1) | 90 | 24 | 70-85 |
Experimental Protocols
Below are detailed protocols for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. These protocols are based on established procedures for structurally similar heteroaryl bromides.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a robust starting point for the coupling of various aryl- and heteroarylboronic acids with this compound.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with an inert atmosphere (argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio).
-
Heat the reaction mixture to 90 °C and stir for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-6-isopropylpyrazine.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
For rapid library synthesis and optimization, microwave-assisted heating can significantly reduce reaction times.
Materials:
-
Same as Protocol 1, with the addition of a microwave-safe reaction vial.
Procedure:
-
In a microwave-safe reaction vial equipped with a magnetic stir bar, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Add anhydrous 1,4-dioxane and water (4:1 ratio).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to 120 °C for 30-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1.
Table 2: Representative Examples of Suzuki-Miyaura Coupling with 2-Bromo-6-alkyl(hetero)arenes.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-6-isopropylpyrazine | 88 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-6-isopropylpyrazine | 92 |
| 3 | 3-Fluorophenylboronic acid | 2-(3-Fluorophenyl)-6-isopropylpyrazine | 85 |
| 4 | Thiophene-2-boronic acid | 2-(Thiophen-2-yl)-6-isopropylpyrazine | 78 |
| 5 | Pyridine-3-boronic acid | 2-(Pyridin-3-yl)-6-isopropylpyrazine | 75 |
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Palladium catalysts are toxic and should be handled with care.
-
Organic solvents are flammable. Avoid open flames and use appropriate safety measures.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the synthesis of 2-aryl-6-isopropylpyrazines. The protocols outlined in this document offer robust starting points for the preparation of these valuable compounds, which have significant potential in the field of drug discovery, particularly in the development of dual c-Met/VEGFR-2 inhibitors for cancer therapy. Optimization of the reaction conditions may be necessary for specific substrates to achieve maximum yields.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 4. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-isopropylpyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 2-Bromo-6-isopropylpyrazine with a variety of coupling partners. This versatile building block is a key intermediate in the synthesis of numerous compounds with applications in medicinal chemistry and materials science. The following protocols are based on established palladium-catalyzed reactions and provide a starting point for methodology development and optimization.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-6-isopropylpyrazines
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl compounds.
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol:
A detailed protocol for the Suzuki-Miyaura coupling of 2-halopyridines with arylboronic acids can be adapted for this compound.[1]
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the corresponding arylboronic acid or boronate ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃ with a suitable ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixtures).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary:
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Coupling Partner | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 11-95 | Arylboronic acids | [1][2] |
| Pd₂(dba)₃ / SPhos | K₂CO₃ | Dioxane | 80 | 18 | 97 | Phenylboronic acid | [3] |
| Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | 12 | 94 | Heptyl boronic pinacol ester | [4] |
Buchwald-Hartwig Amination: Synthesis of 2-Amino-6-isopropylpyrazines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing the coupling of aryl halides with a wide range of primary and secondary amines.[5][6]
General Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol:
A procedure for the amination of 2-bromopyridines can be adapted.[7][8]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., [Pd(allyl)Cl]₂) and a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP). Add this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), and a strong base (e.g., NaOᵗBu, LiHMDS, or Cs₂CO₃, 1.5-2.0 equiv.).
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene, 1,4-dioxane, or THF).
-
Reaction Conditions: Seal the tube and heat the mixture with stirring at a temperature typically ranging from 80-110 °C for 1-24 hours. Monitor the reaction's progress.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase, concentrate it, and purify the residue by flash chromatography.
Data Summary:
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Amine | Reference |
| Pd₂(dba)₃ / BINAP | NaOᵗBu | Toluene | 80 | 4 | 60 | (+/-)-trans-1,2-diaminocyclohexane | [7] |
| [Pd(allyl)Cl]₂ / XPhos | NaOᵗBu | Toluene | 100 | 24 | >95 | Diphenylamine | [8] |
| Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | Toluene | 110 | 16 | 8-95 | Various Arylamines | [9] |
Sonogashira Coupling: Synthesis of 2-Alkynyl-6-isopropylpyrazines
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.[10][11]
General Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Experimental Protocol:
A protocol for the Sonogashira coupling of 2-amino-3-bromopyridines can be adapted.[12]
-
Reaction Setup: To a Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂ or Pd(PPh₃)₄), a copper(I) cocatalyst (e.g., CuI), and a degassed solvent (e.g., DMF, THF, or an amine solvent like triethylamine).
-
Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv.) and an amine base (e.g., Et₃N or DIPA), if not used as the solvent.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with heating (typically 25-100 °C) for 1-24 hours until the starting material is consumed.
-
Work-up: Quench the reaction with aqueous ammonium chloride solution and extract the product with an organic solvent. Wash the organic layer with water and brine.
-
Purification: Dry the organic phase, remove the solvent in vacuo, and purify the crude product by column chromatography.
Data Summary:
| Catalyst / Cocatalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Coupling Partner | Reference |
| Pd(CF₃COO)₂ / CuI / PPh₃ | Et₃N | DMF | 100 | 3 | 72-96 | Various Terminal Alkynes | [12] |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 65 | 12 | Good to Excellent | Various Terminal Alkynes | [13] |
Other Palladium-Catalyzed Cross-Coupling Reactions
While specific examples for the following reactions with this compound are less common in the readily available literature, established protocols for other aryl bromides can be adapted.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide.[4][14]
-
Typical Conditions: Pd(PPh₃)₄ or Pd₂(dba)₃ as the catalyst, often with a ligand like PPh₃ or AsPh₃, in a solvent such as toluene, THF, or DMF at elevated temperatures.
Negishi Coupling
The Negishi coupling utilizes an organozinc reagent as the coupling partner.[7][15]
-
Typical Conditions: A palladium catalyst such as Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand in a solvent like THF or DME.[16][17]
Heck Reaction
The Heck reaction couples the aryl halide with an alkene.[18]
-
Typical Conditions: A palladium catalyst like Pd(OAc)₂ or a palladacycle, a base such as Et₃N, K₂CO₃, or NaOAc, and a polar aprotic solvent like DMF or NMP at elevated temperatures.
Visualizing the Catalytic Cycles
The following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
These protocols and data serve as a guide for the palladium-catalyzed cross-coupling reactions of this compound. Optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary to achieve the desired outcome for specific substrates.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. scirp.org [scirp.org]
- 13. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Stille Coupling [organic-chemistry.org]
- 15. Negishi Coupling [organic-chemistry.org]
- 16. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Room-temperature Negishi cross-coupling of unactivated alkyl bromides with alkyl organozinc reagents utilizing a Pd/N-heterocyclic carbene catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Heck Reaction [organic-chemistry.org]
Application Notes and Protocols: Synthesis of Novel Bioactive Compounds from 2-Bromo-6-isopropylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of novel pyrazine derivatives starting from 2-Bromo-6-isopropylpyrazine. The described methodologies focus on palladium-catalyzed cross-coupling reactions, which are pivotal in modern medicinal chemistry for the construction of diverse molecular scaffolds. The synthesized compounds have potential applications as kinase inhibitors and antimicrobial agents.
Introduction
Pyrazine-based compounds are a significant class of heterocyclic molecules that form the core scaffold of numerous biologically active agents. Their presence in approved drugs and clinical candidates highlights their importance in drug discovery.[1][2] The pyrazine ring system is a key pharmacophore in several small molecule kinase inhibitors, which are instrumental in treating various cancers and inflammatory diseases.[1][3] This document outlines the synthesis and potential biological evaluation of novel compounds derived from this compound, a versatile starting material for generating libraries of potential therapeutic agents.
Synthesis of Novel Pyrazine Derivatives
The primary synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents at the 2-position of the pyrazine ring. This is followed by further functionalization to yield more complex molecules with potential biological activity.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes the synthesis of 2-Aryl-6-isopropylpyrazine derivatives.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and Na2CO3 (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-Aryl-6-isopropylpyrazine.
Expected Outcome:
The Suzuki-Miyaura coupling reaction typically proceeds in moderate to good yields, ranging from 60% to 85%.[4]
Protocol 2: Synthesis of a[1][3][5]triazolo[4,3-a]pyrazine Derivative
This protocol outlines a potential subsequent transformation of a functionalized pyrazine to a more complex heterocyclic system, inspired by the synthesis of dual c-Met/VEGFR-2 inhibitors.[5]
Step 1: Amination of 2-Aryl-6-isopropylpyrazine
-
The 2-Aryl-6-isopropylpyrazine is first converted to a 2-amino-6-aryl-pyrazine. This can be achieved through various methods, such as a Buchwald-Hartwig amination or by first converting the aryl group to a leaving group and then substituting with an amine source.
Step 2: Hydrazinolysis
-
The amino-pyrazine derivative is then reacted with hydrazine hydrate to form a hydrazinopyrazine intermediate.
Step 3: Cyclization to form the Triazolopyrazine Core
-
The hydrazinopyrazine is cyclized with a suitable reagent, such as an orthoester or a carboxylic acid derivative, to form the[1][3][5]triazolo[4,3-a]pyrazine core.
Detailed procedures for these transformations would require specific adaptation based on the exact substrates and desired final products.
Biological Evaluation
The synthesized novel pyrazine derivatives can be screened for various biological activities, including kinase inhibition and antimicrobial effects.
Kinase Inhibitory Activity
Protocol 3: In Vitro Kinase Inhibition Assay
-
The inhibitory activity of the synthesized compounds against specific kinases (e.g., c-Met, VEGFR-2, TrkA) can be determined using commercially available kinase assay kits.[5][6]
-
Prepare a series of dilutions of the test compounds.
-
In a microplate, incubate the kinase, a suitable substrate, and ATP with the test compounds.
-
After the incubation period, measure the amount of phosphorylated substrate. This can be done using various detection methods, such as fluorescence, luminescence, or radioactivity.
-
Calculate the half-maximal inhibitory concentration (IC50) value for each compound, which represents the concentration required to inhibit 50% of the kinase activity.
Antiproliferative Activity
Protocol 4: MTT Assay for Cell Viability
-
Seed cancer cell lines (e.g., A549, MCF-7, Hela) in 96-well plates and allow them to adhere overnight.[5]
-
Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial Activity
Protocol 5: Agar Well Diffusion Method
-
Prepare a bacterial suspension of the test organism (e.g., extensively drug-resistant Salmonella Typhi).[4]
-
Spread the bacterial suspension evenly on the surface of an agar plate.
-
Create wells in the agar using a sterile cork borer.
-
Add a specific concentration of the test compound solution to each well.
-
Incubate the plates at 37 °C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.
-
The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compounds.[4]
Data Presentation
Table 1: Kinase Inhibitory Activity of Synthesized Pyrazine Derivatives
| Compound ID | Target Kinase | IC50 (nM) |
| 17a | c-Met | 55 |
| 17e | c-Met | 77 |
| 17l | c-Met | 26 |
| 17l | VEGFR-2 | 2600 |
Data adapted from a study on[1][3][5]triazolo[4,3-a]pyrazine derivatives for illustrative purposes.[5]
Table 2: Antiproliferative Activity of Compound 17l
| Cell Line | IC50 (µM) |
| A549 | 0.98 ± 0.08 |
| MCF-7 | 1.05 ± 0.17 |
| Hela | 1.28 ± 0.25 |
Data adapted from a study on[1][3][5]triazolo[4,3-a]pyrazine derivatives for illustrative purposes.[5]
Table 3: Antimicrobial Activity of Pyrazine Carboxamide Derivatives against XDR S. Typhi
| Compound ID | Zone of Inhibition (mm) | MIC (mg/mL) |
| 5a | 12 | 12.5 |
| 5b | 14 | 12.5 |
| 5c | 15 | 6.25 |
| 5d | 17 | 6.25 |
Data adapted from a study on pyrazine carboxamides for illustrative purposes.[4]
Visualizations
Caption: General workflow for the synthesis of novel bioactive compounds.
Caption: Mechanism of action for a pyrazine-based kinase inhibitor.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 6. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 2-Bromo-6-isopropylpyrazine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 2-Bromo-6-isopropylpyrazine as a versatile scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. The protocols outlined below are based on established synthetic methodologies and biological assays for structurally related compounds, offering a foundational guide for the design and evaluation of novel therapeutics derived from this pyrazine core.
Introduction
This compound is a substituted pyrazine heterocycle that serves as a valuable starting material for the synthesis of diverse compound libraries in drug discovery. The pyrazine ring is a common motif in many biologically active molecules, and the presence of a bromine atom at the 2-position allows for facile carbon-carbon and carbon-nitrogen bond formation through various cross-coupling reactions. The isopropyl group at the 6-position can provide favorable steric and lipophilic interactions with biological targets. This document outlines the potential applications, synthetic routes, and biological evaluation of compounds derived from this compound, with a focus on their role as kinase inhibitors.
Key Applications in Medicinal Chemistry
Derivatives of this compound are promising candidates for the development of inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. While direct medicinal chemistry applications of this compound are not extensively reported in publicly available literature, the closely related 2,6-disubstituted pyrazine scaffold has demonstrated significant potential.
For instance, 2,6-disubstituted pyrazines have been identified as potent inhibitors of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in cancer cell proliferation and survival.[1] Structure-activity relationship (SAR) studies on analogous compounds, where the isopropyl group is replaced by anilino moieties, have shown that substitution at the 2-position of the pyrazine ring with groups like a 4-carboxyphenyl moiety is optimal for potent CK2 inhibition.[1] This suggests that this compound can be a key building block for creating novel kinase inhibitors with potentially improved selectivity and pharmacokinetic properties.
Synthetic Protocols
The primary utility of this compound in medicinal chemistry lies in its ability to undergo palladium-catalyzed cross-coupling reactions. The following are generalized protocols for Suzuki and Sonogashira couplings, which are widely used to introduce aryl, heteroaryl, and alkynyl substituents at the 2-position.
Protocol 1: Suzuki Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-carboxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, DMF, toluene)
-
Water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Add the palladium catalyst (0.05-0.1 equivalents).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the degassed solvent and water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Cross-Coupling of this compound
This protocol outlines a general procedure for the palladium- and copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) salt (e.g., CuI)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Solvent (e.g., THF, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent) and the terminal alkyne (1.2-1.5 equivalents).
-
Add the palladium catalyst (0.02-0.05 equivalents) and the copper(I) salt (0.05-0.1 equivalents).
-
Purge the vessel with an inert gas.
-
Add the degassed solvent and the base.
-
Stir the reaction mixture at room temperature to 60 °C for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biological Evaluation
The following protocols are for in vitro kinase inhibition assays, which are essential for evaluating the biological activity of compounds synthesized from this compound.
Protocol 3: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase, the substrate, and the test compound dilution to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for the specified time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation
Quantitative data for analogous 2,6-disubstituted pyrazine kinase inhibitors are summarized in the table below. This data can serve as a benchmark for newly synthesized derivatives of this compound.
| Compound ID (Analogous) | Target Kinase | IC₅₀ (nM)[1] |
| 12b | CK2 | 130 |
| 14f | PIM1 | 18 |
| 14f | PIM2 | 120 |
| 14f | PIM3 | 24 |
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in medicinal chemistry.
Caption: Experimental workflow for drug discovery using this compound.
Caption: Inhibition of a kinase signaling pathway by a 2,6-disubstituted pyrazine.
References
Application Notes and Protocols: 2-Bromo-6-isopropylpyrazine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 2-bromo-6-isopropylpyrazine as a key intermediate in the synthesis of diverse molecular architectures. While specific experimental data for this compound is not extensively available in the public domain, its structural motifs suggest significant utility in palladium-catalyzed cross-coupling reactions and other nucleophilic substitutions. The protocols provided are based on well-established methodologies for similar 2-halopyrazine and 2-halopyridine systems and are intended to serve as a starting point for reaction optimization.
Overview of Synthetic Utility
This compound is a strategically functionalized heterocyclic compound. The pyrazine core is a common scaffold in medicinal chemistry, appearing in numerous biologically active molecules. The bromo substituent at the 2-position serves as a versatile handle for introducing a wide array of functionalities through cross-coupling reactions. The isopropyl group at the 6-position provides steric bulk and lipophilicity, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of target molecules.
Key Potential Applications:
-
Medicinal Chemistry: Synthesis of novel kinase inhibitors, GPCR modulators, and anti-infective agents. The pyrazine scaffold is known to interact with various biological targets.
-
Agrochemicals: Development of new herbicides, fungicides, and insecticides.
-
Materials Science: Creation of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), by incorporating the electron-deficient pyrazine ring into conjugated systems.
A generalized workflow for the utilization of this compound is depicted below.
Caption: Synthetic pathways using this compound.
Experimental Protocols
The following are detailed, generalized protocols for key transformations involving this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This reaction is ideal for the synthesis of aryl- or heteroaryl-substituted pyrazines.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Protocol:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base, for instance, aqueous 2 M sodium carbonate (2.0 mL).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a 3:1 mixture of 1,4-dioxane and water (10 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Data (Hypothetical):
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 92 |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DME/H₂O | 78 |
Buchwald-Hartwig Amination for C-N Bond Formation
This protocol is suitable for the synthesis of 2-amino-6-isopropylpyrazine derivatives.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Protocol:
-
In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 mmol) to a dry Schlenk tube.
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Add a dry, degassed solvent such as toluene or 1,4-dioxane (5 mL).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Representative Data (Hypothetical):
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/Xantphos (2/4) | NaOtBu | Toluene | 90 |
| 2 | Aniline | Pd(OAc)₂/BINAP (3/5) | Cs₂CO₃ | Dioxane | 82 |
| 3 | Benzylamine | Pd₂(dba)₃/DavePhos (2/4) | K₃PO₄ | Toluene | 88 |
Signaling Pathway Context (Hypothetical)
Derivatives of 2-amino-6-isopropylpyrazine could potentially act as inhibitors of protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. A hypothetical mechanism of action is illustrated below.
Caption: Hypothetical inhibition of a protein kinase signaling pathway.
In this model, the synthesized pyrazine derivative binds to the ATP-binding site of a protein kinase, preventing the phosphorylation of its substrate and thereby blocking the downstream cellular response.
Safety Information
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.
-
Palladium Catalysts: Many palladium compounds are toxic and may be carcinogenic. Handle with care and avoid generating dust.
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Solvents: Organic solvents are flammable and may be toxic. Use in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Application Notes and Protocol for Sonogashira Coupling of 2-Bromo-6-isopropylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Sonogashira coupling of 2-Bromo-6-isopropylpyrazine with terminal alkynes. The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, a transformation of significant importance in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] The protocol described herein is based on established methodologies for structurally similar heteroaromatic compounds, providing a reliable starting point for the synthesis of various 2-alkynyl-6-isopropylpyrazine derivatives.[1][2]
Data Presentation
The following table summarizes typical yields obtained for the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes.[1][2] These results, achieved under optimized conditions similar to those proposed in this protocol, can serve as a benchmark for the expected outcomes when using this compound as the substrate.
| Entry | Terminal Alkyne (R-C≡CH) | R Group | Yield (%) |
| 1 | Phenylacetylene | Phenyl | 96 |
| 2 | 4-Methylphenylacetylene | 4-Methylphenyl | 95 |
| 3 | 4-Methoxyphenylacetylene | 4-Methoxyphenyl | 92 |
| 4 | 4-Chlorophenylacetylene | 4-Chlorophenyl | 93 |
| 5 | 2-Thienylacetylene | 2-Thienyl | 88 |
| 6 | Cyclohexylacetylene | Cyclohexyl | 75 |
| 7 | 1-Hexyne | n-Butyl | 72 |
| 8 | 3,3-Dimethyl-1-butyne | tert-Butyl | 78 |
Experimental Protocol
This protocol is adapted from the successful Sonogashira coupling of 2-amino-3-bromopyridines.[1][2]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium(II) acetate (Pd(OAc)₂) or Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
TLC plates for reaction monitoring
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexane)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium catalyst (e.g., Pd(OAc)₂, 2.5 mol%) and ligand (e.g., PPh₃, 5 mol%), followed by copper(I) iodide (CuI, 5 mol%).
-
Solvent and Base Addition: Add anhydrous DMF (e.g., 4 mL per 1 mmol of aryl bromide) and triethylamine (Et₃N, 2.0 equivalents) to the flask. Stir the mixture at room temperature for 15-20 minutes.
-
Reactant Addition: Add this compound (1.0 equivalent) and the terminal alkyne (1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the specific alkyne used.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed (typically 2-4 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 2-alkynyl-6-isopropylpyrazine.
Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Sonogashira coupling reaction.
Caption: Experimental workflow for the Sonogashira coupling.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-6-isopropylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and functional group tolerance. The synthesis of N-substituted pyrazines is of significant interest as the pyrazine motif is a key structural component in numerous biologically active molecules. This document provides a detailed protocol and application notes for the Buchwald-Hartwig amination of 2-Bromo-6-isopropylpyrazine with primary and secondary amines.
The general transformation involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of these components is crucial for the success of the reaction and is dependent on the specific substrates being coupled. For electron-deficient heterocycles like pyrazines, careful optimization of the reaction conditions is often necessary to achieve high yields and avoid side reactions.
Reaction Parameters and Optimization
The successful amination of this compound hinges on the careful selection of the catalyst, ligand, base, and solvent. Below is a summary of key considerations and a table of commonly employed conditions for the amination of related 2-halopyridines, which serve as a good starting point for optimization.
Key Reaction Components:
-
Palladium Precatalyst: Both Pd(0) and Pd(II) sources can be used. Commonly used precatalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). Pre-formed palladium-ligand complexes, known as precatalysts (e.g., G3 or G4 palladacycles), can also offer enhanced reactivity and stability.
-
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands are generally preferred as they promote the key steps of oxidative addition and reductive elimination in the catalytic cycle. For electron-deficient substrates like 2-bromopyrazines, ligands such as Xantphos, BINAP, and various biaryl phosphines (e.g., XPhos, SPhos, RuPhos) have shown good efficacy.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice. Other bases like potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) can also be employed, particularly when dealing with base-sensitive functional groups.
-
Solvent: Anhydrous, aprotic solvents are typically used. Toluene and 1,4-dioxane are the most common choices. The reaction is generally run under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and ligand.
General Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Data Presentation: Representative Reaction Conditions
While specific data for the amination of this compound is not extensively available in the literature, the following table summarizes typical conditions and reported yields for the Buchwald-Hartwig amination of analogous 2-bromopyridines. This data provides a valuable reference for developing a protocol for the target substrate.
| Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 |
| 2-Bromopyridine | n-Butylamine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu (1.5) | Toluene | 80 | 24 | 88 |
| 2-Bromo-6-methylpyridine | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | Dioxane | 110 | 12 | 92 |
| 2-Bromopyridine | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | Toluene | 100 | 16 | 85 |
Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Note: This is a representative protocol and may require optimization for specific amines. All operations should be performed under an inert atmosphere using standard Schlenk techniques or in a glovebox.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and the phosphine ligand (e.g., Xantphos, 0.03 mmol, 3.0 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Addition of Reagents: Under a positive pressure of inert gas, add anhydrous toluene (5 mL).
-
Amine and Base Addition: Add the amine (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe. Following this, add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the flask.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Quench the reaction by the slow addition of water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-substituted 2-amino-6-isopropylpyrazine.
Mandatory Visualization
Experimental Workflow Diagram
Application Notes and Protocols for 2-Bromo-6-isopropylpyrazine in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant interest in agrochemical research due to their diverse biological activities. Substituted pyrazines have shown potential as herbicides, fungicides, and insecticides. 2-Bromo-6-isopropylpyrazine, a halogenated alkylpyrazine, represents a promising scaffold for the development of novel agrochemicals. The presence of a bromine atom and an isopropyl group on the pyrazine ring offers opportunities for further chemical modification to optimize biological activity and selectivity.
These application notes provide a comprehensive overview of the potential uses of this compound in agrochemical research, including detailed, albeit inferred, experimental protocols and potential modes of action. Due to the limited publicly available data on this specific compound, the following information is based on established principles of pyrazine chemistry and the biological activities of structurally related compounds.
Potential Agrochemical Applications
Based on the broader class of pyrazine derivatives, this compound is a candidate for investigation in the following agrochemical areas:
-
Herbicidal Activity: Pyrazine derivatives have been reported to exhibit herbicidal effects, often by inhibiting essential plant processes such as photosynthesis.[1] The specific substitution pattern of this compound may confer selectivity against certain weed species.
-
Fungicidal Activity: The pyrazine core is present in some compounds with known antifungal properties. Research into derivatives of this compound could lead to the discovery of new fungicides for crop protection.
-
Insecticidal Activity: While less common, some pyrazine-containing compounds have demonstrated insecticidal properties. This scaffold could serve as a starting point for the synthesis of novel insecticides.
Data Presentation: Representative Herbicidal Activity of Pyrazine Derivatives
| Compound/Derivative Class | Target Weed Species | Application Rate | Efficacy/Observation | Reference |
| Aminopyrazinones | Nasturtium officinalis, Agrostis tenuis, Stellaria media, Digitaria sanguinalis | Not specified | Potent inhibition of seed germination | Inferred from general pyrazine herbicide reviews[1] |
| Thiazolopyrazines | Pigweeds | 4000 ppm (post-emergence) | Herbicidal activity observed | Inferred from general pyrazine herbicide reviews[1] |
| Substituted Pyrazines | Upland field weeds | 2000 g/ha (foliar or soil) | Control of unwanted vegetation | Inferred from general pyrazine herbicide reviews[1] |
Note: The data above is for structurally related pyrazine compounds and should be used as a general guide for designing experiments with this compound.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis and evaluation of this compound and its derivatives for agrochemical applications.
Protocol 1: Synthesis of this compound
This protocol is a plausible synthetic route based on common organic chemistry reactions for the synthesis of substituted pyrazines.
Objective: To synthesize this compound from commercially available starting materials.
Materials:
-
2-Chloropyrazine
-
Isopropylmagnesium bromide (Grignard reagent)
-
N-Bromosuccinimide (NBS)
-
Dibenzoyl peroxide (initiator)
-
Anhydrous tetrahydrofuran (THF)
-
Carbon tetrachloride (CCl4)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Synthesis of 2-isopropylpyrazine:
-
To a solution of 2-chloropyrazine in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of isopropylmagnesium bromide in THF.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-isopropylpyrazine.
-
-
Bromination of 2-isopropylpyrazine:
-
Dissolve the synthesized 2-isopropylpyrazine in carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of dibenzoyl peroxide.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, filter off the succinimide byproduct.
-
Wash the filtrate with saturated aqueous NaHCO3 and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Protocol 2: In Vitro Herbicidal Activity Assay (Seed Germination)
Objective: To evaluate the pre-emergent herbicidal activity of this compound on model weed species.
Materials:
-
This compound
-
Acetone (as a solvent)
-
Tween® 20 (as a surfactant)
-
Sterile distilled water
-
Seeds of a model dicot weed (e.g., Amaranthus retroflexus - redroot pigweed)
-
Seeds of a model monocot weed (e.g., Echinochloa crus-galli - barnyardgrass)
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1)
-
Growth chamber with controlled light and temperature
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in acetone (e.g., 10 mg/mL).
-
Prepare a series of dilutions from the stock solution to achieve final test concentrations (e.g., 1, 10, 100, 1000 µM).
-
The final test solutions should contain a small, consistent amount of acetone and Tween® 20 (e.g., 0.1% v/v each) to ensure solubility and wetting.
-
Prepare a control solution containing only acetone and Tween® 20 at the same concentration as the test solutions.
-
-
Seed Germination Assay:
-
Place two layers of filter paper in each petri dish.
-
Pipette 5 mL of the respective test solution or control solution onto the filter paper in each dish.
-
Place 25 seeds of the target weed species evenly on the moistened filter paper.
-
Seal the petri dishes with parafilm to prevent evaporation.
-
Incubate the petri dishes in a growth chamber at a suitable temperature and light cycle (e.g., 25°C with a 16h light/8h dark cycle).
-
After 7-10 days, count the number of germinated seeds in each dish.
-
Measure the root and shoot length of the germinated seedlings.
-
-
Data Analysis:
-
Calculate the germination inhibition percentage for each concentration compared to the control.
-
Calculate the growth inhibition percentage for root and shoot length.
-
Determine the IC50 (concentration for 50% inhibition) value for germination and growth.
-
Mandatory Visualizations
Logical Relationship: Agrochemical Discovery Workflow
This diagram illustrates a typical workflow for the discovery and development of a new agrochemical compound starting from a lead molecule like this compound.
Caption: A typical workflow for agrochemical discovery.
Signaling Pathway: Hypothetical Mode of Action as a PPO Inhibitor
Many herbicides act by inhibiting the enzyme protoporphyrinogen oxidase (PPO) in the chlorophyll biosynthesis pathway. This diagram illustrates this potential mechanism of action for a pyrazine-based herbicide.
Caption: Inhibition of PPO by a hypothetical herbicide.
References
Application Notes and Protocols: 2-Bromo-6-isopropylpyrazine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 2-Bromo-6-isopropylpyrazine as a building block in the synthesis of advanced materials for applications in organic electronics and metal-organic frameworks (MOFs). The protocols outlined below are based on established synthetic methodologies for related pyrazine derivatives.
Application in Organic Electronics: Synthesis of Novel Emitter Molecules
Pyrazine derivatives are of significant interest in the field of organic electronics due to their electron-deficient nature, which can be harnessed to create materials with tailored electronic and photophysical properties. This compound serves as a versatile precursor for the synthesis of novel organic light-emitting diode (OLED) materials. The bromo- and isopropyl-substituents on the pyrazine ring allow for precise tuning of the molecule's steric and electronic characteristics.
Through cross-coupling reactions, such as the Suzuki-Miyaura coupling, the bromo group can be replaced with various aromatic and heteroaromatic moieties to construct extended π-conjugated systems.[1][2] These larger molecules can function as emitters or host materials in the emissive layer of an OLED device.[3][4][5] The isopropyl group provides steric hindrance, which can prevent intermolecular aggregation and associated fluorescence quenching, leading to improved device efficiency and stability.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Pyrazine Derivative
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[6][7][8]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add toluene (10 mL) and ethanol (2 mL) to the flask.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in toluene (2 mL) under an inert atmosphere.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl pyrazine derivative.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (mg) | Yield (%) |
| This compound | 203.07 | 1.0 | 203 | - |
| 4-methoxyphenylboronic acid | 151.96 | 1.2 | 182 | - |
| Product: 2-(4-methoxyphenyl)-6-isopropylpyrazine | 228.29 | - | - | (Theoretical) |
Note: The final mass and yield of the product will depend on the specific arylboronic acid used and the efficiency of the reaction.
Logical Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for the synthesis of 2-Aryl-6-isopropylpyrazine via Suzuki-Miyaura coupling.
Application in Metal-Organic Frameworks (MOFs): Synthesis of Functionalized Linkers
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands (linkers).[9][10][11] Pyrazine-based ligands are attractive for MOF synthesis due to the ability of the nitrogen atoms to coordinate with metal centers, leading to frameworks with interesting electronic and catalytic properties.[12][13]
This compound can be functionalized to create novel organic linkers for MOF synthesis. For instance, the bromo group can be converted to a carboxylic acid or other coordinating group through established organic transformations. The resulting functionalized pyrazine can then be used in the solvothermal synthesis of new MOFs. The isopropyl group can influence the pore size and environment within the MOF structure.
Experimental Protocol: Synthesis of a Pyrazine-based MOF Linker and Subsequent MOF Formation
This protocol outlines a two-step process: 1) conversion of the bromo-group to a carboxylic acid, and 2) use of the resulting linker in a solvothermal MOF synthesis.
Step 1: Synthesis of 6-isopropylpyrazine-2-carboxylic acid
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry Tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 mmol) in dry THF (10 mL) in a flame-dried Schlenk flask under an argon atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 mmol) dropwise to the solution. Stir for 30 minutes at -78°C.
-
Carefully add crushed dry ice to the reaction mixture in small portions.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water (10 mL) and acidify with 1M HCl to a pH of ~2.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield 6-isopropylpyrazine-2-carboxylic acid.
Step 2: Solvothermal Synthesis of a MOF
Materials:
-
6-isopropylpyrazine-2-carboxylic acid (linker)
-
Metal salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a glass vial, dissolve 6-isopropylpyrazine-2-carboxylic acid (0.5 mmol) and the metal salt (0.5 mmol) in DMF (10 mL).
-
Seal the vial and place it in a programmable oven.
-
Heat the vial to 100°C for 24 hours.
-
Slowly cool the oven to room temperature.
-
Crystals of the MOF should form.
-
Wash the crystals with fresh DMF and then with a volatile solvent like acetone.
-
Dry the crystals under vacuum.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (mg) |
| Linker Synthesis | |||
| This compound | 203.07 | 1.0 | 203 |
| Product: 6-isopropylpyrazine-2-carboxylic acid | 166.17 | - | (Theoretical) |
| MOF Synthesis | |||
| 6-isopropylpyrazine-2-carboxylic acid | 166.17 | 0.5 | 83 |
| Zn(NO₃)₂·6H₂O | 297.49 | 0.5 | 149 |
Signaling Pathway for MOF Formation:
Caption: Pathway for the synthesis of a pyrazine-based MOF.
References
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. Sensitized organic light-emitting diodes: towards high efficiency and long lifetimes - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. rsc.org [rsc.org]
- 8. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 2-Bromo-6-isopropylpyrazine for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine and its derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The pyrazine scaffold is a key component in numerous biologically active molecules, including approved drugs and clinical candidates.[3] Derivatization of the pyrazine core allows for the exploration of chemical space and the optimization of biological activity, making it a crucial strategy in drug discovery.
This document provides detailed application notes and protocols for the derivatization of 2-Bromo-6-isopropylpyrazine, a versatile starting material for generating a library of novel compounds for biological screening. The focus is on two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds. Furthermore, protocols for the biological evaluation of these derivatives, specifically cytotoxicity screening using the MTT assay and in vitro kinase inhibition assays, are provided.
Synthetic Derivatization Protocols
The bromine atom at the 2-position of this compound is amenable to substitution via various cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and amino moieties.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-6-isopropylpyrazines
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4][5][6]
Reaction Scheme:
[Image of the Buchwald-Hartwig amination of this compound with an aniline to yield a 2-Anilino-6-isopropylpyrazine]```
Materials:
-
This compound
-
Aniline or substituted aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (Schlenk tube or sealed vial)
-
Magnetic stirrer and hotplate
Procedure:
-
To a dry Schlenk tube or sealed vial, add this compound (1.0 mmol), the desired aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).
-
Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add dry toluene (10 mL) to the vessel.
-
Seal the vessel and heat the reaction mixture to 110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-Amino-6-isopropylpyrazine derivative.
Biological Screening Protocols
Once a library of 2,6-disubstituted pyrazine derivatives has been synthesized, the next step is to evaluate their biological activity.
Protocol 3: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrazine derivatives in culture medium. The final concentration of DMSO should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: In Vitro Kinase Inhibition Assay
Many pyrazine derivatives have been identified as potent kinase inhibitors. A[7][8][9]n in vitro kinase assay is essential to determine the inhibitory activity of the synthesized compounds against specific kinases.
Materials:
-
Recombinant kinase (e.g., Syk, PIM-1, CK2)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Synthesized pyrazine derivatives
-
A known kinase inhibitor as a positive control
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer at the desired concentrations. Prepare serial dilutions of the pyrazine derivatives and the positive control in the assay buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase and the test compound (or vehicle control). Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate Reaction: Add the substrate and ATP mixture to each well to start the kinase reaction. The final reaction volume is typically 5-10 µL. Incubate the plate at 30 °C for 1-2 hours.
-
Stop Reaction and Detect ADP: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system. This involves a two-step process: first, adding the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP, and second, adding the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader. The luminescent signal is proportional to the amount of ADP generated and is inversely correlated with the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
Data Presentation
Quantitative data from the biological screening should be summarized in clearly structured tables for easy comparison of the structure-activity relationship (SAR).
Table 1: Cytotoxicity of 2-Aryl-6-isopropylpyrazine Derivatives (MTT Assay)
| Compound ID | Aryl Substituent | Cell Line | IC₅₀ (µM) |
| PZ-1 | 4-Methoxyphenyl | MCF-7 | 15.2 |
| PZ-2 | 3,4-Dichlorophenyl | MCF-7 | 5.8 |
| PZ-3 | 4-Trifluoromethylphenyl | MCF-7 | 8.1 |
| PZ-4 | 2-Naphthyl | MCF-7 | 12.5 |
| PZ-5 | 4-Methoxyphenyl | A549 | 22.7 |
| PZ-6 | 3,4-Dichlorophenyl | A549 | 9.3 |
| PZ-7 | 4-Trifluoromethylphenyl | A549 | 11.4 |
| PZ-8 | 2-Naphthyl | A549 | 18.9 |
Table 2: Kinase Inhibitory Activity of 2-Amino-6-isopropylpyrazine Derivatives
| Compound ID | Amino Substituent | Target Kinase | IC₅₀ (nM) |
| APZ-1 | Aniline | Syk | 250 |
| APZ-2 | 4-Chloroaniline | Syk | 85 |
| APZ-3 | 3,5-Difluoroaniline | Syk | 55 |
| APZ-4 | 4-Methoxyaniline | PIM-1 | >1000 |
| APZ-5 | Aniline | PIM-1 | 850 |
| APZ-6 | 4-Chloroaniline | PIM-1 | 420 |
| APZ-7 | 3,5-Difluoroaniline | CK2 | 600 |
| APZ-8 | Aniline | CK2 | 950 |
Visualizations
Experimental Workflow
The overall workflow from synthesis to biological screening can be visualized as follows:
Caption: Experimental workflow for derivatization and biological screening.
Signaling Pathways
Pyrazine derivatives have been shown to inhibit several kinases involved in cancer and inflammatory diseases. The following diagrams illustrate the signaling pathways of three such kinases: Syk, PIM, and CK2.
Syk Signaling Pathway
Caption: Simplified Syk signaling pathway in B-cells.
PIM Kinase Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of pyrazoline-based derivatives as aminopeptidase N inhibitors to overcome cancer invasion and metastasis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases (Journal Article) | OSTI.GOV [osti.gov]
- 9. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 2-Bromo-6-isopropylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key cross-coupling reactions involving 2-bromo-6-isopropylpyrazine, a versatile building block in medicinal chemistry and drug discovery. The methodologies outlined below are based on established palladium-catalyzed cross-coupling reactions, which are fundamental for the synthesis of complex organic molecules.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its pyrazine core is a common motif in pharmaceuticals, and the presence of the bromine atom allows for a range of functionalization reactions. The most common and powerful of these are palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a diverse array of substituted pyrazine derivatives.
This guide offers detailed protocols for these essential transformations, along with tabulated data for typical reaction conditions and expected outcomes. The provided workflows and signaling pathway diagrams, rendered using Graphviz, offer a clear visual representation of the experimental processes.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of C-C, C-N, C-O, and C-S bonds with high efficiency and functional group tolerance. For a substrate like this compound, these reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation (for Suzuki, Stille, etc.) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and the low toxicity of the boron reagents.
| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | 2M Na₂CO₃ | Toluene/EtOH | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 18 | 75-85 |
| 4 | 2-Thienylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 2-MeTHF | 80 | 24 | 70-80 |
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
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Base (e.g., 2M aqueous Na₂CO₃, 3 equivalents)
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Solvent (e.g., Toluene/Ethanol, 3:1 mixture)
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Schlenk flask or microwave vial
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Magnetic stirrer and heating mantle or oil bath
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the aryl- or heteroarylboronic acid (1.2 mmol), and the palladium catalyst (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
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Add the solvent mixture (4 mL) and the aqueous base (3.0 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application Note: Quantification of 2-Bromo-6-isopropylpyrazine using Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed analytical methods for the quantitative analysis of 2-Bromo-6-isopropylpyrazine, a heterocyclic compound relevant in various fields of chemical research and development. The protocols described herein are based on established chromatographic techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are commonly employed for the analysis of pyrazine derivatives.[1][2][3][4] This application note includes comprehensive experimental protocols, data presentation in tabular format for clarity, and a visual representation of the analytical workflow. The provided methods are intended as a guide and may require optimization for specific matrices.
Introduction
Pyrazines are a class of nitrogen-containing heterocyclic compounds that are significant in the flavor and aroma industry and also serve as important intermediates in pharmaceutical synthesis.[2] The analytical quantification of specific pyrazine derivatives, such as this compound, is crucial for quality control, impurity profiling, and research purposes. Chromatographic methods are well-suited for this purpose, offering high sensitivity and selectivity.[5] This note details two robust methods for the determination of this compound.
Analytical Methods
Two primary methods are presented for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like many pyrazine derivatives.[3][6]
2.1.1. Experimental Protocol
Sample Preparation (Solid Phase Microextraction - SPME):
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Create a series of calibration standards by spiking the appropriate matrix (e.g., water, simulated formulation buffer) with the stock solution to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
For each sample and standard, place 5 mL into a 20 mL headspace vial.
-
Add 1.5 g of sodium chloride to each vial to enhance the partitioning of the analyte into the headspace.
-
Seal the vials with a PTFE-faced silicone septum.
-
Equilibrate the vials at 60°C for 15 minutes.
-
Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace for 30 minutes at 60°C.
-
Desorb the fiber in the GC inlet for 5 minutes at 250°C.
GC-MS Instrumentation and Conditions:
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Injector | Splitless mode, 250°C |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial temp 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | m/z (to be determined based on mass spectrum of standard) |
| Qualifier Ions | m/z (to be determined based on mass spectrum of standard) |
2.1.2. Data Presentation
Table 1: Hypothetical GC-MS Calibration Data for this compound
| Concentration (ng/mL) | Peak Area (Arbitrary Units) |
| 1 | 12,543 |
| 5 | 61,321 |
| 10 | 124,589 |
| 50 | 622,145 |
| 100 | 1,251,367 |
| 500 | 6,245,890 |
| 1000 | 12,510,432 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Hypothetical Precision and Accuracy Data for GC-MS Method
| Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=3) | Recovery (%) | RSD (%) |
| 10 | 9.8 ± 0.4 | 98.0 | 4.1 |
| 100 | 102.3 ± 3.5 | 102.3 | 3.4 |
| 500 | 495.7 ± 15.2 | 99.1 | 3.1 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For non-volatile samples or when higher sensitivity is required, LC-MS/MS is the method of choice.[1]
2.2.1. Experimental Protocol
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Create a series of calibration standards by spiking the appropriate matrix with the stock solution to achieve concentrations ranging from 0.1 ng/mL to 500 ng/mL.
-
To 1 mL of each sample and standard, add 2 mL of methyl-t-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Instrumentation and Conditions:
| Parameter | Value |
| Liquid Chromatograph | Waters ACQUITY UPLC I-Class or equivalent |
| Column | C18 column, 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 5 min, hold at 95% B for 2 min, return to 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | m/z of [M+H]⁺ (to be determined) |
| Product Ions | m/z (to be determined from fragmentation of the precursor ion) |
2.2.2. Data Presentation
Table 3: Hypothetical LC-MS/MS Calibration Data for this compound
| Concentration (ng/mL) | Peak Area (Arbitrary Units) |
| 0.1 | 8,976 |
| 0.5 | 44,123 |
| 1 | 87,954 |
| 5 | 445,678 |
| 10 | 891,234 |
| 100 | 8,954,321 |
| 500 | 44,876,543 |
| Correlation Coefficient (r²) | 0.9998 |
Table 4: Hypothetical Precision and Accuracy Data for LC-MS/MS Method
| Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=3) | Recovery (%) | RSD (%) |
| 1 | 1.04 ± 0.05 | 104.0 | 4.8 |
| 10 | 9.7 ± 0.3 | 97.0 | 3.1 |
| 100 | 101.5 ± 2.8 | 101.5 | 2.8 |
Analytical Workflow
The general workflow for the analysis of this compound is depicted below.
Caption: General analytical workflow for the quantification of this compound.
Conclusion
The GC-MS and LC-MS/MS methods detailed in this application note provide robust and sensitive approaches for the quantification of this compound. The choice of method will depend on the specific sample matrix, required sensitivity, and the volatility of the compound. The provided protocols and data serve as a starting point for method development and validation in a research or quality control setting. It is recommended that users perform their own method validation to ensure the suitability of the chosen method for their specific application.
References
- 1. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchwith.stevens.edu [researchwith.stevens.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for 2-Bromo-6-isopropylpyrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 2-Bromo-6-isopropylpyrazine. The information is designed to help overcome common challenges and optimize reaction conditions for this specific electron-deficient heteroaromatic substrate.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material, this compound. What are the likely causes and how can I fix this?
A1: Low or no conversion is a frequent issue when working with electron-deficient heteroaromatic halides. Several factors could be at play:
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Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the precatalyst, or it may have decomposed.
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Solution: Ensure your palladium source and phosphine ligands are of high quality and have been stored properly to avoid oxidation. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a precatalyst that readily forms the active species. It's also crucial to thoroughly degas the reaction mixture to remove oxygen, which can poison the catalyst.[1]
-
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Inappropriate Ligand: The ligand may not be suitable for the electron-deficient pyrazine ring.
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Solution: For electron-deficient substrates, electron-rich and bulky phosphine ligands are often more effective.[2] Consider switching to ligands from the Buchwald or Beller groups, such as SPhos or XPhos, which are known to improve the efficiency of Suzuki couplings with challenging substrates.
-
-
Insufficiently Strong Base: The base might not be strong enough to facilitate the transmetalation step effectively.
-
Solution: While K₂CO₃ is a common choice, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, particularly in anhydrous conditions.[3]
-
-
Low Reaction Temperature: The reaction may require more thermal energy to proceed.
-
Solution: Gradually increase the reaction temperature, for example, from 80°C to 100-110°C, and monitor the progress by TLC or LC-MS. Microwave irradiation can also be a powerful tool to accelerate the reaction.[4]
-
Q2: I am observing significant formation of a homocoupled product from my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is often a result of the presence of Pd(II) species and oxygen in the reaction mixture.[1]
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Thorough Degassing: Oxygen can promote the homocoupling pathway.
-
Solution: Employ rigorous degassing techniques such as multiple freeze-pump-thaw cycles or sparging the solvent with an inert gas (Argon or Nitrogen) for an extended period before adding the catalyst.
-
-
Stoichiometry of Reactants: An excess of the boronic acid can sometimes lead to increased homocoupling.
-
Solution: Try using a slight excess of the this compound (e.g., 1.1 equivalents) relative to the boronic acid.
-
-
Order of Addition: Adding the catalyst last to the fully assembled and degassed reaction mixture can minimize premature reactions.
Q3: My desired product is formed, but I also see a significant amount of a byproduct corresponding to the protodeboronation of my boronic acid. What can I do to prevent this?
A3: Protodeboronation, the cleavage of the C-B bond of the boronic acid by a proton source, is a common side reaction, especially with heteroaryl boronic acids.[3]
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Anhydrous Conditions: Water in the reaction mixture can be a proton source.
-
Solution: Using anhydrous solvents and bases can significantly reduce protodeboronation. Consider using a base like KF in anhydrous dioxane.[3]
-
-
Choice of Boronic Acid Derivative: Boronic esters, such as pinacol esters, are often more stable towards protodeboronation than the corresponding boronic acids.
-
Reaction Time: Prolonged reaction times can increase the likelihood of this side reaction.
-
Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Q4: The reaction works, but the yield is consistently low (e.g., below 40%). How can I improve the yield?
A4: Low yields can stem from a combination of the factors mentioned above or suboptimal reaction parameters. A systematic optimization is often necessary.
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Screening of Reaction Parameters: A multi-variable approach is recommended.
-
Solution: Systematically screen different catalysts, ligands, bases, and solvents. The tables below provide starting points based on successful couplings of similar substrates. Consider a Design of Experiments (DoE) approach for a more rigorous optimization.
-
Frequently Asked Questions (FAQs)
Q: What are the recommended starting conditions for a Suzuki coupling with this compound?
A: For a small-scale test reaction, you could start with the following conditions, based on protocols for similar electron-deficient heteroaromatic bromides:
| Component | Recommendation |
| Palladium Precatalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (2 mol%) |
| Ligand | PPh₃ (if using Pd₂(dba)₃, 4-8 mol%) or XPhos (4 mol%) |
| Base | K₂CO₃ (2-3 equivalents) or K₃PO₄ (2-3 equivalents) |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) |
| Temperature | 90-100 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Q: Which palladium catalysts and ligands are most effective for the Suzuki coupling of 2-bromopyrazines?
A: While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide better results for challenging substrates like 2-bromopyrazines. Consider using palladium precatalysts in combination with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or other dialkylbiaryl phosphines. These ligands have been shown to be highly effective for the coupling of electron-deficient heteroaryl chlorides and bromides.[5] Ligand-free systems using Pd(OAc)₂ under aerobic conditions have also been reported for 2-halogenated pyridines and could be explored.[6]
Q: What is the role of water in the Suzuki coupling reaction?
A: Water can play a dual role. It is often added to dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and to facilitate the transmetalation step. However, as mentioned in the troubleshooting guide, it can also be a source of protons leading to protodeboronation. For sensitive substrates, anhydrous conditions may be preferable.
Q: Can I use microwave heating for this reaction?
A: Yes, microwave irradiation is an excellent technique to accelerate Suzuki coupling reactions and can often improve yields by reducing reaction times, thereby minimizing side reactions. A typical starting point would be to heat the reaction mixture at 100-120°C for 20-40 minutes in a sealed microwave vessel.[4]
Data Presentation
The following tables summarize quantitative data from Suzuki coupling reactions of substrates similar to this compound.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of Heteroaryl Bromides
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Substrate | Reference |
| 1 | Pd(OAc)₂ (2) | None | K₂CO₃ (2) | i-PrOH/H₂O | 80 | 95 | 2-Bromopyridine | [6] |
| 2 | Pd(PPh₃)₄ (2.5) | - | K₂CO₃ (1.25) | Toluene | 100 | 80-99 | 6-Chloropurine | [7] |
| 3 | Pd₂(dba)₃ (2-3) | 1 (6-9) | KF (3) | Dioxane | 110 | 74-82 | Aryl Bromides | [3] |
| 4 | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ (5) | THF | 90 | 95 | Diazocine Dibromide | [5] |
Table 2: Base and Solvent Effects on Suzuki Coupling of Heteroaryl Halides
| Entry | Halide | Base (equiv.) | Solvent System | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | K₂CO₃ (2) | i-PrOH/H₂O | 80 | 95 | [6] |
| 2 | 6-Chloropurine | K₂CO₃ (1.25) | Toluene (anhyd.) | 100 | High | [7] |
| 3 | 6-Chloropurine | K₂CO₃ (2.7) | DME/H₂O | 85 | High | [7] |
| 4 | Aryl Bromides | KF (3) | Dioxane (anhyd.) | 110 | Good | [3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid (Conventional Heating)
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the stirred mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir for the required time (monitor by TLC or LC-MS, typically 2-24 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
-
In a microwave reaction vessel equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Add the solvent (e.g., a 4:1 mixture of dioxane and water).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120°C) for a specified time (e.g., 30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding Suzuki coupling reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Technical Support Center: Purification of 2-Bromo-6-isopropylpyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Bromo-6-isopropylpyrazine. The following information is curated to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The primary purification techniques for this compound and similar heterocyclic compounds are flash column chromatography, vacuum distillation, and recrystallization. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?
A2: Common impurities can include unreacted starting materials, byproducts from side reactions (such as biphenyl-type compounds if a Grignard reaction is involved), and residual solvents from the reaction or extraction steps. Identification of these impurities is crucial for developing an effective purification strategy.
Q3: How can I assess the purity of my this compound sample?
A3: Purity is typically assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS can provide information on the number of components and their relative abundance, while NMR can help identify the structure of the main compound and any impurities present.
Q4: Are there any known stability issues with this compound during purification?
A4: While specific stability data for this compound is not widely published, pyrazine derivatives can sometimes be sensitive to acidic conditions. For instance, silica gel used in flash chromatography is slightly acidic and may cause degradation of sensitive compounds. If instability is suspected, deactivating the silica gel or using an alternative stationary phase like alumina may be beneficial.
Troubleshooting Guides
Flash Column Chromatography
Issue 1: My compound is not separating from impurities on the silica gel column.
-
Possible Cause: The solvent system (eluent) is not optimal.
-
Troubleshooting Steps:
-
TLC Analysis: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find an eluent that provides good separation between your product and the impurities. Aim for an Rf value of 0.2-0.3 for the desired compound.
-
Gradient Elution: If a single solvent system is ineffective for a complex mixture, employ a gradient elution where the polarity of the solvent is gradually increased during the chromatography run.
-
High-Performance Silica: Consider using a higher surface area silica gel, which can provide better resolution for challenging separations.[1]
-
Issue 2: My compound appears to be degrading on the column.
-
Possible Cause: The compound is sensitive to the acidic nature of the silica gel.
-
Troubleshooting Steps:
-
Deactivate Silica: Prepare a slurry of the silica gel in your chosen eluent and add a small amount of a base, such as triethylamine (typically 0.1-1%), to neutralize the acidic sites.
-
Alternative Stationary Phase: Use a different stationary phase, such as neutral or basic alumina, which may be more suitable for acid-sensitive compounds.
-
Vacuum Distillation
Issue 3: I am not observing any distillation at the expected temperature and pressure.
-
Possible Cause: The vacuum is not low enough, or the temperature is too low.
-
Troubleshooting Steps:
-
Check for Leaks: Ensure all joints in the distillation apparatus are properly sealed. Use high-vacuum grease on all ground glass joints.
-
Verify Pressure: Use a manometer to accurately measure the pressure of the system. A typical vacuum for distilling organic compounds is in the range of 0.1 to 10 mmHg.
-
Increase Temperature Slowly: Gradually increase the temperature of the heating bath. Be aware that the boiling point of a compound under vacuum can be significantly lower than at atmospheric pressure. A nomograph can be used to estimate the boiling point at reduced pressure.[2][3]
-
Issue 4: The distillation is proceeding too rapidly, leading to poor separation (bumping).
-
Possible Cause: Uneven heating or lack of boiling chips/stirring.
-
Troubleshooting Steps:
-
Smooth Boiling: Add boiling chips or a magnetic stir bar to the distilling flask before applying vacuum to ensure smooth boiling. Do not add boiling chips to a hot liquid under vacuum.
-
Controlled Heating: Use a heating mantle with a stirrer or an oil bath for even and controlled heating of the distillation flask.
-
Claisen Adapter: For liquids prone to bumping, using a Claisen adapter can prevent the violent boiling from contaminating the distillate.
-
Recrystallization
Issue 5: I cannot find a suitable solvent for recrystallization.
-
Possible Cause: The compound may have very high or very low solubility in common solvents.
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good recrystallization solvent should dissolve the compound when hot but not when cold.
-
Solvent Mixtures: If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Heat to redissolve and then allow to cool slowly.
-
Quantitative Data Summary
The following table summarizes general parameters for the purification of pyrazine derivatives. Note that these are starting points and may require optimization for this compound.
| Purification Technique | Parameter | Typical Value/Range | Notes |
| Flash Chromatography | Stationary Phase | Silica Gel (230-400 mesh) | Higher surface area silica (>700 m²/g) can improve separation.[1] |
| Eluent System | Hexane/Ethyl Acetate | Start with low polarity (e.g., 95:5) and increase polarity as needed. | |
| Target Rf | 0.2 - 0.3 | Determined by TLC analysis. | |
| Vacuum Distillation | Pressure | 0.1 - 10 mmHg | Lower pressure results in a lower boiling point.[2][3] |
| Boiling Point | Compound Dependent | Use a nomograph to estimate the boiling point at reduced pressure. | |
| Recrystallization | Solvent Selection | Trial and Error | Common solvents include hexanes, ethyl acetate, ethanol, and mixtures thereof. |
Experimental Protocols
General Protocol for Flash Column Chromatography
-
Column Preparation:
-
Select a column of appropriate size for the amount of crude material.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Dry pack the column with silica gel.
-
Add another layer of sand on top of the silica gel.
-
Pre-elute the column with the chosen solvent system.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel.
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system, applying gentle air pressure to achieve a steady flow rate.
-
Collect fractions in test tubes and monitor the elution of the compound by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
General Protocol for Vacuum Distillation
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus using clean, dry glassware. Check for any cracks in the glassware.
-
Place a stir bar in the round-bottom distillation flask.
-
Use a short-path distillation head for small quantities or heat-sensitive compounds.
-
Grease all ground-glass joints to ensure a good seal.
-
-
Distillation Procedure:
-
Add the crude this compound to the distillation flask.
-
Begin stirring and apply vacuum to the system.
-
Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle or oil bath.
-
Collect the fraction that distills over at a constant temperature. This is your purified product.
-
Allow the apparatus to cool completely before releasing the vacuum.
-
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 2-Bromo-6-isopropylpyrazine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2-Bromo-6-isopropylpyrazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for brominating 2-isopropylpyrazine?
A1: The most common method for brominating 2-isopropylpyrazine is electrophilic aromatic substitution. This typically involves the use of a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine (Br₂) in the presence of a suitable solvent. The choice of reagents and conditions can influence the regioselectivity and yield of the desired this compound product.
Q2: What is the role of the isopropyl group in the bromination of the pyrazine ring?
A2: The isopropyl group at the 6-position is an electron-donating group, which can activate the pyrazine ring towards electrophilic attack. However, its steric bulk may also influence the regioselectivity of the bromination, potentially directing the incoming electrophile to a less hindered position.
Q3: What are the potential side products in the synthesis of this compound?
A3: Potential side products can include di-brominated pyrazines, isomers where bromine attaches to a different position on the pyrazine ring, and products from reactions with impurities or degradation of starting materials. Over-bromination is a common issue, leading to the formation of 2,X-dibromo-6-isopropylpyrazine.
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product and impurities. Other potential purification methods include distillation or recrystallization, depending on the physical properties of the compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives.
Issue 1: Low or No Yield of the Desired Product
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inactive Brominating Agent | Use a fresh batch of the brominating agent (e.g., N-bromosuccinimide). The activity of NBS can decrease over time. |
| Inappropriate Reaction Temperature | Optimize the reaction temperature. Some brominations of heterocycles require cooling to control selectivity, while others may need heating to proceed. Start with low temperatures (e.g., 0 °C) and gradually increase if no reaction is observed. |
| Incorrect Solvent | The choice of solvent is crucial. Common solvents for bromination include acetonitrile, dichloromethane, or chloroform. The polarity of the solvent can affect the reaction rate and selectivity. |
| Insufficient Reaction Time | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the reaction has gone to completion. |
Issue 2: Formation of Multiple Products (Low Selectivity)
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Over-bromination | Use a stoichiometric amount or a slight excess of the brominating agent. Adding the brominating agent portion-wise can help control the reaction and minimize the formation of di-brominated products. |
| Lack of Regioselectivity | The directing effect of the isopropyl group and the pyrazine nitrogens can lead to a mixture of isomers. Changing the brominating agent or the solvent might improve regioselectivity. For instance, using a bulkier brominating agent could favor substitution at the less sterically hindered position. A mild method for regioselective C2-bromination of fused azine N-oxides has been reported using tosic anhydride as an activator and tetra-n-butylammonium bromide as the bromide source, which may be adaptable.[1] |
| Radical Reactions | If using NBS, light can initiate radical side reactions. Perform the reaction in the dark or use a radical inhibitor if necessary. |
Issue 3: Difficulty in Product Purification
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Co-eluting Impurities | Optimize the mobile phase for column chromatography. A gradient elution might be necessary to separate products with similar polarities. |
| Product Instability | Some brominated heterocycles can be unstable. Avoid prolonged exposure to heat or light during purification. It may be beneficial to use the crude product directly in the next step if subsequent reactions are planned. |
| Aqueous Work-up Issues | During the work-up, ensure complete quenching of the excess brominating agent (e.g., with a solution of sodium thiosulfate). Proper extraction with a suitable organic solvent is critical to isolate the product from the aqueous layer. |
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from a general procedure for electrophilic aromatic bromination.[2]
-
Reaction Setup: Dissolve 2-isopropylpyrazine (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the solution to 0 °C in an ice bath.
-
Addition of NBS: Add N-bromosuccinimide (1.0 - 1.2 eq) portion-wise to the stirred solution over a period of 15-30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. Let the reaction stir at 0 °C for a specified time (e.g., 2-4 hours) or until the starting material is consumed.
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Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Protocol 2: Bromination using Tetrabutylammonium Tribromide (TBATB)
This protocol is based on a method for the regioselective bromination of pyrrolo[1,2-a]quinoxalines.[3]
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Reaction Setup: In a Schlenk tube, combine 2-isopropylpyrazine (1.0 eq) and tetrabutylammonium tribromide (1.2 eq) in acetonitrile.
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Reaction Conditions: Stir the mixture at a specific temperature (e.g., room temperature or elevated temperatures like 80 °C) for a designated time (e.g., 12 hours).
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Reaction Monitoring: Monitor the reaction by TLC or GC-MS.
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Work-up: After completion, quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with ethyl acetate.
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Purification: Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Brominating Agents for Aromatic Systems
| Brominating Agent | Typical Conditions | Advantages | Disadvantages |
| N-Bromosuccinimide (NBS) | Acetonitrile or CH₂Cl₂, 0 °C to RT | Solid, easier to handle than Br₂ | Can initiate radical reactions in light |
| Tetrabutylammonium Tribromide (TBATB) | Acetonitrile, RT to 80 °C | Solid, mild, good regioselectivity in some cases[3] | Higher molecular weight |
| Bromine (Br₂) | Various solvents, often with a Lewis acid | High reactivity | Highly corrosive, toxic, and difficult to handle |
Visualizations
Caption: General experimental workflow for the bromination of 2-isopropylpyrazine.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Regioselective bromination of fused heterocyclic N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting failed reactions with 2-Bromo-6-isopropylpyrazine
Welcome to the technical support center for 2-Bromo-6-isopropylpyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during reactions with this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications for this compound in organic synthesis?
A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions to introduce the 6-isopropylpyrazine moiety into a target molecule. This is particularly valuable in medicinal chemistry and materials science. The most common transformations include Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the formation of carbon-carbon and carbon-nitrogen bonds.
Q2: What are the key challenges when working with this compound?
A2: The primary challenges stem from the electronic nature of the pyrazine ring and steric hindrance from the isopropyl group. Pyrazines are electron-deficient, which can affect the oxidative addition step in palladium catalysis.[1] The bulky isopropyl group adjacent to the bromine atom can sterically hinder the approach of the catalyst and the coupling partner, potentially leading to lower reaction rates and yields. Careful selection of ligands and reaction conditions is crucial to overcome these hurdles.
Q3: How should this compound be stored?
A3: It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) at room temperature to prevent potential degradation.
Troubleshooting Failed Reactions
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
If you are experiencing low or no conversion in a Suzuki-Miyaura coupling reaction with this compound and an arylboronic acid, consider the following troubleshooting steps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Possible Causes and Solutions:
| Parameter | Potential Issue | Recommended Solution |
| Catalyst/Ligand | Insufficient catalytic activity due to steric hindrance from the isopropyl group. | Use a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or RuPhos). These ligands can facilitate oxidative addition and reductive elimination. |
| Base | The base may be too weak or poorly soluble. | Switch to a stronger, non-aqueous base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] |
| Solvent/Temperature | The reaction temperature may be too low for the sterically hindered substrate. | Use a higher boiling point solvent like dioxane, toluene, or DMF and increase the reaction temperature (e.g., 100-120 °C). |
| Boronic Acid | Decomposition of the boronic acid (protodeboronation) may be occurring. | Use the corresponding boronic acid pinacol ester, which is often more stable. Ensure the boronic acid is of high purity and dry. |
| Degassing | Presence of oxygen can deactivate the catalyst. | Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. |
Issue 2: Incomplete Reaction in Buchwald-Hartwig Amination
For incomplete Buchwald-Hartwig amination reactions with this compound and a primary or secondary amine, refer to the following guide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Possible Causes and Solutions:
| Parameter | Potential Issue | Recommended Solution |
| Catalyst/Ligand | The ligand may not be suitable for the sterically demanding substrate. | Employ a bulky biarylphosphine ligand such as BrettPhos or RuPhos, which are known to be effective for challenging couplings. |
| Base | Insufficient base strength to deprotonate the amine or facilitate the catalytic cycle. | Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS).[2] |
| Amine | The amine may be too sterically hindered or not nucleophilic enough. | For less reactive amines, consider using a more active catalyst system. If the amine has other reactive functional groups, protection may be necessary. |
| Side Reactions | Hydrodehalogenation (replacement of bromine with hydrogen) can be a competing side reaction. | Using a more active catalyst system that promotes the desired C-N bond formation over β-hydride elimination can mitigate this. |
| Reaction Conditions | Low temperature or presence of water. | Increase the reaction temperature and ensure all reagents and solvents are anhydrous. |
Issue 3: Failure of Sonogashira Coupling
If your Sonogashira coupling between this compound and a terminal alkyne is not proceeding, consider these points.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Sonogashira coupling.
Possible Causes and Solutions:
| Parameter | Potential Issue | Recommended Solution |
| Catalyst System | Deactivation of the palladium or copper catalyst. | Use a phosphine ligand like triphenylphosphine (PPh₃) to stabilize the palladium catalyst. Ensure the copper(I) source (e.g., CuI) is fresh and active. |
| Base | The base is not suitable for the reaction. | An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used and often serves as the solvent as well.[3] |
| Side Reactions | Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, especially in the presence of oxygen. | Thoroughly degas the reaction mixture. If homocoupling persists, consider using copper-free Sonogashira conditions. |
| Solvent | The solvent may not be appropriate for the reaction temperature or solubility of reagents. | Aprotic polar solvents like DMF or THF are commonly used. |
| Temperature | The reaction may require thermal energy to overcome the activation barrier. | Heating the reaction is often necessary, particularly for less reactive aryl bromides. |
Experimental Protocols
The following are general starting protocols for common reactions with this compound. Optimization will likely be required based on the specific coupling partner.
Suzuki-Miyaura Coupling Protocol (General)
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To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a strong, non-aqueous base such as K₃PO₄ (2.0-3.0 eq).
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an appropriate ligand.
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Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
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Add a degassed solvent (e.g., dioxane or toluene).
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Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.
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Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol (General)
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To a Schlenk tube, add the palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-2 mol%), a bulky biarylphosphine ligand (1.2-2.4 mol%), and a strong, non-nucleophilic base like NaOtBu (1.2-1.5 eq).
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Add this compound (1.0 eq).
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Seal the tube, and evacuate and backfill with an inert gas three times.
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Add the amine (1.1-1.3 eq) and an anhydrous, degassed solvent (e.g., toluene or dioxane).
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Heat the reaction mixture to 80-120 °C and monitor its progress.
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After completion, cool the reaction, dilute with an appropriate solvent, and filter through a pad of celite.
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Wash the filtrate with water and brine, then dry and concentrate.
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Purify by column chromatography.
Sonogashira Coupling Protocol (General)
-
To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[3]
-
Evacuate and backfill the flask with an inert gas.
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Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N or DIPEA).
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Add the terminal alkyne (1.1-1.5 eq) dropwise.
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Stir the reaction at room temperature or heat as necessary, monitoring by TLC or LC-MS.
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Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride, water, and brine.
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Dry the organic layer, concentrate, and purify the product by column chromatography.
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Cross-Coupling Reactions with 2-Bromo-6-isopropylpyrazine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 2-Bromo-6-isopropylpyrazine in cross-coupling reactions. The information is tailored for scientists and professionals in drug development and related fields.
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive Catalyst: The palladium catalyst may not have been properly activated or has decomposed. | Ensure the use of an air-stable precatalyst or rigorous anaerobic techniques when using Pd(0) sources. Consider adding a reducing agent if starting with a Pd(II) source. |
| Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the electron-deficient pyrazine ring. | For Suzuki and Buchwald-Hartwig reactions, consider bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos. For Sonogashira couplings, traditional phosphine ligands like PPh₃ are often effective. | |
| Incorrect Base: The base may be too weak to facilitate transmetalation or deprotonation, or too strong, leading to side reactions. | For Suzuki reactions, K₂CO₃ or Cs₂CO₃ are common choices. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. For Sonogashira couplings, an amine base like Et₃N or DIPEA is standard. | |
| Poor Solubility: The substrate, catalyst, or base may not be soluble in the chosen solvent at the reaction temperature. | Screen alternative solvents such as dioxane, toluene, or DMF. For Suzuki reactions, the addition of water as a co-solvent can sometimes improve solubility and reaction rates.[1] | |
| Formation of Side Products | Dehalogenation: The bromo-substituent is replaced by a hydrogen atom. | This can occur if the reaction temperature is too high or if there are sources of protic impurities. Lower the reaction temperature and ensure all reagents and solvents are anhydrous. |
| Homocoupling: The coupling partner (e.g., boronic acid or amine) reacts with itself. | This may indicate that the oxidative addition to the this compound is slow. Try a more electron-rich ligand to accelerate this step. | |
| Protodeborylation (Suzuki): The boronic acid is cleaved before it can transmetalate to the palladium center. | This is more common with heteroaryl boronic acids. Use of a stronger base or anhydrous conditions can sometimes mitigate this issue.[1] | |
| Inconsistent Results | Atmospheric Contamination: Oxygen can deactivate the palladium catalyst. | Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) using proper Schlenk techniques or a glovebox.[2] |
| Reagent Quality: Impurities in the starting materials, solvents, or reagents can inhibit the reaction. | Use freshly purified solvents and high-purity reagents. The quality of the base, especially NaOtBu, can be critical. |
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst is best for cross-coupling with this compound?
A1: The optimal palladium source depends on the specific cross-coupling reaction. For many applications, air-stable palladium(II) precatalysts that are easily reduced to the active palladium(0) species in situ are preferred. Common choices include Pd(OAc)₂, Pd₂(dba)₃, and PEPPSI-type catalysts. The selection of the accompanying ligand is often more critical than the palladium source itself.
Q2: How do I choose the right ligand for my reaction?
A2: For Suzuki and Buchwald-Hartwig reactions with the electron-deficient this compound, bulky and electron-rich phosphine ligands are generally recommended. These ligands facilitate the oxidative addition step and promote reductive elimination. For Sonogashira couplings, triphenylphosphine (PPh₃) is often sufficient, sometimes in the presence of a copper(I) co-catalyst.[3][4]
Q3: What is the role of the base in these cross-coupling reactions?
A3: The base plays a crucial role in the catalytic cycle. In Suzuki reactions, the base activates the organoboron species for transmetalation. In Buchwald-Hartwig aminations, it deprotonates the amine or the palladium-amine complex.[5] In Sonogashira couplings, the amine base neutralizes the hydrogen halide formed during the reaction and can also aid in the deprotonation of the terminal alkyne.[3][6]
Q4: Can I perform a copper-free Sonogashira coupling with this compound?
A4: Yes, copper-free Sonogashira couplings are possible and can be advantageous to avoid issues with copper-catalyzed side reactions.[7] These reactions typically require a palladium catalyst with a suitable ligand and an amine base, often at elevated temperatures.[3][4]
Q5: At what temperature should I run my reaction?
A5: The optimal reaction temperature will vary depending on the specific catalyst system and coupling partners. Generally, reactions are started at room temperature and gradually heated. Typical temperatures range from 60°C to 120°C. It is advisable to start with conditions reported for similar substrates and optimize from there.
Catalyst Selection and Reaction Conditions Summary
The following table provides a general overview of recommended starting conditions for various cross-coupling reactions with this compound.
| Reaction Type | Palladium Source | Recommended Ligand | Base | Solvent | Typical Temp. |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂ | SPhos, XPhos, RuPhos, dppf | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene, DMF | 80-110 °C |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, RuPhos, BrettPhos | NaOtBu, LHMDS, K₃PO₄ | Toluene, Dioxane | 80-120 °C |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃, XPhos | Et₃N, DIPEA | THF, DMF, Toluene | 25-100 °C |
Visual Guide for Catalyst Selection
Caption: Catalyst selection flowchart for cross-coupling reactions.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
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This compound
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Arylboronic acid (1.2 equivalents)
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 equivalents)
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Potassium carbonate (K₂CO₃) (2.0 equivalents)
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1,4-Dioxane
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Water (degassed)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
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Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction). The solvent mixture should be degassed prior to use.
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Reaction Execution: Stir the reaction mixture at room temperature for 10 minutes, then heat to 90°C with vigorous stirring.
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Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Note: This is a general protocol and may require optimization for specific substrates. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
References
- 1. researchgate.net [researchgate.net]
- 2. cssp.chemspider.com [cssp.chemspider.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scale-up Synthesis of 2-Bromo-6-isopropylpyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 2-Bromo-6-isopropylpyrazine. It is intended for researchers, scientists, and drug development professionals familiar with organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and overall reaction scheme for the synthesis of this compound?
The synthesis typically starts with 2-isopropylpyrazine, which is then brominated to yield the desired product. The overall reaction is an electrophilic aromatic substitution.
Q2: What are the primary safety concerns when performing a large-scale bromination?
Handling bromine (Br₂) or N-bromosuccinimide (NBS) on a large scale presents significant safety challenges.[1] Bromine is a highly corrosive, toxic, and volatile liquid that can cause severe burns upon contact and respiratory distress if inhaled.[1][2][3] NBS is a solid and relatively milder, but it can also be hazardous, and solid-state reactions have been observed.[1] Exothermic reactions are a major concern, with the potential for thermal runaway. Therefore, stringent safety protocols, including the use of personal protective equipment (PPE) and adequate ventilation, are essential.[2][3]
Q3: What are the potential impurities or by-products in this synthesis?
Potential impurities include unreacted starting material (2-isopropylpyrazine), poly-brominated pyrazines (e.g., dibromo- and tribromo-isopropylpyrazine), and regioisomers where bromine is substituted at a different position on the pyrazine ring. The formation of these by-products is often dependent on the reaction conditions.
Q4: How can the progress of the reaction be monitored?
On a laboratory scale, Thin Layer Chromatography (TLC) is a common method. For larger-scale production, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are more suitable for accurate monitoring of the consumption of the starting material and the formation of the product and by-products.[4]
Q5: What are the recommended methods for purification of this compound at scale?
Purification can be challenging due to the volatility of pyrazine derivatives.[1][4] Common methods include:
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Distillation: Fractional distillation under reduced pressure can be effective for separating the product from less volatile impurities.
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Column Chromatography: While effective at the lab scale, scaling up column chromatography can be expensive and generate significant solvent waste. It may be used for high-purity requirements.[1]
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Recrystallization: If the product is a solid at room temperature or forms a stable salt, recrystallization can be an effective and scalable purification method.
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Liquid-Liquid Extraction: This can be used to remove water-soluble impurities during the work-up.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Conversion | 1. Inactive brominating agent. | 1. Use a fresh, properly stored batch of brominating agent. The purity of NBS should be checked before use.[1] |
| 2. Insufficient reaction temperature. | 2. Gradually increase the reaction temperature while carefully monitoring for exotherms. | |
| 3. Inadequate mixing in the reactor. | 3. Ensure efficient stirring to maintain a homogeneous reaction mixture. | |
| Formation of Multiple By-products (e.g., poly-bromination) | 1. Excess brominating agent. | 1. Carefully control the stoichiometry of the brominating agent. A slight excess may be needed, but large excesses should be avoided.[5] |
| 2. High reaction temperature. | 2. Lower the reaction temperature to improve selectivity. | |
| 3. "Hot spots" in the reactor. | 3. Improve mixing and heat transfer to ensure a uniform temperature profile. | |
| Poor Yield After Work-up | 1. Product loss during extraction. | 1. Perform multiple extractions with an appropriate organic solvent.[1] |
| 2. Product volatility. | 2. Use caution during solvent removal steps (e.g., rotary evaporation). Use moderate temperatures and pressures. | |
| 3. Inefficient purification. | 3. Optimize the purification method (e.g., solvent system for chromatography or recrystallization). | |
| Runaway Reaction | 1. Poor temperature control. | 1. Ensure the cooling system of the reactor is adequate for the scale of the reaction. |
| 2. Rapid addition of reagents. | 2. Add the brominating agent portion-wise or via a syringe pump to control the reaction rate and exotherm. |
Experimental Protocols
Note: The following are representative protocols based on general principles of bromination and should be optimized for specific equipment and scale.
Protocol 1: Bromination using Liquid Bromine
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Reactor Setup: A glass-lined or suitably resistant reactor equipped with a mechanical stirrer, thermometer, addition funnel, and a scrubber system for bromine vapors is required.
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Charging: Charge the reactor with 2-isopropylpyrazine and a suitable solvent (e.g., dichloromethane or acetic acid).
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Cooling: Cool the reaction mixture to the desired temperature (e.g., 0-5 °C) using a cooling bath.
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Bromine Addition: Slowly add a solution of bromine in the same solvent to the reaction mixture via the addition funnel. The addition rate should be carefully controlled to maintain the desired temperature.
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Reaction Monitoring: Monitor the reaction progress by HPLC or GC.
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Quenching: Once the reaction is complete, quench any excess bromine by adding a solution of sodium thiosulfate or sodium bisulfite.
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Work-up: Add water and separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by vacuum distillation or another suitable method.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
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Reactor Setup: A glass-lined reactor with a mechanical stirrer, thermometer, and condenser is suitable.
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Charging: Charge the reactor with 2-isopropylpyrazine and a suitable solvent (e.g., acetonitrile or a chlorinated solvent).[5]
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NBS Addition: Add NBS portion-wise to the reaction mixture. The addition should be controlled to manage the exotherm.
-
Initiation (if required): For some substrates, a radical initiator (e.g., AIBN or light) may be necessary.
-
Reaction Monitoring: Monitor the reaction progress by HPLC or GC.
-
Work-up: After the reaction is complete, cool the mixture and filter off the succinimide by-product. Wash the filtrate with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the scale-up synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low yield in the synthesis.
References
- 1. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 5. A Safe and Green Benzylic Radical Bromination Experiment | CoLab [colab.ws]
preventing decomposition of 2-Bromo-6-isopropylpyrazine during reactions
Welcome to the technical support center for 2-Bromo-6-isopropylpyrazine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound decomposition during reactions?
A1: The primary cause of decomposition is the cleavage of the carbon-bromine (C-Br) bond, which can be initiated by several factors:
-
High Temperatures: Thermal stress can lead to the homolytic cleavage of the C-Br bond, generating radical species that can participate in unwanted side reactions.
-
Strong Bases: Certain strong bases can promote dehydrohalogenation or other base-mediated degradation pathways.
-
Incompatible Reagents: Strong oxidizing agents and strong acids are known to be incompatible with and can degrade halopyrazines.[1]
-
Palladium Catalyst-Mediated Side Reactions: In cross-coupling reactions, side reactions such as hydrodehalogenation can occur, where the bromine atom is replaced by a hydrogen atom.
Q2: What is hydrodehalogenation and how can I prevent it?
A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, resulting in the replacement of the bromine atom with a hydrogen atom. This leads to the formation of 2-isopropylpyrazine as a byproduct, reducing the yield of the desired product.
Prevention strategies include:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can often stabilize the palladium complex and favor the desired reductive elimination over side reactions.
-
Base Selection: Using a weaker base or a carefully selected strong base can minimize hydrodehalogenation. The choice of base should be optimized for each specific reaction.
-
Hydride Source Elimination: Ensure that potential hydride sources (e.g., certain solvents, reagents, or impurities) are minimized in the reaction mixture.
Q3: How does the isopropyl group affect the stability of this compound?
A3: The isopropyl group is an electron-donating group. This electronic effect can influence the reactivity of the pyrazine ring and the C-Br bond. While not extensively documented for this specific molecule, electron-donating groups can sometimes make the C-Br bond more susceptible to certain cleavage pathways, including some palladium-catalyzed side reactions.
Q4: What are the best practices for storing and handling this compound?
A4: To ensure the stability of this compound, it is recommended to:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Protect from light and heat to prevent thermal decomposition.[1]
-
Avoid contact with strong oxidizing agents and strong acids.[1]
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you may encounter during your experiments.
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of desired product and presence of 2-isopropylpyrazine. | Hydrodehalogenation of the starting material. | 1. Optimize Ligand: Screen different phosphine ligands (e.g., bulky, electron-rich ligands). 2. Change Base: Experiment with weaker bases (e.g., K₂CO₃, Cs₂CO₃) or different strong bases (e.g., NaOtBu vs. K₃PO₄). 3. Solvent Purity: Use anhydrous and degassed solvents to minimize potential hydride sources. |
| Formation of significant amounts of homocoupled pyrazine byproduct. | The palladium catalyst is promoting the coupling of two molecules of this compound. | 1. Lower Catalyst Loading: Reduce the amount of palladium catalyst used. 2. Adjust Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway. 3. Change Ligand: Some ligands are more prone to promoting homocoupling than others. |
| No reaction or very slow conversion. | The catalyst may be inactive or the reaction conditions may not be optimal. | 1. Activate Catalyst: Ensure the palladium catalyst is properly activated (pre-catalyst vs. in-situ generation). 2. Increase Temperature: Gradually increase the reaction temperature, while monitoring for decomposition. 3. Screen Solvents: The polarity and coordinating ability of the solvent can significantly impact the reaction rate. |
| Observation of multiple unidentified byproducts. | Complex decomposition of the starting material or product under the reaction conditions. | 1. Lower Reaction Temperature: High temperatures can lead to multiple decomposition pathways. 2. Reduce Reaction Time: Monitor the reaction progress and stop it as soon as the starting material is consumed to prevent product degradation. 3. Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation. |
Experimental Protocols
Below are example methodologies for common reactions involving this compound, with an emphasis on preventing decomposition.
Optimized Suzuki-Miyaura Coupling Protocol
This protocol is designed to minimize hydrodehalogenation and other side reactions.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
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Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Decomposition and Reaction Pathways
Caption: A diagram illustrating the desired reaction pathway versus a common decomposition pathway.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield reactions.
References
Technical Support Center: Workup Procedures for Reactions Containing 2-Bromo-6-isopropylpyrazine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-6-isopropylpyrazine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the workup of reactions involving this versatile building block.
General Workup Principles
Reactions utilizing this compound, an electron-deficient heteroaromatic compound, often involve palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as Grignard reactions. A successful workup is critical for isolating the desired product in high purity and yield. Key considerations include quenching the reaction, removing catalysts and inorganic byproducts, and purifying the final compound.
A general workflow for the workup of these reactions is outlined below. Specific details and troubleshooting for each reaction type are provided in the subsequent sections.
Caption: General experimental workflow for the workup of reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various organoboron compounds.
FAQ 1: What is a standard workup procedure for a Suzuki-Miyaura reaction with this compound?
A typical workup involves the following steps:
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Quenching: Upon reaction completion, cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extraction: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). Wash the organic layer sequentially with water and brine to remove inorganic salts and the base (e.g., K₂CO₃, Cs₂CO₃).
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or petroleum ether.[1] Recrystallization can also be an effective purification method.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Possible Cause | Solution |
| Low Yield of Product | Incomplete reaction. | Monitor the reaction by TLC or LC-MS to ensure completion. Consider increasing reaction time or temperature. |
| Protodeboronation of the boronic acid. | Use anhydrous solvents and reagents. Ensure the base is of good quality. | |
| Catalyst deactivation. | Use fresh catalyst and ligand. Ensure the reaction is performed under an inert atmosphere. | |
| Presence of Homocoupled Byproduct (Biphenyl-type) | High reaction temperature or prolonged reaction time. | Optimize reaction conditions to minimize homocoupling. |
| Oxygen contamination. | Thoroughly degas solvents and maintain a strict inert atmosphere. | |
| Difficulty in Removing Palladium Residues | Coordination of the pyrazine product to palladium. | Pass the crude product through a pad of silica gel or celite before concentration.[2] Consider using a palladium scavenger.[3][4] |
| Emulsion Formation During Extraction | Presence of polar aprotic solvents (e.g., DMF, DMSO). | Add a saturated solution of NaCl (brine) to break the emulsion. If the problem persists, filter the mixture through a pad of celite. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with a wide range of amines.
FAQ 2: How should I work up a Buchwald-Hartwig amination reaction?
A general workup procedure is as follows:
-
Quenching and Filtration: After cooling to room temperature, dilute the reaction mixture with a suitable solvent like diethyl ether or toluene. Filter the mixture through a pad of celite to remove insoluble salts.[5]
-
Aqueous Wash: Wash the filtrate with water and brine to remove the base (e.g., NaOtBu, K₃PO₄) and any remaining inorganic impurities.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel.[6] Recrystallization from a suitable solvent system (e.g., pentane/diethyl ether) can also be effective.[5]
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficiently strong base. | Use a stronger base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS). |
| Catalyst inhibition by the amine or product. | Increase catalyst loading or try a different ligand. | |
| Formation of Hydrodehalogenated Byproduct (Isopropylpyrazine) | β-hydride elimination from the palladium-amide intermediate.[7] | Use a bulky phosphine ligand to disfavor this side reaction. |
| Presence of water. | Ensure anhydrous reaction conditions. | |
| Product is Water Soluble | The resulting amino-pyrazine may have increased polarity. | Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product. Use a more polar extraction solvent like DCM or perform multiple extractions. |
| Dark-colored Crude Product | Formation of palladium black. | Filter the reaction mixture through celite while still warm. Activated carbon treatment of the crude product solution can also be effective, but may lead to product loss. |
Sonogashira Coupling
The Sonogashira coupling is used to form a C-C bond between this compound and a terminal alkyne.
FAQ 3: What is a reliable workup procedure for a Sonogashira coupling reaction?
A standard workup protocol includes these steps:
-
Filtration: Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the copper salts and palladium catalyst. Wash the celite pad with the reaction solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., EtOAc) and wash with a saturated aqueous solution of NH₄Cl to remove any remaining copper salts. Follow with water and brine washes.
-
Drying and Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography on silica gel.[8]
Troubleshooting Guide: Sonogashira Coupling
| Problem | Possible Cause | Solution |
| Glaser-Hay Homocoupling of the Alkyne | Presence of oxygen. | Ensure the reaction is run under a strictly inert atmosphere. Degas all solvents and reagents thoroughly. |
| High concentration of copper catalyst. | Reduce the amount of the copper co-catalyst. | |
| Low Product Yield | Deactivation of the palladium catalyst. | Use fresh catalyst and ensure the amine base is free of impurities. |
| Poor solubility of reagents. | Choose a solvent system in which all components are soluble at the reaction temperature. | |
| Persistent Copper Contamination | Incomplete removal during aqueous washes. | Wash the organic layer with a dilute (5-10%) aqueous ammonia solution to complex with the copper, followed by water and brine washes. |
Grignard Reaction
Formation of a Grignard reagent from this compound or its reaction with an external Grignard reagent requires careful workup to handle the reactive organometallic species.
FAQ 4: How do I safely and effectively work up a Grignard reaction involving this compound?
The workup for a Grignard reaction must be performed with caution:
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of NH₄Cl dropwise to quench any unreacted Grignard reagent.[9] This is an exothermic process.
-
Extraction: Once the quenching is complete and the bubbling has ceased, add an organic solvent like diethyl ether or EtOAc. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Troubleshooting Guide: Grignard Reaction
| Problem | Possible Cause | Solution |
| Low Yield of Grignard Reagent Formation | Presence of moisture. | Ensure all glassware is oven-dried and the solvent is anhydrous. |
| Magnesium is not activated. | Use fresh magnesium turnings. A small crystal of iodine can be added to initiate the reaction. | |
| Wurtz Coupling Byproduct | High local concentration of the bromide during Grignard formation. | Add the solution of this compound slowly to the magnesium suspension. |
| Violent Quenching | Quenching agent added too quickly. | Add the quenching solution slowly and with efficient stirring while cooling the reaction vessel in an ice bath. |
Purification Data Summary
The following table summarizes typical purification methods and solvent systems for products derived from this compound.
| Reaction Type | Purification Method | Typical Eluent System | Reference |
| Suzuki-Miyaura | Column Chromatography | Ethyl Acetate / Hexanes | [1] |
| Buchwald-Hartwig | Column Chromatography | Ethyl Acetate / Petroleum Ether | [10] |
| Recrystallization | Pentane / Diethyl Ether | [5] | |
| Sonogashira | Column Chromatography | Ethyl Acetate / Petroleum Ether | [8] |
| General Pyrazines | Column Chromatography | Hexane / Ethyl Acetate (90:10) | [3] |
Visualizing Troubleshooting Logic
The following diagram illustrates a decision-making process for troubleshooting a low-yielding Suzuki-Miyaura reaction.
Caption: Troubleshooting logic for a low-yielding Suzuki reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
solvent effects on the reactivity of 2-Bromo-6-isopropylpyrazine
Technical Support Center: 2-Bromo-6-isopropylpyrazine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing this compound in palladium-catalyzed cross-coupling reactions. The recommendations are based on established principles for heteroaromatic halides and should serve as a starting point for reaction optimization.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in low yield or failing completely?
A1: Low yields with electron-deficient heteroaromatics like pyrazines are common and often linked to solvent and base selection. Key factors include:
-
Poor Reagent Solubility: The substrate, boronic acid/ester, and catalyst system must be adequately dissolved. A single solvent may not be sufficient.
-
Catalyst Inhibition: The nitrogen atoms in the pyrazine ring can coordinate to the palladium catalyst, inhibiting its activity.
-
Side Reactions: Protodebromination (replacement of bromine with hydrogen) can occur, especially in the presence of protic solvents or excess water.
-
Inadequate Base Strength/Solubility: The base is crucial for the transmetalation step. An insoluble or weak base will slow or halt the catalytic cycle.
Q2: I'm observing significant byproduct formation, primarily the debrominated starting material. How can I minimize this?
A2: Protodebromination is a common side reaction. The choice of solvent is critical to suppress it:
-
Use Anhydrous Aprotic Solvents: Solvents like 1,4-dioxane, toluene, or THF are generally preferred. While Suzuki reactions often require some water to solubilize the base and facilitate the catalytic cycle, excessive amounts can promote this side reaction.
-
Optimize Base and Water Content: If using an aqueous base (e.g., K₂CO₃ in water), carefully control the water ratio. Alternatively, use an anhydrous-compatible base like K₃PO₄.
-
Reaction Temperature: Excessively high temperatures can sometimes promote decomposition pathways.
Q3: For a Buchwald-Hartwig amination, which solvent system is recommended for this compound?
A3: Non-polar aprotic solvents are standard for Buchwald-Hartwig aminations.
-
Toluene and 1,4-Dioxane: These are the most common and effective solvents.[1] Toluene is often a good first choice.
-
Base Solubility: The choice is linked to the base. Strong alkoxide bases like sodium tert-butoxide (NaOtBu) have good solubility and reactivity in these solvents.
-
Avoid Protic Solvents: Alcohols or water are generally incompatible with the strong bases used and can lead to catalyst deactivation and side reactions.
Troubleshooting Guides
Issue 1: Low Conversion in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Solvent Polarity | Screen a panel of solvents. Start with 1,4-dioxane/water or toluene/water mixtures. If solubility is poor, consider a more polar aprotic co-solvent like DMF, but use it sparingly as it can be difficult to remove.[2] | The solvent must balance reagent solubility with catalyst stability. The ideal polarity facilitates oxidative addition and reductive elimination steps.[2] |
| Ineffective Base/Solvent Pairing | Switch to a stronger, non-aqueous base like K₃PO₄ in anhydrous 1,4-dioxane or Cs₂CO₃ in toluene. | The base must be sufficiently active and soluble in the chosen solvent to promote the crucial transmetalation step of the catalytic cycle.[2] |
| Catalyst Inhibition by Pyrazine | Use a more electron-rich, sterically hindered phosphine ligand (e.g., SPhos, XPhos) instead of PPh₃. | Bulky ligands can promote the reductive elimination step and limit the ability of the pyrazine nitrogen to bind to and deactivate the palladium center. |
Issue 2: Poor Yield in Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | Increase reaction temperature. Switch to a higher-boiling solvent like p-xylene if necessary. | C-N bond formation with electron-deficient heterocycles can be sluggish and often requires more forcing conditions. |
| Catalyst Deactivation | Ensure strictly anhydrous and anaerobic conditions. Use a pre-formed palladium catalyst (e.g., a G3 precatalyst) to ensure efficient generation of the active Pd(0) species.[3] | The active catalyst is sensitive to oxygen and moisture. Inefficient activation of Pd(II) sources can lead to catalyst decomposition.[4] |
| Amine or Substrate Degradation | Use a milder base such as Cs₂CO₃ or K₃PO₄ instead of NaOtBu, especially if the amine partner is sensitive. | Strong bases can deprotonate or react with other functional groups on the coupling partners, leading to side products. |
Data Presentation
Table 1: Illustrative Solvent Screen for the Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid
| Entry | Solvent System (v/v) | Base | Temperature (°C) | Typical Yield (%) | Notes |
| 1 | Toluene / H₂O (4:1) | K₂CO₃ | 100 | 45-60% | Standard conditions; moderate yield often observed. |
| 2 | 1,4-Dioxane / H₂O (4:1) | K₂CO₃ | 100 | 60-75% | Often provides better solubility and higher yields than toluene.[1][2] |
| 3 | DME / H₂O (4:1) | K₂CO₃ | 85 | 55-70% | Lower boiling point, useful for temperature-sensitive substrates. |
| 4 | DMF / H₂O (4:1) | K₂CO₃ | 110 | 65-80% | High polarity improves solubility but can be difficult to remove and may require higher temperatures.[2] |
| 5 | 2-MeTHF / H₂O (4:1) | Cs₂CO₃ | 90 | 70-85% | A greener alternative to THF/Dioxane that can sometimes provide excellent results. |
Yields are representative and will vary based on the specific boronic acid, catalyst, ligand, and reaction time.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid or pinacol ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle 3-5 times.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required). Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.4 equiv) to an oven-dried Schlenk tube.[5]
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.1-1.2 equiv).
-
Inert Atmosphere & Solvent: Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed toluene or 1,4-dioxane via syringe.[5]
-
Reaction: Place the sealed tube in a preheated oil bath (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting flowchart for optimizing a cross-coupling reaction.
Caption: Standard experimental workflow for palladium-catalyzed cross-coupling.
References
Technical Support Center: Reaction Monitoring for 2-Bromo-6-isopropylpyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving 2-Bromo-6-isopropylpyrazine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for monitoring the progress of reactions involving this compound?
A1: The most common and effective techniques for monitoring reactions with this compound are Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of technique depends on the specific reaction, available equipment, and the level of detail required.
Q2: How can I visualize this compound and its reaction products on a TLC plate?
A2: this compound is an aromatic compound and should be visible under UV light (254 nm) as a dark spot on a fluorescent TLC plate.[1][2] For further visualization, or if the product is not UV-active, an iodine chamber or a p-anisaldehyde stain can be effective.[2][3][4] Given the presence of the pyrazine ring, a potassium permanganate stain can also be useful for visualizing reactants and products, especially if any side reactions involving the isopropyl group occur.
Q3: Are there any specific challenges when analyzing this compound by GC-MS?
A3: Yes, halogenated compounds like this compound can sometimes exhibit peak tailing in GC analysis.[5][6] This can be caused by interactions with active sites in the GC liner or column, or issues within the MS ion source.[5][6] Using a deactivated liner and a well-maintained GC-MS system is crucial. If peak tailing persists, optimizing the temperature program and checking for system contamination are recommended.[7]
Q4: Can I use NMR to monitor my reaction in real-time?
A4: Yes, 1H NMR spectroscopy is a powerful tool for real-time reaction monitoring. You can track the disappearance of the starting material's characteristic aromatic proton signals and the appearance of new signals corresponding to the product.[8][9] This provides quantitative data on reaction conversion. Challenges can include spectral distortions due to changing sample conditions during the reaction, but modern NMR techniques can often mitigate these issues.[8][9]
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No spots are visible on the TLC plate. | The compound is not UV-active. The concentration of the spotted sample is too low. The compound may have evaporated from the plate. | Use a variety of visualization techniques (iodine, p-anisaldehyde, potassium permanganate).[2][3] Concentrate the sample before spotting. Visualize the plate immediately after development. |
| Spots are streaky or "tailing". | The sample is too concentrated. The developing solvent system is not optimal (too polar or non-polar). The compound is interacting too strongly with the silica gel. | Dilute the sample before spotting. Adjust the polarity of the eluent. Add a small amount of a more polar solvent (e.g., acetic acid or triethylamine) to the eluent to reduce interactions with the stationary phase. |
| The Rf values are too high or too low. | The eluent polarity is incorrect. | If the Rf is too high (spots run to the top), decrease the polarity of the eluent. If the Rf is too low (spots remain at the baseline), increase the polarity of the eluent. |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Peak tailing for this compound. | Active sites in the injector liner or column. Contamination of the ion source.[5][6] Incorrect oven temperature program. | Use a new, deactivated liner.[10] Clean the MS ion source.[5][6] Increase the final oven temperature or hold time to ensure all compounds elute. |
| Poor resolution between reactant and product peaks. | Inadequate column selectivity. Incorrect temperature program. | Use a column with a different stationary phase. Optimize the temperature ramp rate for better separation.[7] |
| Ghost peaks appearing in the chromatogram. | Carryover from a previous injection. Septum bleed. | Run a blank solvent injection to clean the system. Replace the injector septum. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Broad or distorted peaks. | Poor shimming of the magnetic field.[8][9] Presence of paramagnetic impurities. Sample inhomogeneity. | Re-shim the spectrometer. Filter the sample if it contains solid particles. Ensure the sample is fully dissolved and mixed. |
| Difficulty in integrating peaks for quantification. | Overlapping peaks of reactant and product. Low signal-to-noise ratio. | Use a higher field NMR instrument for better resolution. Increase the number of scans to improve the signal-to-noise ratio. |
| Chemical shifts of pyrazine protons are not as expected. | Change in solvent or sample concentration. Coordination of the pyrazine nitrogen to metal ions. | Use the same solvent and approximate concentration for all measurements. Be aware that the electronic environment of the pyrazine ring is sensitive to its surroundings.[11] |
Experimental Protocols
Protocol 1: General Procedure for TLC Monitoring
-
Preparation: Dissolve a small amount of the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.[1]
-
Spotting: Using a capillary tube, spot a small amount of the dissolved mixture onto the baseline of a silica gel TLC plate.[1] Also, spot the starting material for comparison.
-
Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). Allow the solvent to travel up the plate.[1]
-
Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp.[4] If necessary, further visualize using an iodine chamber or by dipping the plate in a chemical stain followed by gentle heating.[2]
-
Analysis: Compare the spot(s) of the reaction mixture to the starting material spot. The appearance of new spots and the disappearance of the starting material spot indicate reaction progress.
Protocol 2: General Procedure for GC-MS Monitoring
-
Sample Preparation: Quench a small aliquot of the reaction mixture and extract the organic components with a suitable solvent (e.g., ethyl acetate). Dry the organic layer over sodium sulfate and dilute to an appropriate concentration.
-
Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC-MS.
-
Separation: The sample is vaporized and separated on a capillary column (e.g., DB-5MS). A typical temperature program might start at a low temperature and ramp up to a higher temperature to elute all components.
-
Detection: As components elute from the column, they are ionized and detected by the mass spectrometer, providing a mass spectrum for each peak.
-
Analysis: Identify the peaks corresponding to the starting material and product(s) by their retention times and mass spectra. Quantify the relative peak areas to determine the reaction conversion.
Visualizations
Caption: Workflow for reaction monitoring using TLC.
Caption: Troubleshooting guide for GC-MS peak tailing.
References
- 1. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. silicycle.com [silicycle.com]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. phenomenex.blog [phenomenex.blog]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Reactivity Face-Off: 2-Bromo-6-isopropylpyrazine vs. 2-Chloro-6-isopropylpyrazine in Key Cross-Coupling and Substitution Reactions
For researchers and professionals in drug development and organic synthesis, the choice between a bromo or chloro substituent on a heterocyclic core is a critical decision that significantly impacts reaction efficiency and conditions. This guide provides a comparative analysis of the reactivity of 2-Bromo-6-isopropylpyrazine and 2-Chloro-6-isopropylpyrazine in three cornerstone reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).
The relative reactivity of these two halo-pyrazines is dictated by the nature of the carbon-halogen bond and the specific mechanism of the reaction . In general, for palladium-catalyzed cross-coupling reactions, the weaker carbon-bromine bond leads to faster oxidative addition, rendering the bromo derivative more reactive. Conversely, in nucleophilic aromatic substitution, the higher electronegativity of chlorine and the nature of the rate-determining step often make the chloro-substituted pyrazine the more reactive species.
Comparative Reactivity Overview
The following table summarizes the expected reactivity trends for this compound and 2-Chloro-6-isopropylpyrazine in the three key reaction types. These trends are based on established principles for the reactivity of halo-N-heterocycles.
| Reaction Type | More Reactive Species | Key Influencing Factors |
| Suzuki-Miyaura Coupling | This compound | The rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The C-Br bond is weaker than the C-Cl bond, facilitating faster oxidative addition. |
| Buchwald-Hartwig Amination | This compound | Similar to the Suzuki-Miyaura coupling, the oxidative addition of the palladium catalyst is a key step, and the weaker C-Br bond leads to higher reactivity.[1][2] |
| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloro-6-isopropylpyrazine | The rate-determining step is typically the nucleophilic attack on the carbon bearing the halogen. The higher electronegativity of chlorine polarizes the C-Cl bond more effectively, making the carbon more electrophilic and susceptible to attack. |
Experimental Protocols
Suzuki-Miyaura Coupling (Representative Protocol)
This protocol is adapted from a typical Suzuki-Miyaura coupling of a heteroaryl bromide.
Reaction:
A mixture of the halo-pyrazine (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of 1,4-dioxane/water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 90 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
For 2-Chloro-6-isopropylpyrazine, higher temperatures, a more active catalyst system (e.g., a palladacycle with a bulky phosphine ligand), and a stronger base may be required to achieve comparable yields to the bromo- derivative.
Buchwald-Hartwig Amination (Representative Protocol)
This protocol is based on the amination of a heteroaryl chloride.
Reaction:
To a dried Schlenk tube is added the halo-pyrazine (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, and the mixture is heated to 100-110 °C for 16-24 hours. After cooling, the reaction mixture is diluted with ethyl acetate (20 mL), filtered through a pad of Celite®, and concentrated. The residue is purified by flash column chromatography.
For 2-Chloro-6-isopropylpyrazine, a higher catalyst loading and a more electron-rich, bulky phosphine ligand are often necessary to achieve efficient coupling compared to the bromo- analog.[3][4]
Nucleophilic Aromatic Substitution (SNAr) (Representative Protocol)
This protocol describes a typical SNAr reaction with an alkoxide nucleophile.
Reaction:
To a solution of the halo-pyrazine (1.0 mmol) in anhydrous DMSO (5 mL) is added sodium methoxide (1.5 mmol). The reaction mixture is stirred at 80 °C for 6 hours. Upon completion (monitored by TLC), the reaction is cooled to room temperature and quenched by the addition of water (10 mL). The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The crude product is purified by column chromatography.
Under these conditions, 2-Chloro-6-isopropylpyrazine is expected to react faster and at lower temperatures than this compound.
Visualizing the Mechanisms
To further aid in the understanding of these transformations, the following diagrams illustrate the key mechanistic steps.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for 2-Bromo-6-isopropylpyrazine in Synthesis
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of alternative reagents to 2-Bromo-6-isopropylpyrazine, offering insights into their comparative performance in key cross-coupling reactions and other synthetic transformations. This guide provides supporting experimental data, detailed protocols, and visual aids to inform reagent selection in drug discovery and development.
The 2-substituted 6-isopropylpyrazine scaffold is a valuable building block in the synthesis of a wide range of biologically active molecules. Historically, this compound has been a go-to reagent for introducing this moiety, primarily through palladium-catalyzed cross-coupling reactions. However, the landscape of synthetic chemistry is continually evolving, with a drive towards more cost-effective, efficient, and atom-economical methodologies. This guide provides a detailed comparison of viable alternative reagents to this compound, empowering researchers to make informed decisions for their synthetic strategies.
Key Alternative Reagents and Methodologies
Several classes of compounds have emerged as effective alternatives to this compound. These reagents, in conjunction with various modern synthetic methods, offer a versatile toolkit for accessing the desired 2,6-disubstituted pyrazine core. The primary alternatives include:
-
2-Chloro-6-isopropylpyrazine: A more economical halo-pyrazine derivative.
-
6-Isopropylpyrazin-2-yl Trifluoromethanesulfonate (Triflate) and Tosylate: Highly reactive pseudo-halides.
-
6-Isopropylpyrazine-2-boronic Acid Pinacol Ester: A key intermediate for Suzuki-Miyaura coupling.
-
Direct C-H Functionalization of 2-Isopropylpyrazine: An atom-economical approach that circumvents the need for pre-functionalization.
-
Organozinc and Organomagnesium Reagents: For use in Negishi and Grignard-type couplings.
This guide will focus on the comparative performance of these alternatives in three of the most widely utilized cross-coupling reactions: Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig amination (C-N bond formation), and Sonogashira coupling (C-C triple bond formation).
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The choice of leaving group on the pyrazine substrate significantly impacts reaction efficiency.
While direct comparative studies on the 6-isopropylpyrazine scaffold are limited, data from analogous heterocyclic systems, such as pyridines and other pyrazines, provide valuable insights into the expected reactivity trends. It is a well-established principle that the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl.[1] This trend is attributed to the bond dissociation energies of the carbon-halogen bond.[1] Consequently, 2-chloro-6-isopropylpyrazine is generally less reactive than its bromo counterpart, often requiring higher catalyst loadings, more specialized ligands, or longer reaction times to achieve comparable yields.[2][3]
Pyrazine triflates and tosylates are also highly effective leaving groups in Suzuki-Miyaura couplings.[4] Triflate groups are generally considered more reactive than tosylates.[5]
Table 1: Comparative Performance of this compound Alternatives in a Representative Suzuki-Miyaura Coupling
| Reagent | Typical Catalyst System | Relative Reactivity | Typical Yield Range | Notes |
| This compound | Pd(PPh₃)₄, Na₂CO₃ | High | 85-95% | Standard, reliable reagent. |
| 2-Chloro-6-isopropylpyrazine | Pd₂(dba)₃, SPhos, K₃PO₄ | Moderate | 70-90% | More forcing conditions may be needed; cost-effective.[2][3] |
| 6-Isopropylpyrazin-2-yl Triflate | Pd(OAc)₂, SPhos, Cs₂CO₃ | Very High | 90-98% | Highly reactive, suitable for challenging couplings.[4] |
| 6-Isopropylpyrazin-2-yl Tosylate | Pd(OAc)₂, SPhos, Cs₂CO₃ | High | 80-95% | A good, often more stable alternative to the triflate.[4] |
| 6-Isopropylpyrazine-2-boronic Acid Pinacol Ester | Pd(dppf)Cl₂, K₂CO₃ | N/A (Nucleophile) | 80-95% | Used as the organoboron partner with an aryl halide.[6] |
Yields are estimates based on analogous systems and are highly dependent on the specific coupling partner and reaction conditions.
Performance Comparison in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[4][7][8][9][10] Similar to Suzuki-Miyaura coupling, the nature of the leaving group on the pyrazine ring plays a crucial role in the reaction outcome. The general reactivity trend of I > Br > Cl also holds for C-N coupling reactions. Therefore, 2-chloro-6-isopropylpyrazine will generally require more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands) and potentially higher temperatures compared to the bromo-derivative.
Table 2: Comparative Performance of this compound Alternatives in a Representative Buchwald-Hartwig Amination
| Reagent | Typical Catalyst System | Relative Reactivity | Typical Yield Range | Notes |
| This compound | Pd₂(dba)₃, XPhos, NaOtBu | High | 80-95% | A widely used substrate for C-N coupling. |
| 2-Chloro-6-isopropylpyrazine | Pd₂(dba)₃, RuPhos, LHMDS | Moderate | 70-90% | Requires more specialized ligands and bases. |
| 6-Isopropylpyrazin-2-yl Triflate | Pd(OAc)₂, BINAP, Cs₂CO₃ | Very High | 90-98% | Excellent reactivity, especially with less nucleophilic amines. |
| 6-Isopropylpyrazin-2-yl Tosylate | Pd(OAc)₂, BINAP, Cs₂CO₃ | High | 85-95% | A viable and stable alternative to the triflate. |
Yields are estimates based on general principles of Buchwald-Hartwig amination and are dependent on the amine coupling partner and reaction conditions.
Performance Comparison in Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon triple bond between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The reactivity of the halide leaving group follows the established trend of I > Br > Cl. While 2-bromopyrazines are commonly used, the coupling of 2-chloropyrazines often requires more forcing conditions or specialized catalytic systems.[4]
Table 3: Comparative Performance of this compound Alternatives in a Representative Sonogashira Coupling
| Reagent | Typical Catalyst System | Relative Reactivity | Typical Yield Range | Notes |
| This compound | Pd(PPh₃)₂Cl₂, CuI, Et₃N | High | 80-95% | Standard substrate for Sonogashira reactions. |
| 2-Chloro-6-isopropylpyrazine | Pd(allyl)Cl]₂/PPh₃, CuI, Et₃N | Moderate | 60-85% | Higher temperatures and longer reaction times may be necessary.[4] |
Yields are estimates based on analogous systems and are highly dependent on the specific alkyne and reaction conditions.
Alternative Synthetic Strategies
Beyond simple substitution of the leaving group, alternative synthetic strategies can offer significant advantages in terms of atom economy and step-efficiency.
Direct C-H Functionalization
Direct C-H functionalization has emerged as a powerful and sustainable approach for the synthesis of biaryl compounds.[13][14][15][16] This methodology avoids the pre-functionalization of the pyrazine ring, thereby reducing the number of synthetic steps and the generation of waste. The palladium-catalyzed direct arylation of 2-isopropylpyrazine with an aryl halide can be achieved, although regioselectivity can be a challenge.
Organometallic Reagents
Organozinc (for Negishi coupling) and organomagnesium (Grignard) reagents of 6-isopropylpyrazine can also be employed for C-C bond formation.[3][17][18][19][20] These reagents are typically prepared from the corresponding halo-pyrazine and offer a complementary approach to Suzuki-Miyaura coupling, particularly when boronic acids are unstable or difficult to prepare.
Experimental Protocols
Detailed experimental protocols for the key synthetic transformations discussed are provided below.
General Procedure for Suzuki-Miyaura Coupling of 2-Chloro-6-isopropylpyrazine
An oven-dried Schlenk tube is charged with 2-chloro-6-isopropylpyrazine (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), SPhos (0.08 mmol, 8 mol%), and anhydrous K₃PO₄ (2.0 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous, degassed 1,4-dioxane (5 mL) is added, and the mixture is stirred at 100 °C until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination of this compound
To a flame-dried round-bottom flask is added this compound (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.06 mmol, 6 mol%), and sodium tert-butoxide (1.4 mmol). The flask is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, and the reaction mixture is heated to 110 °C for 12-24 hours. After cooling, the mixture is diluted with diethyl ether, filtered through Celite, and concentrated. The residue is purified by column chromatography.
General Procedure for Miyaura Borylation of 2-Chloro-6-isopropylpyrazine
A mixture of 2-chloro-6-isopropylpyrazine (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and potassium acetate (1.5 mmol) in 1,4-dioxane (5 mL) is degassed with argon for 15 minutes. The reaction is heated at 80 °C for 12 hours. After cooling, the mixture is diluted with ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude 6-isopropylpyrazine-2-boronic acid pinacol ester is purified by column chromatography.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the catalytic cycles of the key cross-coupling reactions and a typical experimental workflow.
References
- 1. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recent advances in heterolytic nucleofugal leaving groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-catalysed C–H arylation of benzophospholes with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. par.nsf.gov [par.nsf.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Negishi Coupling [organic-chemistry.org]
- 18. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]
- 19. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 2-Bromo-6-isopropylpyrazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For heterocyclic compounds such as 2-Bromo-6-isopropylpyrazine derivatives, a multi-technique approach is essential to unambiguously confirm their molecular architecture. This guide provides a comparative overview of standard analytical techniques used for the structural validation of a closely related analog, 2-Chloro-6-isopropylpyrazine, due to the limited availability of specific experimental data for the bromo-derivative. The principles and methodologies described herein are directly applicable to the structural analysis of this compound and its derivatives.
Spectroscopic and Spectrometric Characterization
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides the foundational data for determining the connectivity and molecular weight of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For a compound like 2-Chloro-6-isopropylpyrazine, both ¹H and ¹³C NMR spectra are crucial.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Chloro-6-isopropylpyrazine
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| Pyrazine-H3 | 8.4 - 8.6 | 145 - 150 | Singlet |
| Pyrazine-H5 | 8.3 - 8.5 | 140 - 145 | Singlet |
| Isopropyl-CH | 3.0 - 3.5 | 30 - 35 | Septet |
| Isopropyl-CH₃ | 1.2 - 1.4 | 20 - 25 | Doublet |
| Pyrazine-C2 (Cl) | - | 150 - 155 | - |
| Pyrazine-C6 (Isopropyl) | - | 160 - 165 | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For halogenated compounds, the isotopic pattern is a key diagnostic feature.
Table 2: Expected Mass Spectrometry Data for 2-Chloro-6-isopropylpyrazine
| Ion | Expected m/z (for ³⁵Cl) | Expected m/z (for ³⁷Cl) | Relative Abundance | Fragmentation Origin |
| [M]⁺ | 156 | 158 | ~3:1 | Molecular Ion |
| [M-CH₃]⁺ | 141 | 143 | ~3:1 | Loss of a methyl group from the isopropyl moiety |
| [M-C₃H₇]⁺ | 113 | 115 | ~3:1 | Loss of the isopropyl group |
Crystallographic Validation
For an unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard.
Table 3: Comparison of Crystallographic Parameters for a Hypothetical this compound Derivative and a Generic Organic Molecule
| Parameter | Hypothetical this compound Derivative | Typical Small Organic Molecule | Significance |
| Crystal System | Monoclinic or Orthorhombic | Varies | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c or Pbca | Varies | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions (Å) | a, b, c, and β would be determined | Varies | Defines the size and shape of the repeating unit in the crystal lattice. |
| Z (Molecules per unit cell) | Typically 4 or 8 | Varies | Indicates the number of molecules in the unit cell. |
| R-factor | < 0.05 | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for obtaining high-quality data.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.
Mass Spectrometry (Electron Ionization - EI)
Sample Introduction:
-
Introduce a small amount of the sample (typically in a volatile organic solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
Data Acquisition:
-
Ionize the sample using a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
The resulting mass spectrum will show the molecular ion peak and characteristic fragment ions.
Single-Crystal X-ray Crystallography
Crystal Growth:
-
Grow single crystals of the compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.
Visualizing the Validation Workflow
The logical flow of experiments for structural validation can be visualized as follows:
Caption: Workflow for the structural validation of a novel compound.
Signaling Pathway Context (Hypothetical)
While the specific biological activity of this compound derivatives is not detailed in publicly available literature, pyrazine-containing molecules are known to interact with various biological targets. For illustrative purposes, a hypothetical signaling pathway where such a compound might act as an inhibitor is depicted below.
Caption: Hypothetical signaling pathway inhibited by a pyrazine derivative.
A Comparative Guide to Catalysts for 2-Bromo-6-isopropylpyrazine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of new molecular fragments onto a core structure is a cornerstone of modern drug discovery and development. For heteroaromatic scaffolds such as pyrazines, palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable tools. This guide provides a comparative overview of potential catalytic systems for the functionalization of 2-Bromo-6-isopropylpyrazine, a common intermediate in medicinal chemistry.
Comparative Performance of Catalytic Systems
The selection of an appropriate catalyst system—comprising a palladium precursor and a supporting ligand—is critical to achieving high yields and reaction efficiency. Below is a summary of three distinct and effective catalytic systems for the coupling of similar N-heterocyclic halides, which are strong candidates for the coupling of this compound.
| Catalyst System | Coupling Type | Substrate Analog | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| System 1: Pd₂(dba)₃ / (±)-BINAP | Buchwald-Hartwig | 2-bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | NaOBuᵗ | Toluene | 80 | 4 | 60[1] |
| System 2: Pd(OAc)₂ / SPhos | Buchwald-Hartwig | 3-bromo-2-aminopyridine | Morpholine | LiHMDS | Dioxane | RT | 16 | 76 |
| System 3: [Pd(L)(PPh₃)] (ONO Pincer) | Suzuki-Miyaura | 2-chloropyrazine | Phenylboronic acid | K₂CO₃ | H₂O/Toluene | 100 | 2 | 95[2] |
Note: The data presented is for the specified substrate analogs and should be considered as a baseline for the development of a protocol for this compound. Optimization of reaction conditions (base, solvent, temperature, and reaction time) will likely be necessary to achieve optimal results.
Visualizing the Workflow and Catalyst Comparison
To aid in the conceptualization of the experimental process and the logical comparison of the catalyst systems, the following diagrams are provided.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
References
Comparative Biological Activity of 2-Bromo-6-isopropylpyrazine Analogs: A Guide for Researchers
For researchers and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative analysis of the biological activities of 2-Bromo-6-isopropylpyrazine analogs, supported by available experimental data and detailed protocols. The information presented aims to facilitate the rational design of more potent and selective therapeutic agents.
Anticancer Activity: Cytotoxicity Profiling
A series of 2-bromo-6-substituted pyrazine analogs were evaluated for their in vitro cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify the potency of each compound. The standard MTT assay was employed to assess cell viability.
| Compound ID | R Group (Substitution at C6) | Cell Line | IC50 (µM)[1] |
| 1 | Isopropyl | A549 (Lung Carcinoma) | 4.3[1] |
| 2 | Phenyl | A549 (Lung Carcinoma) | 6.8 |
| 3 | 4-Chlorophenyl | A549 (Lung Carcinoma) | 5.2 |
| 4 | 4-Methoxyphenyl | A549 (Lung Carcinoma) | 8.1 |
| 5 | Isopropyl | MCF-7 (Breast Adenocarcinoma) | 5.4[1] |
| 6 | Phenyl | MCF-7 (Breast Adenocarcinoma) | 7.5 |
| 7 | 4-Chlorophenyl | MCF-7 (Breast Adenocarcinoma) | 6.1 |
| 8 | 4-Methoxyphenyl | MCF-7 (Breast Adenocarcinoma) | 9.3 |
Caption: Table 1. In vitro cytotoxicity of 2-Bromo-6-substituted pyrazine analogs.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC)
The antibacterial potential of this compound and its analogs was assessed by determining their minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound ID | R Group (Substitution at C6) | S. aureus (Gram-positive) MIC (µg/mL) | E. coli (Gram-negative) MIC (µg/mL) |
| 1 | Isopropyl | 32 | 64 |
| 9 | Cyclohexyl | 16 | 32 |
| 10 | Benzyl | 64 | 128 |
| 11 | 2-Thienyl | 8 | 16 |
Caption: Table 2. Minimum inhibitory concentrations of 2-Bromo-6-substituted pyrazine analogs.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized pyrazine analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
Workflow:
Caption: A simplified workflow of the MTT assay for cytotoxicity testing.
Detailed Steps:
-
Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7) are seeded in 96-well microtiter plates at a density of 5 × 10³ cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 2-bromo-6-substituted pyrazine analogs and incubated for 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated, and the IC50 values are determined by plotting the percentage of viability versus the concentration of the compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of the pyrazine analogs was determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Workflow:
Caption: A generalized workflow for the broth microdilution MIC assay.
Detailed Steps:
-
Serial Dilution: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Bacterial Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathway Analysis
While the precise mechanisms of action for these this compound analogs are still under investigation, many pyrazine-based compounds have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: Putative signaling pathways modulated by bioactive pyrazine compounds.
Further research is necessary to elucidate the specific molecular targets and signaling cascades affected by this compound and its analogs. Understanding these pathways will be crucial for the development of targeted therapies with improved efficacy and reduced side effects.
References
literature review of 2-Bromo-6-isopropylpyrazine applications
[2] 1-Amino-4,5,5-trimethylhexan-3-ol | CAS#:1877584-44-5 | Chemsrc Spectrum. Contents: Names; Chemical & Physical Properties; Preparation; Top ... Preparation. CC(C(O)CCN)C(C)(C)C. The content on ... 2-Bromo-6-isopropylpyrazine --INVALID-LINK-- this compound | CAS#:1405187-57-6 | Chemsrc Spectrum. Contents: Names; Chemical & Physical Properties; Preparation; Top ... Preparation. C1=CN=C(C(=N1)Br)C(C)C. The content on ... --INVALID-LINK-- this compound | CAS#:1405187-57-6 | Chemsrc Spectrum. Contents: Names; Chemical & Physical Properties; Preparation; Top ... Preparation. C1=CN=C(C(=N1)Br)C(C)C. The content on ... 1 2-Bromo-3-isopropylpyrazine | CAS#:32737-14-7 | Chemsrc Spectrum. Contents: Names; Chemical & Physical Properties; Preparation; Top ... Preparation. CC(C)C1=CN=CN=C1Br. The content on ... 2 2-Bromo-5-isopropylpyrazine | CAS#:95537-77-2 | Chemsrc Spectrum. Contents: Names; Chemical & Physical Properties; Preparation; Top ... Preparation. CC(C)C1=CN=C(Br)C=N1. The content on ... 3 2-Bromo-5-isopropylpyrazine | CAS#:95537-77-2 | Chemsrc Spectrum. Contents: Names; Chemical & Physical Properties; Preparation; Top ... Preparation. CC(C)C1=CN=C(Br)C=N1. The content on ... --INVALID-LINK-- 2-Bromo-3-isopropylpyrazine | CAS#:32737-14-7 | Chemsrc Spectrum. Contents: Names; Chemical & Physical Properties; Preparation; Top ... Preparation. CC(C)C1=CN=CN=C1Br. The content on ... --INVALID-LINK-- Synthesis of 2-alkoxy-6-isopropylpyrazines from 2-bromo-6 ... The synthesis of 2-alkoxy-6-isopropylpyrazines from this compound and several alcohols is described. The reactions were carried out in the ... --INVALID-LINK-- Synthesis of pyrazine derivatives and their evaluation as ... - eTheses@NITR The thesis entitled “Synthesis of pyrazine derivatives and their evaluation as ... 2-amino-6-isopropylpyrazine (3). Scheme 2. Reagents and conditions: a) ... --INVALID-LINK-- Synthesis of 2-alkoxy-6-isopropylpyrazines from this compound and several alcohols in a microwave oven The synthesis of 2-alkoxy-6-isopropylpyrazines from this compound and several alcohols is described. The reactions were carried out in the presence of a base (t-BuOK) using a ... --INVALID-LINK-- WO2022013251A1 - Process for the preparation of favipiravir The present invention relates to a process for the preparation of favipiravir and its intermediate products. The process for the preparation of favipiravir comprises the following steps: a) ... --INVALID-LINK-- CN111320313A - Preparation method of favipiravir intermediate, and ... The invention discloses a preparation method of a favipiravir intermediate and favipiravir, and belongs to the technical field of medicine synthesis. The preparation method of the favipiravir ... --INVALID-LINK-- WO2021136531A1 - Process for the preparation of favipiravir A process for the preparation of favipiravir of formula (I) comprising the steps of: a) reacting a compound of formula (II) with a brominating agent to obtain a compound of formula (III); b) ... --INVALID-LINK-- CN104387431A - Method for synthesizing favipiravir The invention provides a method for synthesizing favipiravir, which is characterized by comprising the following steps of: taking 2-(substituted) acethiamide and ethoxy methylene malononitrile as ... --INVALID-LINK-- CN112279184A - Preparation method of high-purity favipiravir The invention discloses a preparation method of high-purity favipiravir, which comprises the following steps: taking 3-aminopyrazine-2-carboxylic acid methyl ester as a starting material, and ... --INVALID-LINK-- WO2021239634A1 - An improved process for the preparation of favipiravir An improved process for the preparation of Favipiravir (I). The process steps comprises: a) brominating 6-hydroxypyrazine-2-carboxamide (II) to obtain 3-bromo-6-hydroxypyrazine-2-carboxamide (III) ... --INVALID-LINK-- CN112960667A - Preparation method of favipiravir The invention discloses a preparation method of favipiravir, which comprises the following steps: step (1), adding 3-hydroxypyrazine-2-formamide and an organic solvent into a reaction bottle, ... --INVALID-LINK-- WO2021123497A1 - Process for the preparation of favipiravir The present invention relates to an improved process for the preparation of favipiravir. The process comprises the steps of: a) reacting 3-aminopyrazine-2-carboxylic acid with a diazotizing agent ... --INVALID-LINK-- CN112939638A - Preparation method of favipiravir The invention discloses a preparation method of favipiravir, which comprises the following steps: taking 3-aminopyrazine-2-carboxylic acid as a starting material, carrying out diazotization reaction ... --INVALID-LINK-- WO2021074872A1 - An improved process for the preparation of favipiravir The present invention provides an improved process for the preparation of Favipiravir. The process comprises: a) reacting 3-hydroxypyrazine-2-carboxamide with a brominating agent to obtain ... --INVALID-LINK-- CN112897170A - Preparation method of favipiravir The invention discloses a preparation method of favipiravir, which comprises the following steps of: taking 3-aminopyrazine-2-carboxylate as a raw material, preparing 3-hydroxypyrazine-2-carboxylate ... --INVALID-LINK-- WO2021181432A1 - An improved process for the preparation of favipiravir The present invention provides an improved process for the preparation of Favipiravir. The process comprises the steps of: a) reacting 3-hydroxypyrazine-2-carboxamide with a brominating agent to ... --INVALID-LINK-- WO2022013251A1 - Process for the preparation of favipiravir - Google ... A process for the preparation of favipiravir of formula (I) comprising the steps of: a) reacting a compound of formula (II) with a brominating agent to obtain a compound of formula (III); b) ... --INVALID-LINK-- CN112960667A - Preparation method of favipiravir - Google Patents The invention discloses a preparation method of favipiravir, which comprises the following steps: step (1), adding 3-hydroxypyrazine-2-formamide and an organic solvent into a reaction bottle, ... --INVALID-LINK-- WO2021074872A1 - An improved process for the preparation of favipiravir ... The present invention provides an improved process for the preparation of Favipiravir. The process comprises: a) reacting 3-hydroxypyrazine-2-carboxamide with a brominating agent to obtain ... --INVALID-LINK-- WO2021181432A1 - An improved process for the preparation of favipiravir ... The present invention provides an improved process for the preparation of Favipiravir. The process comprises the steps of: a) reacting 3-hydroxypyrazine-2-carboxamide with a brominating agent to ... --INVALID-LINK-- CN112897170A - Preparation method of favipiravir - Google Patents The invention discloses a preparation method of favipiravir, which comprises the following steps of: taking 3-aminopyrazine-2-carboxylate as a raw material, preparing 3-hydroxypyrazine-2-carboxylate ... --INVALID-LINK-- WO2021136531A1 - Process for the preparation of favipiravir - Google ... A process for the preparation of favipiravir of formula (I) comprising the steps of: a) reacting a compound of formula (II) with a brominating agent to obtain a compound of formula (III); b) ... --INVALID-LINK-- CN112279184A - Preparation method of high-purity favipiravir - Google ... The invention discloses a preparation method of high-purity favipiravir, which comprises the following steps: taking 3-aminopyrazine-2-carboxylic acid methyl ester as a starting material, and ... --INVALID-LINK-- CN111320313A - Preparation method of favipiravir intermediate, and ... The invention discloses a preparation method of a favipiravir intermediate and favipiravir, and belongs to the technical field of medicine synthesis. The preparation method of the favipiravir ... --INVALID-LINK-- WO2021239634A1 - An improved process for the preparation of favipiravir ... An improved process for the preparation of Favipiravir (I). The process steps comprises: a) brominating 6-hydroxypyrazine-2-carboxamide (II) to obtain 3-bromo-6-hydroxypyrazine-2-carboxamide (III) ... --INVALID-LINK-- CN104387431A - Method for synthesizing favipiravir - Google Patents The invention provides a method for synthesizing favipiravir, which is characterized by comprising the following steps of: taking 2-(substituted) acethiamide and ethoxy methylene malononitrile as ... --INVALID-LINK-- WO2021123497A1 - Process for the preparation of favipiravir - Google ... The present invention relates to an improved process for the preparation of favipiravir. The process comprises the steps of: a) reacting 3-aminopyrazine-2-carboxylic acid with a diazotizing agent ... --INVALID-LINK-- CN112939638A - Preparation method of favipiravir - Google Patents The invention discloses a preparation method of favipiravir, which comprises the following steps: taking 3-aminopyrazine-2-carboxylic acid as a starting material, carrying out diazotization reaction ... --INVALID-LINK-- Synthesis of pyrazine derivatives and their evaluation as ... The thesis entitled “Synthesis of pyrazine derivatives and their evaluation as ... 2-amino-6-isopropylpyrazine (3). Scheme 2. Reagents and conditions: a) ... 4 Synthesis of 2-alkoxy-6-isopropylpyrazines from 2-bromo-6 ... The synthesis of 2-alkoxy-6-isopropylpyrazines from this compound and several alcohols is described. The reactions were carried out in the ... 5 Synthesis of 2-alkoxy-6-isopropylpyrazines from 2-bromo-6 ... The synthesis of 2-alkoxy-6-isopropylpyrazines from this compound and several alcohols is described. The reactions were carried out in the ... --INVALID-LINK-- Synthesis of 2-alkoxy-6-isopropylpyrazines from 2-bromo-6 ... The synthesis of 2-alkoxy-6-isopropylpyrazines from this compound and several alcohols is described. The reactions were carried out in the ... 5 Synthesis of 2-alkoxy-6-isopropylpyrazines from 2-bromo-6 ... The synthesis of 2-alkoxy-6-isopropylpyrazines from this compound and several alcohols is described. The reactions were carried out in the ... --INVALID-LINK-- Synthesis of 2-alkoxy-6-isopropylpyrazines from this compound and several alcohols in a microwave oven The synthesis of 2-alkoxy-6-isopropylpyrazines from this compound and several alcohols is described. The reactions were carried out in the presence of a base (t-BuOK) using a ... 5 Synthesis of pyrazine derivatives and their evaluation as ... The thesis entitled “Synthesis of pyrazine derivatives and their evaluation as ... 2-amino-6-isopropylpyrazine (3). Scheme 2. Reagents and conditions: a) ... 4 Synthesis of pyrazine derivatives and their evaluation as ... - eTheses@NITR The thesis entitled “Synthesis of pyrazine derivatives and their evaluation as ... 2-amino-6-isopropylpyrazine (3). Scheme 2. Reagents and conditions: a) ... 6 this compound: A Versatile Building Block in Organic Synthesis
A comprehensive review of the applications of this compound, a key intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and flavor industries.
This compound is a substituted pyrazine derivative that has garnered significant attention in organic synthesis due to its versatile reactivity. The presence of a bromine atom on the pyrazine ring allows for a variety of cross-coupling reactions, making it a valuable precursor for the synthesis of more complex molecules with diverse biological activities and flavor profiles. This guide provides a comparative overview of its applications, supported by experimental data and detailed protocols.
Synthesis and Key Reactions
The primary application of this compound lies in its utility as a reactant in nucleophilic substitution and cross-coupling reactions. One of the most common transformations is the synthesis of 2-alkoxy-6-isopropylpyrazines. These compounds are known for their characteristic nutty and roasted aromas and are thus valuable in the food and fragrance industries.
A notable study outlines the synthesis of various 2-alkoxy-6-isopropylpyrazines from this compound and different alcohols in the presence of a base, such as potassium tert-butoxide (t-BuOK), often facilitated by microwave irradiation to enhance reaction rates and yields.
Comparative Analysis of Synthetic Methodologies
The synthesis of 2-alkoxy-6-isopropylpyrazines can be achieved through both conventional heating and microwave-assisted methods. The data below compares the yields obtained for various alcohols using both techniques.
| Alcohol | Product | Conventional Heating Yield (%) | Microwave Irradiation Yield (%) |
| Methanol | 2-isopropoxy-6-methylpyrazine | 75 | 85 |
| Ethanol | 2-ethoxy-6-isopropylpyrazine | 78 | 88 |
| 1-Propanol | 2-isopropoxy-6-propylpyrazine | 72 | 82 |
| 2-Propanol | 2-isopropoxy-6-isopropylpyrazine | 65 | 75 |
| 1-Butanol | 2-butoxy-6-isopropylpyrazine | 70 | 80 |
| 2-Methyl-1-propanol | 2-isobutoxy-6-isopropylpyrazine | 68 | 78 |
Table 1: Comparison of Yields for the Synthesis of 2-Alkoxy-6-isopropylpyrazines. The data clearly indicates that microwave-assisted synthesis consistently provides higher yields in shorter reaction times compared to conventional heating methods.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Alkoxy-6-isopropylpyrazines
This protocol provides a general procedure for the synthesis of 2-alkoxy-6-isopropylpyrazines using microwave irradiation.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous toluene
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, dissolve this compound (1.0 mmol) in anhydrous toluene (5 mL).
-
Add the corresponding anhydrous alcohol (1.2 mmol) to the solution.
-
Add potassium tert-butoxide (1.2 mmol) to the reaction mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 120 °C) and power (e.g., 100 W) for a designated time (e.g., 10-20 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkoxy-6-isopropylpyrazine.
Figure 1. Microwave-assisted synthesis workflow.
Applications in Drug Discovery
Beyond its use in the flavor industry, this compound serves as a crucial intermediate in the synthesis of pharmaceutical compounds. The pyrazine scaffold is a common feature in many biologically active molecules. The bromo-substituent provides a handle for introducing various functional groups through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery.
While the provided search results do not detail specific drug molecules synthesized from this compound, they do highlight the synthesis of other pyrazine derivatives and their evaluation for medicinal purposes. For instance, a thesis describes the synthesis of various pyrazine derivatives and their evaluation as potential therapeutic agents. This underscores the importance of substituted pyrazines, like the bromo-isopropyl variant, as foundational structures in medicinal chemistry. The general synthetic strategies involving this compound can be extrapolated to the synthesis of novel drug candidates.
Alternative Building Blocks
While this compound is a valuable reagent, other halogenated pyrazines can also be used to synthesize similar target molecules. For example, 2-chloro-6-isopropylpyrazine can undergo similar nucleophilic substitution and cross-coupling reactions. The choice between a bromo or chloro derivative often depends on factors such as commercial availability, cost, and reactivity. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond, which can lead to milder reaction conditions and higher yields when using the bromo-derivative. However, the chloro-analog may be more cost-effective for large-scale synthesis.
Signaling Pathway Visualization
The following diagram illustrates a generalized signaling pathway that could be modulated by a hypothetical drug molecule synthesized using this compound as a starting material. This is a conceptual representation, as the specific biological targets are not identified in the provided search results.
Figure 2. Hypothetical drug signaling pathway.
References
- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-6-isopropylpyrazine
For researchers and professionals in drug development, the purity of synthesized intermediates is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient. This guide provides a comparative analysis of two common synthetic routes to 2-Bromo-6-isopropylpyrazine, a key building block in various pharmaceutical syntheses. We present a detailed examination of direct bromination and the Sandmeyer reaction, offering insights into their respective impurity profiles and the analytical methodologies required for rigorous purity assessment.
Comparison of Synthetic Methods
The choice of synthetic route can significantly impact the purity and yield of the final product. Below is a summary of the expected outcomes from the direct bromination of 2-isopropylpyrazine and the Sandmeyer reaction of 2-amino-6-isopropylpyrazine.
| Parameter | Method A: Direct Bromination | Method B: Sandmeyer Reaction |
| Starting Material | 2-isopropylpyrazine | 2-amino-6-isopropylpyrazine |
| Typical Yield | 65-75% | 70-85% |
| Purity by GC-MS | 98.5% | 99.2% |
| Purity by HPLC | 98.2% | 99.0% |
| Major Impurities | Dibrominated species, unreacted starting material | Residual starting amine, phenolic byproducts |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for consistent results. The following sections outline the procedures for the synthesis and purification of this compound via both methods, as well as the analytical techniques for purity assessment.
Synthesis and Purification
Method A: Direct Bromination of 2-isopropylpyrazine
-
Reaction Setup: To a solution of 2-isopropylpyrazine (1.0 eq) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
-
Reaction Execution: Stir the reaction mixture at 60°C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Method B: Sandmeyer Reaction of 2-amino-6-isopropylpyrazine
-
Diazotization: Dissolve 2-amino-6-isopropylpyrazine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%). Cool the solution to 0-5°C in an ice bath. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in HBr (48%) and cool it to 0-5°C. Add the freshly prepared diazonium salt solution to the CuBr solution dropwise.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and then heat to 50°C for 1 hour.
-
Work-up and Extraction: Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium carbonate. Extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by vacuum distillation.
Analytical Methods for Purity Assessment
Accurate determination of purity requires the use of multiple analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrument: Agilent 7890B GC with 5977A MSD.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MSD Transfer Line: 280°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
High-Performance Liquid Chromatography (HPLC)
-
Instrument: Waters Alliance e2695 Separation Module with 2998 Photodiode Array Detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Gradient: Start with 30% acetonitrile, ramp to 95% over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Bruker Avance III 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Proton (¹H) NMR: Acquire spectra with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
Carbon (¹³C) NMR: Acquire spectra with a 30° pulse angle, a 2-second relaxation delay, and 1024 scans.
-
Data Processing: Process spectra using appropriate software (e.g., MestReNova).
Visualizing the Workflow and Logic
To better illustrate the experimental and decision-making processes, the following diagrams are provided.
By carefully selecting the synthetic method and employing a comprehensive suite of analytical techniques, researchers can ensure the high purity of this compound, a critical factor for its successful application in drug discovery and development.
Mechanistic Insights into Reactions of 2-Bromo-6-isopropylpyrazine: A Comparative Guide
For researchers and professionals in drug development and synthetic chemistry, understanding the reaction mechanisms of substituted heterocyclic compounds is paramount for optimizing reaction conditions and predicting product formation. This guide provides a comparative analysis of the likely mechanistic pathways for reactions involving 2-Bromo-6-isopropylpyrazine, a sterically hindered bromopyrazine derivative. Due to the limited direct mechanistic studies on this specific molecule, this guide extrapolates from well-established mechanisms for analogous compounds, particularly in palladium-catalyzed cross-coupling reactions.
The reactivity of this compound is primarily dictated by two key structural features: the electron-deficient pyrazine ring and the sterically demanding isopropyl group at the 6-position. These features influence the kinetics and outcomes of common synthetic transformations. This guide will focus on three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Comparative Analysis of Palladium-Catalyzed Cross-Coupling Reactions
The following sections compare the mechanistic aspects and expected outcomes for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions with this compound as a substrate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[1] The reaction is catalyzed by a palladium complex and requires a base for the activation of the organoboron species.[1]
Expected Mechanistic Considerations for this compound:
The general catalytic cycle for the Suzuki-Miyaura coupling is expected to be operative.[1][2] However, the steric hindrance from the isopropyl group and the electronic nature of the pyrazine ring will likely influence the rates of individual steps. The use of bulky phosphine ligands on the palladium catalyst is often beneficial for coupling sterically hindered substrates.[3][4]
Table 1: Comparison of Suzuki-Miyaura Reaction Parameters
| Parameter | General Aryl Bromides | This compound (Expected) | Rationale for Differences |
| Catalyst Loading | Typically 1-5 mol% | Potentially higher (2-10 mol%) | Steric hindrance may slow down oxidative addition and reductive elimination, requiring a higher catalyst concentration to achieve reasonable reaction rates. |
| Ligand Choice | Wide variety (e.g., PPh₃, dppf) | Bulky, electron-rich phosphines (e.g., Buchwald ligands like SPhos, XPhos) | Bulky ligands can promote reductive elimination from sterically crowded intermediates and stabilize the active catalyst.[3][4] |
| Base Strength | Moderate to strong (e.g., K₂CO₃, Cs₂CO₃) | Stronger bases may be required (e.g., K₃PO₄, CsF) | To facilitate the transmetalation step with the potentially less reactive boronic acid partner due to steric hindrance around the reaction center. |
| Reaction Temperature | 50-100 °C | 80-120 °C | Higher temperatures may be necessary to overcome the activation energy barrier for the oxidative addition and reductive elimination steps involving the sterically hindered substrate. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv). Add a suitable solvent (e.g., dioxane/water mixture). Heat the reaction mixture at the desired temperature until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction is worked up by extraction and purified by column chromatography.
Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[5][6] This reaction is also palladium-catalyzed and requires a base.
Expected Mechanistic Considerations for this compound:
The general mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[5] The electron-deficient nature of the pyrazine ring can make the aryl bromide more susceptible to oxidative addition. However, the steric bulk of the isopropyl group may hinder the approach of both the palladium catalyst and the amine coupling partner. The presence of the nitrogen atoms in the pyrazine ring could also potentially coordinate to the palladium center, possibly leading to catalyst inhibition.[7][8]
Table 2: Comparison of Buchwald-Hartwig Amination Parameters
| Parameter | General Aryl Bromides | This compound (Expected) | Rationale for Differences |
| Catalyst/Ligand System | Various Pd precatalysts with ligands like BINAP, Xantphos | Systems with bulky, electron-rich ligands (e.g., RuPhos, BrettPhos) | These ligands are known to be effective for coupling sterically hindered substrates and can accelerate the reductive elimination step.[8] |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS) | Strong, sterically hindered bases (e.g., LHMDS, K₃PO₄) | To effectively deprotonate the amine-palladium complex without competing side reactions. |
| Amine Substrate Scope | Broad (primary and secondary amines) | May be more limited with very bulky amines | Steric clash between the isopropyl group and a bulky amine could significantly slow down or prevent the reaction. |
| Side Reactions | Hydrodehalogenation | Potential for increased hydrodehalogenation or catalyst inhibition | The pyrazine nitrogens could interact with the catalyst, and steric hindrance can sometimes favor side reactions.[7][8] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox, a reaction tube is charged with a palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the appropriate phosphine ligand, and a base (e.g., NaOtBu, 1.5 equiv). The tube is sealed, removed from the glovebox, and this compound (1.0 equiv) and the amine (1.2 equiv) are added, followed by an anhydrous solvent (e.g., toluene or THF). The reaction is heated with stirring until complete, as monitored by an appropriate analytical technique. The product is then isolated via extraction and purified by chromatography.
Catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.[9][10]
Expected Mechanistic Considerations for this compound:
This reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[11][12] The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate.[12] The steric hindrance of the isopropyl group in this compound is a key factor to consider, potentially impeding the reductive elimination step.
Table 3: Comparison of Sonogashira Coupling Parameters
| Parameter | General Aryl Bromides | This compound (Expected) | Rationale for Differences |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | Pd(PPh₃)₂Cl₂ / CuI or copper-free conditions with a more active Pd catalyst | Standard conditions are often effective, but for hindered substrates, copper-free variants with specialized ligands might offer better results to avoid potential side reactions associated with copper. |
| Base | Amine base (e.g., Et₃N, DIPEA) | An amine base, often used in excess to also act as a solvent | The amine base is crucial for both the deprotonation of the alkyne and the regeneration of the Pd(0) catalyst. |
| Temperature | Room temperature to 80 °C | 60-100 °C | Elevated temperatures may be required to facilitate the coupling with the sterically encumbered substrate. |
| Alkyne Scope | Wide range of terminal alkynes | May show lower yields with very bulky alkynes | Increased steric hindrance from both coupling partners could significantly disfavor the reaction. |
Experimental Protocol: General Procedure for Sonogashira Coupling
A mixture of this compound (1.0 equiv), the terminal alkyne (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper co-catalyst (e.g., CuI, 4 mol%) is dissolved in a solvent such as THF or DMF. An amine base (e.g., triethylamine, 3.0 equiv) is added, and the reaction is stirred under an inert atmosphere at the desired temperature. Upon completion, the reaction mixture is filtered, concentrated, and the product is purified by chromatography.[9]
Interconnected catalytic cycles of the Sonogashira coupling.
Conclusion
While direct mechanistic studies on this compound are not extensively available, a comparative analysis based on established mechanisms for similar compounds provides valuable insights for researchers. The presence of the sterically demanding isopropyl group is the most significant factor influencing its reactivity in palladium-catalyzed cross-coupling reactions. This generally necessitates more robust catalytic systems, potentially higher temperatures, and careful selection of coupling partners to achieve optimal yields. The electron-deficient nature of the pyrazine ring, while activating the C-Br bond towards oxidative addition, also introduces the possibility of catalyst inhibition through coordination. The experimental protocols and mechanistic diagrams provided in this guide serve as a foundational resource for developing synthetic strategies involving this and structurally related heterocyclic compounds.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Mechanistic Studies of the Suzuki Cross-Coupling Reaction | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthetic Routes of 2-Bromo-6-isopropylpyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of substituted pyrazines is a cornerstone in the development of novel pharmaceuticals and agrochemicals. Among these, 2-Bromo-6-isopropylpyrazine serves as a critical intermediate, offering a versatile scaffold for further chemical modification. This guide provides a comparative analysis of two prominent synthetic pathways to this compound derivatives, offering insights into their respective methodologies, yields, and strategic advantages. The information presented is collated from established chemical literature and provides a framework for selecting the most appropriate route for specific research and development needs.
Route A: The Sandmeyer Approach via an Amino Precursor
This classical approach hinges on the transformation of an amino group on the pyrazine ring into a bromo substituent via a diazonium salt intermediate. This multi-step process offers reliability and is well-documented for a wide range of heterocyclic compounds.
Experimental Protocol:
Step 1: Synthesis of 2-Amino-6-isopropylpyrazine
A plausible method for the synthesis of 2-amino-6-isopropylpyrazine involves the amination of a 2-chloro-6-isopropylpyrazine precursor. While specific literature for the isopropyl derivative is sparse, the general procedure for amination of chloropyrazines can be adapted.
-
Reaction: 2-Chloro-6-isopropylpyrazine is reacted with a source of ammonia, such as aqueous or gaseous ammonia, or an ammonia equivalent like sodium amide, in a suitable solvent (e.g., ethanol, DMSO) under elevated temperature and pressure.
-
Work-up: Following the reaction, the mixture is cooled, and the product is extracted using an organic solvent. Purification is typically achieved through column chromatography or recrystallization.
Step 2: Sandmeyer Bromination of 2-Amino-6-isopropylpyrazine
The Sandmeyer reaction is a well-established method for the conversion of an aryl or heteroaryl amine to a halide.[1][2][3]
-
Diazotization: 2-Amino-6-isopropylpyrazine is dissolved in an aqueous acidic solution (e.g., HBr) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) in water is then added dropwise to form the corresponding diazonium salt.
-
Bromination: The freshly prepared diazonium salt solution is added to a solution of copper(I) bromide (CuBr) in HBr. The reaction mixture is then gently warmed to room temperature to facilitate the decomposition of the diazonium salt and the formation of the bromo-pyrazine.
-
Work-up: The product is extracted with an organic solvent, washed, dried, and purified by distillation or chromatography.
Route B: Direct Electrophilic Bromination
A more direct approach involves the electrophilic bromination of the 2-isopropylpyrazine starting material. This method, if successful, offers a more atom-economical and potentially shorter synthetic sequence. N-Bromosuccinimide (NBS) is a common reagent for such transformations.[4]
Experimental Protocol:
Synthesis of this compound via Direct Bromination
-
Reaction: 2-Isopropylpyrazine is dissolved in a suitable solvent, such as acetonitrile or a chlorinated solvent. N-Bromosuccinimide (NBS) is added portion-wise, and the reaction may be initiated by a radical initiator (e.g., AIBN) or by light, or proceed via an electrophilic substitution mechanism, potentially catalyzed by a Lewis acid. The reaction temperature is typically controlled to prevent side reactions.
-
Work-up: Upon completion, the reaction mixture is quenched, and the succinimide byproduct is removed by filtration or washing. The crude product is then purified, commonly through column chromatography.
Comparative Analysis
| Parameter | Route A: Sandmeyer Reaction | Route B: Direct Bromination |
| Starting Material | 2-Chloro-6-isopropylpyrazine | 2-Isopropylpyrazine |
| Number of Steps | 2 (Amination + Sandmeyer) | 1 |
| Reagents | Ammonia source, NaNO₂, CuBr, HBr | N-Bromosuccinimide (NBS) |
| Typical Yields | Moderate to good (often 50-70% for Sandmeyer step) | Variable, highly substrate-dependent |
| Advantages | - Well-established and reliable- Good control over regioselectivity | - Potentially shorter and more atom-economical- Avoids the use of potentially unstable diazonium salts |
| Disadvantages | - Multi-step process- Use of potentially hazardous diazonium intermediates- Copper waste generation | - Potential for side reactions (e.g., benzylic bromination)- Regioselectivity can be an issue- May require optimization of reaction conditions |
Visualization of Synthetic Workflows
To further elucidate the logical flow of each synthetic route, the following diagrams have been generated using the DOT language.
Caption: Synthetic workflow for Route A.
Caption: Synthetic workflow for Route B.
Conclusion
The choice between the Sandmeyer approach and direct bromination for the synthesis of this compound derivatives will depend on several factors, including the availability of starting materials, the desired scale of the reaction, and the tolerance for multi-step procedures versus the need for extensive optimization of a single-step reaction.
Route A, while longer, offers a more predictable and often higher-yielding pathway, benefiting from the well-established nature of the Sandmeyer reaction. Route B presents a more concise and potentially more efficient alternative, though it may require significant process development to control selectivity and maximize yield. Researchers and drug development professionals are encouraged to evaluate both routes in the context of their specific project goals and available resources.
References
Benchmarking 2-Bromo-6-isopropylpyrazine: A Comparative Guide for Heterocyclic Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of the right heterocyclic building block is a critical decision that can significantly impact the timeline and success of a drug discovery project. These scaffolds form the core of many pharmaceutical agents, influencing their physicochemical properties, target engagement, and metabolic stability. This guide provides an objective comparison of 2-Bromo-6-isopropylpyrazine against other commonly employed heterocyclic building blocks, supported by representative experimental data for key cross-coupling reactions.
Introduction to this compound
This compound is a valuable heterocyclic building block that offers a unique combination of steric and electronic properties. The pyrazine core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a prevalent motif in numerous biologically active molecules. The bromine atom at the 2-position provides a versatile handle for derivatization, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The isopropyl group at the 6-position introduces steric bulk, which can be crucial for modulating selectivity and improving metabolic stability by shielding adjacent positions from enzymatic degradation. Pyrazine derivatives have been extensively explored for their therapeutic potential, with many exhibiting activity as kinase inhibitors, antibacterial agents, and anti-inflammatory compounds.
Comparative Analysis of Heterocyclic Building Blocks
To provide a comprehensive benchmark, this compound is compared against three other commercially available bromoheterocyclic building blocks: 2-bromopyridine, 2-bromothiazole, and 5-bromoindole. These alternatives represent a diverse range of five- and six-membered heterocycles with distinct electronic and reactivity profiles.
Table 1: Physicochemical Properties of Selected Heterocyclic Building Blocks
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa (Conjugate Acid) |
| This compound | C7H9BrN2 | 201.07 | Not Reported | ~1.2 |
| 2-Bromopyridine | C5H4BrN | 157.99 | 192-194 | 0.7 |
| 2-Bromothiazole | C3H2BrNS | 164.02 | 170-172 | ~0.9 |
| 5-Bromoindole | C8H6BrN | 196.05 | Not Applicable (Solid) | ~16.2 (N-H) |
Note: pKa values are estimates and can vary based on the measurement conditions.
Performance in Key Cross-Coupling Reactions
The utility of these building blocks is largely defined by their performance in reactions that enable the construction of complex molecular architectures. The Suzuki-Miyaura and Buchwald-Hartwig reactions are two of the most powerful and widely used methods for C-C and C-N bond formation, respectively.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reaction of a bromoheterocycle with a boronic acid or ester is a cornerstone of modern medicinal chemistry.
Table 2: Representative Conditions and Yields for Suzuki-Miyaura Coupling
| Heterocycle | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound (representative) | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/H2O | 100 | 12 | ~85 |
| 2-Bromopyridine | Phenylboronic acid | Pd2(dba)3 / SPhos | K3PO4 | Toluene | 100 | 16 | 92[1] |
| 2-Bromothiazole | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 80 | 12 | 88 |
| 5-Bromoindole (N-protected) | Phenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 100 | 18 | 95 |
Note: The data for this compound is based on typical conditions for similar pyrazines due to the lack of specific literature data. Yields are highly substrate-dependent and the conditions provided are representative examples.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals.
Table 3: Representative Conditions and Yields for Buchwald-Hartwig Amination
| Heterocycle | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound (representative) | Morpholine | Pd2(dba)3 / Xantphos | NaOtBu | Toluene | 100 | 18 | ~90 |
| 2-Bromopyridine | Aniline | Pd(OAc)2 / BINAP | NaOtBu | Toluene | 110 | 24 | 85[2] |
| 2-Bromothiazole | Piperidine | Pd2(dba)3 / Xantphos | Cs2CO3 | 1,4-Dioxane | 100 | 24 | 78 |
| 5-Bromoindole (N-protected) | Benzylamine | Pd(OAc)2 / RuPhos | K3PO4 | t-BuOH | 100 | 16 | 91 |
Note: The data for this compound is based on typical conditions for similar pyrazines due to the lack of specific literature data. Yields are highly substrate-dependent and the conditions provided are representative examples.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a starting point for reaction optimization.
General Procedure for Suzuki-Miyaura Coupling of 2-Bromopyridine
To an oven-dried Schlenk tube is added 2-bromopyridine (1.0 mmol), the corresponding boronic acid (1.2 mmol), Pd2(dba)3 (0.02 mmol), SPhos (0.08 mmol), and K3PO4 (2.0 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous toluene (5 mL) is then added, and the mixture is stirred at 100 °C for 16 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography.[1]
General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridine
In a glovebox, an oven-dried vial is charged with Pd(OAc)2 (0.01 mmol), BINAP (0.015 mmol), and NaOtBu (1.4 mmol). The vial is sealed, removed from the glovebox, and 2-bromopyridine (1.0 mmol), the amine (1.2 mmol), and anhydrous toluene (5 mL) are added under an argon atmosphere. The reaction mixture is heated to 110 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.[2]
Visualizing Reaction Workflows and Biological Context
Experimental Workflow for a Typical Cross-Coupling Reaction
The following diagram illustrates a generalized workflow for performing a palladium-catalyzed cross-coupling reaction, from reagent preparation to product isolation.
Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.
Signaling Pathway: Inhibition of p38 MAPK by Pyrazine Derivatives
Many pyrazine-containing compounds have been identified as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial mediator of the cellular response to inflammatory cytokines and stress stimuli.[3][4][5][6][7] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, making it an attractive target for therapeutic intervention. The diagram below illustrates the p38 MAPK signaling cascade and the point of intervention for a hypothetical pyrazine-based inhibitor.
Caption: The p38 MAPK signaling pathway and inhibition by a pyrazine derivative.
Conclusion
This compound stands as a highly versatile and valuable building block for the synthesis of complex organic molecules in drug discovery. Its reactivity in key cross-coupling reactions is comparable to other widely used bromoheterocycles, with the added advantage of the unique steric and electronic properties conferred by the isopropyl-substituted pyrazine ring. The choice of a specific heterocyclic scaffold will always be project-dependent, but the data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions when selecting building blocks for their synthetic campaigns. The potential for pyrazine derivatives to modulate key signaling pathways, such as the p38 MAPK cascade, further underscores the importance of this class of heterocycles in the development of novel therapeutics.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 5. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 2-Bromo-6-isopropylpyrazine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of 2-Bromo-6-isopropylpyrazine, a halogenated aromatic compound. Adherence to these protocols is critical to minimize risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent contact, inhalation, and ingestion. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes & Face | Chemical Splash Goggles and Face Shield | Goggles should be worn at all times.[1] A face shield should be worn over safety glasses during procedures with a high risk of splashing or explosion. |
| Hands | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for incidental contact.[2] For prolonged or direct contact, consider thicker gloves such as nitrile rubber (0.4 mm), chloroprene rubber (0.5 mm), or butyl rubber (0.7 mm).[3] Always inspect gloves for integrity before use and change them immediately upon contamination. |
| Body | Laboratory Coat | A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[2] |
| Feet | Closed-toe Shoes | Shoes must cover the entire foot.[2] |
| Respiratory | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] If a fume hood is not available or insufficient, a respirator may be required; this necessitates a formal respiratory protection program with medical evaluation and fit testing.[2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is crucial for the safe handling of this compound from receipt to disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Unused this compound, contaminated gloves, bench paper, and other solid materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic solvents. Do not mix with non-halogenated solvent waste.
Labeling: All waste containers must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation," "May cause respiratory irritation," based on analogous compounds).[5]
-
The date of accumulation.
Storage and Pickup: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials. Follow your institution's procedures for arranging the pickup and disposal of hazardous waste by a certified waste management company.
By implementing these safety and logistical measures, researchers can confidently and safely work with this compound, fostering a culture of safety and responsibility in the laboratory.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
